molecular formula C9H8ClN B1219231 Quinoline hydrochloride CAS No. 530-64-3

Quinoline hydrochloride

Cat. No.: B1219231
CAS No.: 530-64-3
M. Wt: 165.62 g/mol
InChI Key: PSXRWZBTVAZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXRWZBTVAZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-22-5 (Parent)
Record name Quinoline, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060192
Record name Quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-64-3
Record name Quinoline, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of quinoline (B57606) hydrochloride, a fundamental heterocyclic compound widely utilized in medicinal chemistry and materials science. It details established synthetic protocols, including the Skraup and Doebner-von Miller reactions, and presents a comparative analysis of these methods. Furthermore, this document outlines the principal analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental methodologies and tabulated spectral data are provided to serve as a practical reference for laboratory professionals.

Synthesis of Quinoline Hydrochloride

Quinoline, a bicyclic aromatic heterocycle, is a critical scaffold in numerous pharmaceuticals. Its synthesis has been a subject of extensive research since its first isolation in 1834. The conversion to its hydrochloride salt is a straightforward acid-base reaction that enhances its solubility in aqueous media, a desirable property for many applications. This compound is formed by treating the synthesized quinoline base with hydrochloric acid.

Principal Synthetic Routes

Several named reactions are employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and the available starting materials.

  • Skraup Synthesis: This is the archetypal and one of the most direct methods for producing unsubstituted quinoline.[1] It involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction is notoriously exothermic but effective.[3][4] Glycerol first dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield quinoline.[2][4]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often hydrochloric acid.[5][6] This method allows for the synthesis of substituted quinolines.[7][8]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a versatile route to polysubstituted quinolines.[2][9]

  • Combes Synthesis: This acid-catalyzed reaction condenses anilines with β-diketones to form 2,4-disubstituted quinolines.[7][10]

Experimental Protocol: Skraup Synthesis and Hydrochloride Salt Formation

This protocol describes a representative procedure for the synthesis of quinoline via the Skraup reaction, followed by its conversion to this compound.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Sulfuric acid (concentrated)

  • Ferrous sulfate (B86663) heptahydrate (optional, to moderate the reaction)[3]

  • Sodium hydroxide (B78521) solution (e.g., 40%)

  • Hydrochloric acid (concentrated or as a solution in ethanol)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a large, appropriately sized round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, and ferrous sulfate heptahydrate (if used).[3] Perform this step in a well-ventilated fume hood.

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid to the mixture.[11]

  • Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic, and once it begins (indicated by boiling), the external heat source should be removed immediately.[3] The reaction should proceed under reflux.

  • Work-up and Isolation: After the initial vigorous reaction subsides, heat the mixture for an additional period (e.g., 2-3 hours) to ensure completion. Cool the mixture and dilute it with water.

  • Removal of Oxidant: Steam distill the mixture to remove any unreacted nitrobenzene.[12]

  • Liberation of Quinoline Base: Make the remaining solution strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution.[12]

  • Purification: Steam distill the alkaline mixture. The quinoline will co-distill with the water.[12] Collect the distillate and separate the quinoline layer. Further purification can be achieved by extraction with an organic solvent (e.g., diethyl ether), followed by drying the organic layer over anhydrous sodium sulfate and removing the solvent under reduced pressure. Final purification is typically performed by vacuum distillation.

  • Formation of this compound: Dissolve the purified quinoline base in a suitable solvent like ethanol (B145695) or diethyl ether. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) with stirring. The this compound salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Comparison of Common Synthesis Methods

The following table summarizes the key characteristics of the primary quinoline synthesis routes.

Synthesis MethodStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, High Temp.One-pot, good for unsubstituted quinoline.[1][13]Highly exothermic, harsh conditions, low yield for some substituted anilines.[9]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (HCl, ZnCl₂), HeatBetter yields than Skraup, allows for substituted products.[14]Can produce side products.[3]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/AldehydeAcid or Base catalyst, HeatHigh atom economy, versatile for polysubstituted quinolines.[2]Starting materials can be complex to synthesize.[9]
Combes Synthesis Aniline, β-DiketoneStrong acid (H₂SO₄, PPA), HeatGood for 2,4-disubstituted quinolines.Unsymmetrical diketones can lead to isomeric mixtures.[14]

Characterization Techniques

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The protonation of the nitrogen atom in this compound causes significant downfield shifts of the heterocyclic ring protons compared to the free base.

Experimental Parameters:

Table 2.1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) (Approximate)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1dd~4.8, 1.7
H-37.7 - 7.9dd~8.3, 4.8
H-48.1 - 8.3dd~8.3, 1.7
H-57.9 - 8.1d~8.2
H-67.6 - 7.8t~7.5
H-77.8 - 8.0t~7.8
H-88.0 - 8.2d~8.4
N-H⁺12.0 - 14.0br s-
(Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical spectra of quinoline and its salts.)[15]

Table 2.2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Approximate)
C-2~150
C-3~122
C-4~138
C-4a~129
C-5~130
C-6~128
C-7~131
C-8~118
C-8a~148
(Note: Data is based on spectra available for this compound.)[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic bands for the aromatic system and the N-H⁺ bond.

Experimental Parameters:

  • Method: KBr pellet or Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 400 cm⁻¹

Table 2.3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
3100 - 3000C-H stretchAromatic C-H stretching.
2800 - 2400N⁺-H stretchBroad absorption due to the protonated nitrogen.
1620 - 1580C=C / C=N stretchAromatic ring and C=N stretching vibrations.[18]
1500 - 1400C=C stretchAromatic ring skeletal vibrations.[18]
850 - 750C-H bendOut-of-plane bending of aromatic C-H bonds.[18]
(Note: Data compiled from typical spectra of quinoline and its salts.)[19][20]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system of quinoline.

Experimental Parameters:

  • Solvent: Ethanol, Methanol, or Water

  • Wavelength Range: 200 - 400 nm

Table 2.4: UV-Vis Absorption Data for Quinoline

Wavelength (λmax, nm)Molar Absorptivity (log ε)Solvent
~2753.51Water
~2993.46Water
~3123.52Water
(Note: Data is for the quinoline free base in water; the hydrochloride salt exhibits similar absorption bands.)[21][22][23]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Typically, the hydrochloride salt is analyzed under conditions that detect the free base.

Experimental Parameters:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

Table 2.5: Mass Spectrometry Data for Quinoline

m/zIonDescription
129[M]⁺Molecular ion of the quinoline free base.[24][25]
102[M-HCN]⁺Loss of hydrogen cyanide from the molecular ion.[25]
(Note: Quinoline has a molecular weight of 129.16 g/mol .)[21]

Experimental & Analytical Workflows

Visualizing the synthesis and characterization processes can clarify the logical flow from starting materials to a fully validated product.

G cluster_synthesis Synthesis Workflow A 1. Reactant Mixing (Aniline, Glycerol, H₂SO₄) B 2. Exothermic Reaction (Heating & Reflux) A->B Initiate C 3. Work-up (Neutralization & Steam Distillation) B->C Completion D 4. Purification (Extraction & Vacuum Distillation) C->D Isolate Base E 5. Salt Formation (Addition of HCl) D->E Purified Quinoline F This compound (Final Product) E->F Precipitation

Caption: A typical workflow for the Skraup synthesis of quinoline and its subsequent conversion to this compound.

G cluster_characterization Characterization Logic cluster_structure Structural Elucidation cluster_purity Purity & Identity Product Synthesized Quinoline HCl NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS UV UV-Vis Spectroscopy Product->UV Confirm Structure & Purity Confirmed NMR->Confirm FTIR->Confirm MS->Confirm UV->Confirm

Caption: The logical relationship between the synthesized product and the analytical techniques used for its full characterization.

References

An In-depth Technical Guide to Quinoline Hydrochloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of quinoline (B57606) hydrochloride, a significant compound in pharmaceutical development and chemical synthesis. It details the molecular structure, physicochemical properties, and established protocols for its synthesis and characterization.

Core Molecular and Physical Data

Quinoline hydrochloride is the salt formed from the heterocyclic aromatic compound quinoline and hydrochloric acid.[1] It is a versatile intermediate used in the synthesis of various bioactive molecules.[1]

The fundamental identifiers and molecular formula for this compound are crucial for regulatory and research documentation.

IdentifierValueCitation
IUPAC Name quinoline;hydrochloride[2]
Chemical Name Quinolinium chloride[2][3][4][5]
CAS Number 530-64-3[2][3][4][6]
Molecular Formula C₉H₈ClN[2][3][4][7]
Canonical SMILES C1=CC=C2C(=C1)C=CC=N2.Cl[2]
InChI InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H[2][3][4][7]
InChIKey PSXRWZBTVAZNSF-UHFFFAOYSA-N[2][3][4][7]

The physical and chemical properties of this compound are summarized below. It is recognized as a solid that is both light-sensitive and hygroscopic.[6][8]

PropertyValueCitation
Molecular Weight 165.62 g/mol [1][2][5][9]
Exact Mass 165.034527 Da[2][10]
Physical State Solid, powder to crystal[5][6][8]
Appearance Blue to purple[1][5][8]
Melting Point 93-94 °C[5]
pKa (Parent Quinoline) 4.90[11]
Water Solubility Described as yielding a "very faint turbidity"[5]
Storage Conditions Room Temperature, sealed in dry conditions, under inert gas[5][8]

Molecular Structure and Properties Visualization

The following diagrams illustrate the molecular structure and key properties of this compound.

Molecular structure of quinolinium chloride.

properties_overview Key Properties of this compound main This compound phys_props Physical Properties main->phys_props chem_props Chemical Properties main->chem_props apps Applications main->apps handling Handling & Storage main->handling p1 Solid / Crystalline phys_props->p1 p2 Blue to Purple Color phys_props->p2 p3 Melting Point: 93-94 °C phys_props->p3 c1 Salt of a weak base chem_props->c1 c2 Hygroscopic chem_props->c2 c3 Reagent for alkylation/ acylation chem_props->c3 a1 Pharmaceutical Intermediate (antimalarial, antibacterial) apps->a1 a2 Analytical Reagent apps->a2 a3 Material Science (polymers) apps->a3 h1 Light Sensitive handling->h1 h2 Store in dry, inert atmosphere handling->h2 h3 Hygroscopic handling->h3

Overview of this compound properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. The synthesis of the parent quinoline is often achieved via the Skraup synthesis, a robust and historically significant method.[12][13][14]

This protocol is adapted from established procedures for the Skraup synthesis, which utilizes aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[14][15] Ferrous sulfate (B86663) is included to moderate the highly exothermic reaction.[12][15]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) (NaOH) solution (40%)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., isopropanol)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline and glycerol.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.

  • Acidification: While cooling the flask in an ice-water bath and stirring vigorously, slowly add concentrated sulfuric acid. The addition must be done carefully to control the temperature.

  • Oxidant Addition: Slowly add nitrobenzene to the reaction mixture.

  • Reflux: Heat the mixture gently under reflux. The reaction is highly exothermic; careful heating is required to initiate it, after which the heat source may need to be removed intermittently to maintain control. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.[16]

  • Work-up (Removal of Oxidant): After cooling, dilute the mixture with water and arrange for steam distillation to remove any unreacted nitrobenzene.[15]

  • Basification and Isolation: Make the remaining solution strongly alkaline by carefully adding a 40% sodium hydroxide solution.[15] This will liberate the free quinoline base.

  • Extraction: Extract the quinoline using an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield crude quinoline.

  • Purification: Purify the crude quinoline by vacuum distillation.

  • Salt Formation: Dissolve the purified quinoline base in a suitable anhydrous solvent (e.g., isopropanol (B130326) or diethyl ether).

  • Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

  • Precipitation and Isolation: The this compound salt will precipitate out of the solution. Collect the solid product by filtration.

  • Drying: Wash the collected solid with a small amount of cold, dry solvent and dry it under vacuum to remove any residual solvent.

synthesis_workflow Workflow: Skraup Synthesis and Hydrochloride Formation start Start: Aniline, Glycerol, FeSO4, H2SO4 add_nitro Add Nitrobenzene (Oxidizing Agent) start->add_nitro reflux Heat under Reflux (Exothermic Reaction) add_nitro->reflux steam_distill Steam Distillation (Remove excess Nitrobenzene) reflux->steam_distill basify Basify with NaOH (Liberate Quinoline Base) steam_distill->basify extract Solvent Extraction & Drying basify->extract purify Vacuum Distillation (Purified Quinoline) extract->purify add_hcl Dissolve in Solvent & Add HCl purify->add_hcl end End: this compound (Precipitate) add_hcl->end

Skraup synthesis and salt formation workflow.
  • Objective: To identify functional groups and confirm the structure of the synthesized compound.

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) disc.[3] Mix a small amount of the dried this compound sample (approx. 1 mg) with spectroscopic grade KBr powder (approx. 100 mg). Grind the mixture thoroughly to a fine powder.

    • Disc Formation: Press the powder in a pellet die under high pressure to form a thin, transparent disc.

    • Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer.

    • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum should be compared with a reference spectrum for this compound.[2][10]

  • Objective: To elucidate the detailed molecular structure by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), DMSO-d₆, or D₂O).[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard if required by the solvent and experiment.

    • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[7][10]

    • Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the this compound structure.

characterization_workflow General Analytical Workflow for Product Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation sample Synthesized Quinoline Hydrochloride Sample ftir_prep Prepare KBr Disc sample->ftir_prep nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq analyze_ftir Compare IR bands to reference spectra ftir_acq->analyze_ftir nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq analyze_nmr Analyze chemical shifts and coupling nmr_acq->analyze_nmr confirm Structure Confirmed analyze_ftir->confirm analyze_nmr->confirm

Workflow for product characterization.

Applications in Research and Development

This compound is a key building block in several areas of scientific research:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, most notably antimalarial agents (e.g., derivatives related to quinine (B1679958) and chloroquine), antibacterials, and potential anti-cancer drugs.[1][17] Its use can enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]

  • Organic Synthesis: In organic chemistry, it functions as a versatile reagent, facilitating reactions such as alkylations and acylations.[1]

  • Analytical Chemistry: It is employed as a reagent in various analytical methods, including spectrophotometry, to aid in the identification and quantification of other substances.[1]

  • Material Science: The compound is utilized in the production of specific polymers and coatings, contributing to the durability and performance of advanced materials.[1]

References

A Deep Dive into the Solubility of Quinoline Hydrochloride for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Quinoline (B57606) Hydrochloride in Aqueous and Organic Media.

This technical guide provides a comprehensive overview of the solubility of quinoline hydrochloride, a compound of significant interest in pharmaceutical and chemical synthesis. Understanding the solubility of this salt is crucial for its application in drug development, where it can enhance the bioavailability of active pharmaceutical ingredients, and in various organic reactions. This document details its solubility in water and a range of organic solvents, outlines experimental protocols for solubility determination, and presents this information in a clear, accessible format for laboratory professionals.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a salt like this compound, its solubility is significantly influenced by the properties of the solvent, temperature, and pH. As the hydrochloride salt of the weak base quinoline, its solubility in aqueous solutions is expected to be pH-dependent.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in public literature, qualitative descriptions provide valuable guidance for solvent selection. The data for the free base, quinoline, is also provided for context, though it is important to note that the hydrochloride salt will exhibit different solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventDescriptive Term
WaterFreely Soluble[1]
EthanolFreely Soluble[1]
Hot BenzeneFreely Soluble[1]
ChloroformFreely Soluble[1]
Cold EtherSparingly Soluble[1]

Table 2: Quantitative Solubility of Quinoline (Free Base) in Water

SolventTemperatureSolubility
Water20 °C0.61 g/100 mL[2]
Water25 °C6.11 mg/mL[2]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in characterizing a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of ionizable compounds like this compound.

The Shake-Flask Method

This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Materials and Reagents:

  • This compound (high purity)

  • Selected Solvents (e.g., purified water, ethanol, methanol, DMSO, chloroform)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

  • Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in units of mg/mL or g/100 mL.

For ionizable compounds like this compound, it is crucial to control and measure the pH of the aqueous solutions, as solubility can be highly pH-dependent[3][4][5].

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess Quinoline HCl to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate in a thermostatic shaker (24-48h) centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of compound solubility.

logical_relationship compound This compound (Ionizable Compound) solubility Solubility compound->solubility factors Influencing Factors factors->solubility solvent Solvent Properties (Polarity, H-bonding) factors->solvent temp Temperature factors->temp ph pH (for aqueous solutions) factors->ph

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide consolidates the available information on the solubility of this compound, providing a foundational resource for laboratory professionals. While quantitative data remains sparse, the qualitative descriptions and detailed experimental protocols offer a robust framework for researchers to determine solubility in their specific applications. The provided workflows and diagrams serve as a practical guide for designing and executing these critical experiments in the fields of drug discovery and chemical synthesis.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Mechanisms of a Versatile Scaffold for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, and its hydrochloride derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their anticancer, antimicrobial, and antimalarial effects. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Quinoline hydrochloride derivatives have emerged as potent anticancer agents, employing a variety of strategies to inhibit tumor growth and induce cancer cell death. Their mechanisms are multifaceted, often targeting fundamental cellular processes.

A primary mode of action is the intercalation into DNA and inhibition of topoisomerase enzymes .[1][2] By inserting themselves between the base pairs of the DNA double helix, these compounds disrupt the DNA structure, interfering with replication and transcription.[3] Furthermore, they inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during these processes.[1][4] This leads to an accumulation of DNA strand breaks, triggering apoptosis.[3]

Another significant mechanism is the inhibition of various protein kinases that are critical for cancer cell signaling and proliferation.[5][6] Quinoline derivatives have been shown to target key kinases such as Pim-1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][7] By blocking the activity of these enzymes, they can halt the cell cycle, prevent the formation of new blood vessels that supply tumors (angiogenesis), and induce programmed cell death.[1]

Furthermore, many quinoline derivatives effectively induce apoptosis and cause cell cycle arrest , often at the G2/M phase.[1] Their interference with critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, disrupts the normal progression of the cell cycle and pushes cancer cells towards apoptosis.[8]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Compound ClassTarget/Cell LineIC50/GI50/Ki ValueReference
Quinoline-2-carboxamidesPim-1 kinaseNot specified, but potent inhibitors[2]
2-StyrylquinolinesPim-1 kinaseNot specified, but potent inhibitors[2]
Substituted quinolinesPim-1 kinase (prostate cancer PC-3 cell line)GI50: 1.29 µM - 2.81 µM[2]
Quinoline-chalcone hybridsA549 and K-562 cancer cell linesIC50: 1.91 µM and 5.29 µM
Quinoline-3-carboxamide furan-derivativeEGFR TKIC50 = 2.61 µM (inhibition)
Quinoline-3-carboxamide furan-derivativeMCF-7 cell lineIC50 = 3.35 µM (anticancer activity)
Substituted quinolines20S proteasome (chymotryptic activity)IC50 = 14.4 μM[9]
Morpholine-bearing quinoline derivativesAcetylcholinesterase (AChE)IC50 = 1.94 ± 0.13 μM[10]
Morpholine-bearing quinoline derivativesButyrylcholinesterase (BChE)IC50 = 28.37 ± 1.85 μM[10]

Antimalarial Mechanism of Action: Disrupting the Parasite's Survival Strategy

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and mefloquine.[11] Their primary mechanism of action targets the unique biology of the malaria parasite, Plasmodium falciparum, within red blood cells.[11][12]

The parasite digests hemoglobin in its acidic food vacuole, a process that releases large quantities of toxic heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7] Quinoline derivatives are weak bases that accumulate in the acidic food vacuole of the parasite.[11] Here, they are thought to interfere with the heme polymerization process.[7][11] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[11]

Antimicrobial Mechanism of Action: Targeting Bacterial Replication Machinery

The antibacterial activity of quinoline derivatives, particularly the fluoroquinolones, is primarily due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, repair, and recombination.[15] DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[15] By inhibiting these enzymes, quinoline derivatives block bacterial cell division and lead to bacterial death.[14]

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial/Fungal StrainMIC Value (µg/mL)Reference
Novel quinoline derivativesStreptococcus pneumoniae0.66 - 3.98[16]
Bacillus subtilis0.66 - 3.98[16]
Pseudomonas aeruginosa0.66 - 3.98[16]
Escherichia coli0.66 - 3.98[16]
Aspergillus fumigatus0.66 - 3.98[16]
Syncephalastrum racemosum0.66 - 3.98[16]
Geotrichum candidum0.66 - 3.98[16]
Candida albicans0.66 - 3.98[16]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4[17]
Quinolone coupled hybrid 5dGram-positive and Gram-negative strains0.125–8[18]
Quinoline-2-one derivative 6cMRSA0.75[19]
VRE0.75[19]
MRSE2.50[19]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex interactions of this compound derivatives, the following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

experimental_workflow cluster_invitro In Vitro Assays synthesis Compound Synthesis (Quinoline Derivative) enzyme_assay Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) synthesis->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) synthesis->cytotoxicity_assay data_analysis Data Analysis (IC50, MIC determination) enzyme_assay->data_analysis cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay mechanism_studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) cytotoxicity_assay->mechanism_studies mechanism_studies->data_analysis

A general experimental workflow for evaluating the anticancer activity of quinoline derivatives.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Protocol 1: Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To determine the inhibitory effect of a quinoline derivative on the decatenation activity of human topoisomerase IIα.

Materials:

  • Purified human topoisomerase IIα

  • Catenated kinetoplast DNA (kDNA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Test quinoline derivative at various concentrations

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Prepare serial dilutions of the quinoline derivative in the appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube, set up the reaction mixture containing reaction buffer, kDNA (e.g., 200 ng), and the desired concentration of the quinoline derivative.

  • Initiate the reaction by adding purified topoisomerase IIα (e.g., 1-2 units). The final reaction volume is typically 20 µL.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of the Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circular or linear forms. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.[1][20]

Protocol 2: Heme Polymerization Inhibition Assay

Objective: To assess the ability of a quinoline derivative to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hematin (B1673048) solution (e.g., 1 mM in 0.2 M NaOH)

  • Glacial acetic acid solution (pH ~2.6)

  • Test quinoline derivative at various concentrations

  • Chloroquine diphosphate (B83284) (positive control)

  • Distilled water (negative control)

  • DMSO for washing

  • 0.1 M NaOH for dissolving the final product

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, add 100 µL of the hematin solution.

  • Add 50 µL of the test compound at various concentrations. Include positive and negative controls in separate tubes.

  • Initiate the polymerization by adding 50 µL of the glacial acetic acid solution.

  • Incubate the mixture at 37°C for 24 hours.

  • After incubation, centrifuge the tubes at 8000 rpm for 10 minutes to pellet the β-hematin.

  • Carefully remove the supernatant. Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash.

  • After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH.

  • Transfer 100 µL of the dissolved solution to a 96-well microplate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of β-hematin formed. The percentage of inhibition is calculated relative to the negative control. The IC50 value is the concentration of the compound that inhibits heme polymerization by 50%.[7][21][22][23]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a quinoline derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test quinoline derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the quinoline derivative at the desired concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of PI. The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[13][18][24][25]

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment with a quinoline derivative.

Materials:

  • Cancer cell line of interest

  • Test quinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the quinoline derivative as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: The flow cytometer will detect the fluorescence from FITC and PI.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.[5][12][26][27]

This comprehensive guide serves as a valuable resource for understanding the multifaceted mechanisms of action of this compound derivatives. The provided data, protocols, and visualizations are intended to support and inspire further research and development of this versatile and promising class of therapeutic agents.

References

The In Vitro Biological Activities of Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of compounds with diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, antiviral, and neuroprotective properties. This document is designed to be a practical resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to aid in the research and development of novel quinoline-based therapeutics.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Data Presentation: In Vitro Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline compounds against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Phenylsulfonylurea DerivativeDerivative 7HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
Anilino-FluoroquinolonesCompound 4cK562 (Leukemia)0.89--
7-chloro-4-quinolinylhydrazoneDerivative 36SF-295 (CNS)0.314-4.65 µg/cm³--
HTC-8 (Colon)
HL-60 (Leukemia)
Aminated QuinolinequinonesAQQ6DU-145 (Prostate)Good CytotoxicityDoxorubicin-

Data sourced from multiple studies.[2][6][7] For detailed information, refer to the original publications.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][8][9]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Quinoline test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated cell controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

PI3K/Akt/mTOR pathway inhibition by quinolines.

Antimicrobial Activity

Quinolone antibiotics have been a mainstay in the treatment of bacterial infections for decades. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12][13]

Data Presentation: In Vitro Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

CompoundMicroorganismMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2
Klebsiella pneumoniae50
Mycobacterium tuberculosis H37Rv10
Quinoline-based hydroxyimidazolium hybrid 7c/7dCryptococcus neoformans15.6
Novel Quinoline Derivatives 2 & 6Bacillus cereus3.12 - 50
Staphylococcus spp.
Pseudomonas spp.
Escherichia coli

Data compiled from various studies.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

  • Bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoline test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline compound in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[14]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolones target and inhibit the activity of bacterial DNA gyrase, a type II topoisomerase.[1][18] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[13]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cleaved_Complex Stable Quinolone-Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex forms Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death Quinoline Quinolone Antibiotic Quinoline->DNA_Gyrase inhibits Cleaved_Complex->Replication blocks Cleaved_Complex->Cell_Death leads to DNA fragmentation

Mechanism of action of quinolone antibiotics.

Antimalarial Activity

Quinoline-containing compounds, such as quinine (B1679958) and chloroquine, have historically been pivotal in the fight against malaria.[14] Research continues to explore novel quinoline derivatives with enhanced activity against drug-resistant strains of Plasmodium falciparum.

Data Presentation: In Vitro Antimalarial Activity of Quinoline Derivatives

The antimalarial activity is expressed as IC50 values against P. falciparum.

CompoundP. falciparum StrainIC50 (µg/mL)Reference
Dihydropyrimidine derivative 4b-0.014 - 5.87[14]
Dihydropyrimidine derivative 4g-[14]
Dihydropyrimidine derivative 4i-[14]
1,3,4-oxadiazole derivative 12-[14]
(S)-pentyl substituted amino-alcohol quinolineFCM293.7 nmol/L[18]
Quinoline-pyrimidine conjugate 112CQS PfN5F40.32 µM[4]
Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth.[19][20][21]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete parasite culture medium

  • Quinoline test compounds

  • SYBR Green I dye

  • Lysis buffer

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Prepare a parasite culture with a starting parasitemia of 1% and a hematocrit of 2%.[21]

  • Compound Addition: Add serial dilutions of the quinoline compounds to the wells of a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 48-72 hours.[21]

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate for 1 hour at room temperature in the dark.[21]

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Antimalarial_Assay_Workflow Start Start Parasite_Culture Prepare P. falciparum Culture (1% parasitemia) Start->Parasite_Culture Compound_Plates Prepare 96-well plates with serial dilutions of quinoline compounds Start->Compound_Plates Incubate Add parasite culture to plates and incubate for 48-72h Parasite_Culture->Incubate Compound_Plates->Incubate Lysis_Staining Add Lysis Buffer with SYBR Green I Incubate->Lysis_Staining Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Fluorescence Analysis Data Analysis: Calculate IC50 values Fluorescence->Analysis End End Analysis->End

Workflow for SYBR Green I antimalarial assay.

Antiviral Activity

Quinoline derivatives have demonstrated antiviral activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[15][22][23] Their mechanisms of action can vary, from inhibiting viral entry and replication to modulating host-cell pathways.

Data Presentation: In Vitro Antiviral Activity of Quinoline Derivatives
CompoundVirusCell LineIC50 (µM)
Compound 1Dengue Virus Serotype 2 (DENV2)Vero3.03
Compound 2Dengue Virus Serotype 2 (DENV2)Vero0.49
Quinoline-based compoundSARS-CoV-2Caco-2/Vero E6down to 1.5
Novel quinoline derivative 1aeInfluenza A Virus (IAV)-1.87

Data compiled from various studies.[20][22][23][24]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[25][26][27]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Quinoline test compounds

  • Culture medium

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the quinoline compound for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium containing the respective concentrations of the quinoline compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Neuroprotective Activity

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases.[13] They can exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotection.[28][29]

Materials:

  • SH-SY5Y cells

  • Culture medium

  • Neurotoxin (e.g., MPP+ or H2O2)

  • Quinoline test compounds

  • Reagents for viability assays (e.g., MTT)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline compound for 2-4 hours.[28]

  • Neurotoxin Induction: Induce neurotoxicity by adding a neurotoxin like MPP+ (e.g., 1 mM) to the culture medium.[28][30]

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the quinoline compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Nrf2-ARE Pathway Activation

Some quinoline derivatives may exert neuroprotective effects by activating the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[6][23][31][32][33]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyt Nrf2 Nrf2_cyt->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc translocates to Keap1_Nrf2->Nrf2_cyt releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination promotes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Quinoline Quinoline Derivative Quinoline->Keap1_Nrf2 disrupts ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 disrupts

Activation of the Nrf2-ARE pathway.

References

The Quinoline Arsenal: A Technical Guide to the Historical Development of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The history of quinoline-based antimalarial drugs is a compelling narrative of scientific discovery, chemical ingenuity, and an enduring battle against a resilient parasite. From the serendipitous discovery of quinine (B1679958) in the bark of the Cinchona tree to the rational design of sophisticated synthetic analogues, quinolines have remained a cornerstone of antimalarial chemotherapy for centuries. This technical guide provides an in-depth exploration of the historical development of this critical class of drugs, focusing on the core scientific advancements, experimental methodologies, and the evolution of our understanding of their mechanisms of action. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat malaria.

Introduction: The Dawn of Antimalarial Chemotherapy

The story of quinoline (B57606) antimalarials begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[1] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it proved remarkably effective against the intermittent fevers of malaria.[2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Caventou isolated the active alkaloid, quinine.[1][3] This pivotal discovery marked the beginning of modern antimalarial chemotherapy, providing a purified, quantifiable, and more effective treatment.[1]

The reliance on a natural source for quinine, however, presented challenges in supply and standardization. The two World Wars, in particular, highlighted the strategic need for synthetic antimalarials, catalyzing a surge in drug discovery research that led to the development of the 4-aminoquinolines and 8-aminoquinolines.

The Major Classes of Quinolone-Based Antimalarials: A Historical Progression

The development of quinoline-based antimalarials can be broadly categorized into several key chemical classes, each with its own unique history, mechanism of action, and spectrum of activity.

The Cinchona Alkaloids: Quinine
  • Discovery and Isolation: As the first effective treatment for malaria, quinine's use predates its chemical characterization.[2] The isolation of quinine from Cinchona bark in 1820 was a landmark achievement, enabling standardized dosing and laying the groundwork for medicinal chemistry.[1][3]

  • Mechanism of Action: Quinine is a blood schizonticide, acting on the asexual erythrocytic stages of the Plasmodium parasite. Its primary mechanism involves the inhibition of hemozoin biocrystallization. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Quinine is believed to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5]

The 4-Aminoquinolines: Chloroquine (B1663885) and Amodiaquine (B18356)
  • Chloroquine (CQ): Synthesized in 1934 by German scientists at Bayer, who named it Resochin, chloroquine was initially considered too toxic for human use.[3] However, during World War II, American researchers re-evaluated the 4-aminoquinolines and recognized its potent antimalarial activity and favorable safety profile.[3] Introduced into clinical practice in 1947, chloroquine became the drug of choice for malaria treatment and prophylaxis for several decades due to its high efficacy, low cost, and ease of administration.[3]

  • Amodiaquine (AQ): First synthesized in 1948, amodiaquine is structurally similar to chloroquine and was also a cornerstone of antimalarial treatment, particularly in Africa.[6] It has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs).[6]

  • Mechanism of Action: Like quinine, the 4-aminoquinolines are blood schizonticides that concentrate in the parasite's food vacuole and inhibit hemozoin formation.[4][5] Their basic side chains are thought to be crucial for their accumulation in the acidic environment of the food vacuole.

The 8-Aminoquinolines: Primaquine (B1584692)
  • Discovery and Development: The development of 8-aminoquinolines was driven by the need for a drug effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malarial relapses. Primaquine, first synthesized in 1946, emerged as the first drug capable of providing a radical cure for these forms of malaria.[7][8]

  • Mechanism of Action: The precise mechanism of action of primaquine is not fully elucidated but is distinct from the 4-aminoquinolines. It is known to be a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites.[7] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative damage and disrupt the parasite's mitochondrial electron transport chain.[7]

The Quinoline Methanols: Mefloquine (B1676156)
  • Development: Mefloquine was developed by the United States Army in the 1970s in response to the emergence of chloroquine-resistant P. falciparum during the Vietnam War.[9][10] It was first used in the mid-1980s and proved to be an effective prophylactic and therapeutic agent against multidrug-resistant malaria.[9]

  • Mechanism of Action: The exact mechanism of mefloquine is not fully understood, but it is also a blood schizonticide. It is thought to act within the parasite's food vacuole, possibly by forming toxic complexes with heme that damage parasitic membranes.[11] More recent research also suggests that mefloquine may target the parasite's 80S ribosome to inhibit protein synthesis.

Quantitative Data on Antimalarial Activity

The following table summarizes the in vitro activity of key quinoline-based antimalarials against various laboratory strains of Plasmodium falciparum, expressed as the half-maximal inhibitory concentration (IC50).

DrugP. falciparum StrainIC50 (nM)Reference(s)
Quinine 3D7 (CQ-sensitive)100 - 200[12]
K1 (CQ-resistant)200 - 400[13]
W2 (CQ-resistant)>450[12]
Dd2 (CQ-resistant)150 - 300[14]
Chloroquine 3D7 (CQ-sensitive)10 - 30[12][13]
K1 (CQ-resistant)100 - 300[13]
W2 (CQ-resistant)>100[12]
Dd2 (CQ-resistant)100 - 200[14]
Amodiaquine 3D7 (CQ-sensitive)10 - 40[15]
K1 (CQ-resistant)20 - 60
W2 (CQ-resistant)30 - 80[16]
Dd2 (CQ-resistant)40 - 100[14]
Mefloquine 3D7 (CQ-sensitive)20 - 50[16]
K1 (CQ-resistant)30 - 70
W2 (CQ-resistant)20 - 60[16]
Dd2 (CQ-resistant)30 - 80[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of quinoline-based antimalarial drugs.

Chemical Synthesis Protocols

This protocol is adapted from a reported laboratory-scale synthesis.[4][9]

Step 1: Condensation and Mannich Reaction

Step 2: Precipitation and Isolation

  • Cool the reaction mixture in an ice-water bath.

  • Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.

  • Continue stirring for an additional two hours to complete the precipitation of the product as yellow crystals.

  • Collect the precipitated crystals by filtration.

  • Dry the crystals at room temperature to a constant weight to obtain amodiaquine dihydrochloride (B599025) dihydrate.

In Vitro Antiplasmodial Activity Assays

This colorimetric assay measures the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase (pLDH) as an indicator of parasite viability.[10][17][18]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

  • Assay Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate. Add parasitized red blood cells to each well to achieve a final parasitemia of 1% and a hematocrit of 2%. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Reaction: After incubation, lyse the cells by freeze-thawing. Transfer the lysate to a new plate and add a reaction mixture containing L-lactate, NAD+, and a tetrazolium salt.

  • Data Acquisition: Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of formazan (B1609692) produced, which reflects pLDH activity.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing

This standard test evaluates the schizonticidal activity of a compound against an early-stage infection in a murine model.

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate mice intraperitoneally with Plasmodium berghei-parasitized red blood cells.

  • Treatment: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a negative control group (vehicle) and a positive control group (e.g., chloroquine).

  • Parasitemia Determination: On day 5, prepare thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.[5][7][19][20][21]

Visualizing the Mechanisms of Action and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinolone Quinoline Drug (e.g., Chloroquine) Quinolone->Heme Binding Heme Polymerase Heme Polymerase Quinolone->Heme Polymerase Inhibition

Caption: Inhibition of Hemozoin Formation by Quinoline Antimalarials.

Primaquine_Activation cluster_liver Human Liver Cell Primaquine Primaquine (Prodrug) Metabolites Reactive Metabolites Primaquine->Metabolites Metabolic Activation CYP2D6 CYP2D6 Enzyme ROS Reactive Oxygen Species Metabolites->ROS Generation Parasite Death Parasite Death ROS->Parasite Death Oxidative Damage

Caption: Metabolic Activation of Primaquine in the Liver.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., 4-aminophenol, 4,7-dichloroquinoline) Reaction Chemical Reaction (Condensation & Mannich Reaction) Start->Reaction Precipitation Precipitation & Isolation Reaction->Precipitation Purification Purification Precipitation->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final Product (e.g., Amodiaquine) Characterization->Final_Product

Caption: General Workflow for the Synthesis of a Quinoline Antimalarial.

InVitro_Assay_Workflow Culture Parasite Culture Plate_Prep Assay Plate Preparation (Serial Dilutions) Culture->Plate_Prep Incubation Incubation (72h) Plate_Prep->Incubation Assay Assay (pLDH or SYBR Green I) Incubation->Assay Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Workflow for an In Vitro Antiplasmodial Assay.

Conclusion and Future Directions

The historical development of quinoline-based antimalarials is a testament to the power of medicinal chemistry and a continuous cycle of innovation driven by the challenge of drug resistance. From the natural product quinine to the synthetic marvels of chloroquine, primaquine, and mefloquine, this class of compounds has saved countless lives. However, the emergence and spread of resistance to these crucial drugs underscore the urgent need for continued research and development.

Future efforts will likely focus on several key areas:

  • Novel Quinoline Scaffolds: The design and synthesis of new quinoline derivatives that can evade existing resistance mechanisms.

  • Combination Therapies: The continued development and optimization of combination therapies, particularly with artemisinin (B1665778) derivatives, to enhance efficacy and delay the onset of resistance.

  • Targeted Drug Delivery: Innovative approaches to deliver quinoline drugs more effectively to the parasite, potentially reducing side effects and improving therapeutic outcomes.

  • Understanding Resistance: Deeper investigation into the molecular mechanisms of quinoline resistance to inform the design of next-generation antimalarials.

The legacy of quinoline antimalarials provides a robust foundation for future drug discovery efforts. By leveraging the knowledge gained over centuries of research and embracing new technologies, the scientific community can continue to develop effective strategies to combat the global threat of malaria.

References

Quinoline Hydrochloride pKa: A Technical Guide to Basicity and its Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pKa of quinoline (B57606) hydrochloride, providing a comprehensive understanding of its basicity and the significant implications for drug development and scientific research. Quinoline, a heterocyclic aromatic organic compound, is a fundamental scaffold in numerous pharmaceuticals. Its basicity, dictated by the nitrogen atom within the pyridine (B92270) ring, is a critical determinant of its physicochemical properties, including solubility, membrane permeability, and target engagement. This document provides quantitative data, detailed experimental protocols for pKa determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of Basicity

The basicity of quinoline is a crucial parameter, often compared to that of pyridine to understand the electronic effects of the fused benzene (B151609) ring. The acid dissociation constant (pKa) of the conjugate acid (the quinolinium ion) is the standard measure of the basicity of the nitrogen atom. A lower pKa value for the conjugate acid corresponds to a weaker base.

CompoundStructurepKa of Conjugate AcidpKbBasicity Comparison
Quinoline4.90[1]9.10Quinoline is a weaker base than pyridine.
Pyridine5.258.75Pyridine is a stronger base than quinoline.

The fused benzene ring in quinoline is electron-withdrawing, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation compared to pyridine. This results in quinoline being a weaker base. Some sources suggest that in the gas phase, quinoline may be more basic, but in aqueous solution, solvation effects play a significant role. The steric hindrance from the nearby benzene ring in the quinolinium ion makes it harder to solvate compared to the pyridinium (B92312) ion, thus favoring the neutral, less basic form.

Implications of Quinoline's Basicity in Drug Development

The basicity of the quinoline nucleus is a pivotal factor in the pharmacological activity of many drugs. The ability of the nitrogen atom to be protonated at physiological pH influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

  • Antimalarial Drugs: In many quinoline-based antimalarial agents like chloroquine, the basic nitrogen atom is crucial for their mechanism of action. It is believed to be involved in the accumulation of the drug in the acidic food vacuole of the malaria parasite.

  • Anticancer Agents: The basicity of quinoline derivatives can influence their ability to interact with acidic compartments within tumor cells or to bind to specific molecular targets such as kinases. The protonated form can engage in hydrogen bonding and electrostatic interactions that are vital for potent inhibition.

  • Solubility and Formulation: The ability to form a hydrochloride salt, as in quinoline hydrochloride, significantly enhances the aqueous solubility of the otherwise sparingly soluble quinoline. This is a critical consideration in drug formulation and delivery.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for understanding and predicting the behavior of ionizable compounds. The following are detailed methodologies for commonly used techniques.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized water. If solubility is an issue, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, but the pKa value will be for that specific solvent system.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the temperature of the experiment.

  • Titration:

    • Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration curve.

UV-Visible Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization and can be used for samples with low solubility or in small quantities.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte (e.g., this compound) in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • Spectral Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

    • Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) of each sample against a buffer blank.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by non-linear regression analysis using the following equation for a basic compound: A = (A_B + A_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_B is the absorbance of the basic form, and A_BH is the absorbance of the protonated form.

Solubility Method

This method is applicable to compounds with low solubility and is based on the pH-dependent solubility of ionizable substances.

Principle: The solubility of the compound is measured in solutions of different pH values. The pKa is calculated from the relationship between solubility and pH.

Methodology:

  • Preparation of Saturated Solutions:

    • Prepare a series of buffer solutions with a range of pH values.

    • Add an excess amount of the solid compound to each buffer solution.

    • Shake or stir the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Measure the concentration of the dissolved compound in each filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Data Analysis:

    • Plot the logarithm of the solubility against the pH.

    • The pKa can be determined from the intersection of the slopes of the pH-solubility profile. For a basic compound, the solubility of the free base is independent of pH, while the solubility of the salt increases with decreasing pH.

Visualizations

Signaling Pathways Involving Quinoline Derivatives

Quinoline-based inhibitors have been developed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the interconnectedness of the EGFR, VEGFR, and c-Met signaling pathways, which can be targeted by such inhibitors.

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->RAS cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis Quinoline_Inhibitor Quinoline-based Inhibitors Quinoline_Inhibitor->EGFR inhibit Quinoline_Inhibitor->VEGFR inhibit Quinoline_Inhibitor->cMet inhibit

Caption: Interconnected EGFR, VEGFR, and c-Met signaling pathways targeted by quinoline-based inhibitors.

Experimental Workflow for pKa Determination by Potentiometric Titration

The following diagram outlines the logical flow of an experiment to determine the pKa of a substance like this compound using potentiometric titration.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (e.g., 0.01M Quinoline HCl) Titration Perform Titration: Add titrant in increments Prep_Analyte->Titration Prep_Titrant Prepare & Standardize Titrant (e.g., 0.1M NaOH) Prep_Titrant->Titration Calibrate_pH Calibrate pH Meter Calibrate_pH->Titration Record_Data Record pH and Volume Titration->Record_Data Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Find_Equivalence Determine Equivalence Point (Inflection Point) Plot_Curve->Find_Equivalence Calc_pKa Calculate pKa (pH at half-equivalence point) Find_Equivalence->Calc_pKa Result Final pKa Value Calc_pKa->Result

Caption: Workflow for pKa determination by potentiometric titration.

References

Spectroscopic Analysis of Quinoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of quinoline (B57606) hydrochloride, a compound of significant interest in medicinal chemistry and pharmaceutical development. Quinoline and its derivatives are fundamental scaffolds in a wide array of therapeutic agents. Understanding their structural and electronic properties through spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, structural elucidation, and the development of new chemical entities. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and illustrates the analytical workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule and for quantitative analysis. The UV-Vis spectrum of quinoline is sensitive to solvent and pH. In the case of quinoline hydrochloride, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This protonation leads to distinct changes in the electronic structure and, consequently, the UV-Vis absorption spectrum compared to neutral quinoline.

Spectral Characteristics

Protonation of the nitrogen atom in the quinoline ring results in a bathochromic (red) shift of the long-wavelength absorption band. While neutral quinoline in ethanol (B145695) exhibits absorption maxima at approximately 226 nm, 276 nm, and 313 nm, the quinolinium ion shows a characteristic absorption band at a longer wavelength. In acidic aqueous solutions, this peak is observed around 313 nm. Studies on the protonation of quinoline derivatives have also reported the appearance of a new absorption band for the protonated species at approximately 328 nm.

Table 1: UV-Vis Spectral Data for Quinoline and its Protonated Form

Compound/ConditionSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
QuinolineEthanol226, 276, 31337000, 3600, 2800
Quinoline (Protonated)Acidic Water~313Not specified
Isoquinoline (Protonated)Dichloromethane with TFA328Not specified
Experimental Protocol for UV-Vis Analysis

This protocol outlines the steps for obtaining the UV-Vis spectrum of this compound.

Materials:

  • This compound

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer grade solvent (e.g., ethanol, deionized water with a small amount of HCl)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable baseline.

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the sample solutions. Place the cuvette in the spectrophotometer and record a baseline correction or "auto zero."

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by plotting absorbance at a specific λmax versus concentration for the series of working solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The protonation of the nitrogen atom has a significant effect on the chemical shifts of the nearby protons and carbons, generally causing them to shift downfield (to a higher ppm value) due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the pyridinium (B92312) ring (protons at positions 2, 3, and 4) are particularly deshielded and will appear at the downfield end of the spectrum. The coupling patterns (splitting of signals) provide information about the connectivity of the protons.

Table 2: Representative ¹H NMR Spectral Data for Quinoline

ProtonChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
H-28.93dd
H-37.38dd
H-48.13dd
H-57.76d
H-67.53ddd
H-77.67ddd
H-88.09d

Note: Upon protonation to form this compound, a downfield shift is expected for all protons, especially for H-2 and H-4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show nine distinct signals for the carbon atoms of the quinoline ring system. Similar to the ¹H NMR spectrum, the carbons of the pyridinium ring will be shifted downfield compared to neutral quinoline.

Table 3: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) (ppm)
C-2150.5
C-3121.2
C-4135.8
C-4a128.8
C-5128.0
C-6129.5
C-7126.3
C-8129.2
C-8a148.2

Solvent and specific peak assignments were not fully detailed in the source data.

Experimental Protocol for NMR Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with a drop of DCl, or CDCl₃ with a drop of trifluoroacetic acid-d)

  • High-quality 5 mm NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans and a longer relaxation delay are generally required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between its neutral and protonated forms which dictates its spectroscopic properties.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation weigh Weigh Quinoline HCl dissolve Dissolve in Appropriate Solvent weigh->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis nmr NMR Spectroscopy dissolve->nmr uv_data Determine λmax (Quantitative Analysis) uv_vis->uv_data nmr_data Assign Chemical Shifts & Coupling Constants nmr->nmr_data structure Structural Elucidation & Purity Assessment uv_data->structure nmr_data->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Quinoline_Protonation cluster_uv UV-Vis Spectrum cluster_nmr NMR Spectrum quinoline Quinoline (Neutral) hcl + HCl quinoline->hcl uv_neutral λmax ~226, 276, 313 nm quinoline->uv_neutral affects nmr_neutral Characteristic Chemical Shifts quinoline->nmr_neutral affects quinoline_hcl This compound (Quinolinium Chloride) hcl->quinoline_hcl uv_protonated λmax ~313-328 nm (Bathochromic Shift) quinoline_hcl->uv_protonated affects nmr_protonated Downfield Shift of Protons and Carbons quinoline_hcl->nmr_protonated affects

Caption: Effect of protonation on the spectroscopic properties of quinoline.

A Comprehensive Guide to the Safe Handling, and Storage of Quinoline Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety, handling, and storage procedures for quinoline (B57606) hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel, protecting the integrity of research, and maintaining regulatory compliance. This document consolidates critical data on the compound's properties, outlines necessary safety precautions, and provides structured protocols for its use and management.

Chemical and Physical Properties

Quinoline hydrochloride is the hydrochloride salt of quinoline, a heterocyclic aromatic compound. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Quinolinium chloride[2][3]
CAS Number 530-64-3[2][4][5]
Molecular Formula C₉H₈ClN[1][2][3]
Molecular Weight 165.62 g/mol [1][2][3]
Appearance Blue to purple or pale blue solid/powder/crystal[4][5]
Solubility Slightly soluble in water[6]
Stability Stable under normal temperatures and pressures. Undergoes color change upon exposure to light and air.[6][7] Light-sensitive and hygroscopic.[5][6][8]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The following table summarizes its primary hazards.

HazardGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed[1][9]H301: Toxic if swallowed.[1][9][10] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9][10]
Acute Toxicity (Dermal) Harmful/Toxic in contact with skin[1][9][10]H312: Harmful in contact with skin.[9][10] H311: Toxic in contact with skin.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[10]
Skin Corrosion/Irritation Causes skin irritation[1][9][10]H315: Causes skin irritation.[1][9][10]
Serious Eye Damage/Irritation Causes serious eye irritation[1][9][10]H319: Causes serious eye irritation.[1][9][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Germ Cell Mutagenicity Suspected of causing genetic defects[1][9][10]H341: Suspected of causing genetic defects.[1][9][10] P201: Obtain special instructions before use.[9][10]
Carcinogenicity May cause cancer[1][9][10]H350: May cause cancer.[1][9][10]
Aquatic Hazard Toxic to aquatic life with long lasting effects[9][10]H411: Toxic to aquatic life with long lasting effects.[9][10] P273: Avoid release to the environment.[9][10]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially with the solid form that can generate dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Local exhaust ventilation should be used to control airborne concentrations.[12][13]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[10][11] A face shield may be necessary for procedures with a higher risk of splashing.[9]Must conform to EN 166 (EU) or NIOSH (US) standards.[7][11]
Skin and Body Protection Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[10][11] Gloves must be inspected before use.[9] Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[11]Dispose of contaminated gloves properly after use.[9]
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[11]In case of inadequate ventilation, respiratory protection is necessary.[10][11]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[9][11][14]

  • Do not breathe dust.[11]

  • Wash hands thoroughly after handling.[10][11]

  • Do not eat, drink, or smoke in work areas.[10][14]

  • Remove contaminated clothing and protective equipment before entering eating areas.[10]

Storage Procedures

Proper storage of this compound is critical to maintain its stability and prevent accidental release.

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][11]

  • Conditions to Avoid: Protect from light, moisture, and air.[5][6][7][8] Store away from incompatible materials.[8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, peroxides, and dinitrogen tetroxide.[6][7][13][15]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16][17]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8][16][17] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][10][17]
Ingestion Do NOT induce vomiting.[10][16] Rinse mouth with water.[10][16] Never give anything by mouth to an unconscious person.[6][16] Call a POISON CENTER or doctor/physician immediately.[10][14]
Spill and Leak Procedures

For detailed guidance, refer to the experimental workflow diagram below. In the event of a spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9][16]

  • Unsuitable Extinguishing Media: Do not use a water jet.[10]

  • Specific Hazards: Poisonous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride, may be produced in a fire.[8][15] Containers may explode in a fire.[15]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][16][18]

Waste Disposal

Dispose of this compound and contaminated materials as hazardous waste.[9][15] Do not empty into drains.[10] Follow all institutional, local, and national regulations for the disposal of chemical waste.[12][18]

Experimental Protocols and Workflows

While detailed, step-by-step experimental protocols for determining the physicochemical and toxicological properties of this compound are typically found in specialized, peer-reviewed literature and are beyond the scope of this guide, the following sections outline the general principles and workflows for key safety-related procedures.

Hazard Identification and Risk Assessment Workflow

A systematic approach to identifying hazards and assessing risks is crucial before working with this compound.

cluster_0 Hazard Identification and Risk Assessment A Identify Hazards (Review SDS and Literature) B Assess Risks (Likelihood and Severity of Exposure) A->B Evaluate potential harm C Implement Control Measures B->C Mitigate identified risks D Develop Safe Work Procedures C->D Document safety protocols E Review and Update Periodically D->E Ensure ongoing safety

Caption: A flowchart for hazard identification and risk assessment.

Spill Cleanup Protocol

The following workflow provides a general procedure for managing a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency personnel.[19][20]

cluster_1 This compound Spill Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Alert->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in a Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate the Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

References

The Pharmacological Potential of Quinoline and Its Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry.[1][2][3] This privileged structure is present in numerous natural products, most notably the anti-malarial alkaloid quinine, and forms the core of a vast array of synthetic compounds with significant therapeutic potential.[4][5] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the modulation of its physicochemical properties and biological activities.[6] Consequently, quinoline derivatives have been extensively investigated and developed as potent agents against a wide spectrum of diseases, including cancer, microbial infections, malaria, inflammation, and neurodegenerative disorders.[7][8][9] Several quinoline-based drugs have received FDA approval, particularly for the treatment of cancer and malaria, underscoring the clinical significance of this scaffold.[10] This technical guide provides a comprehensive review of the pharmacological potential of quinoline and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and relevant experimental methodologies for researchers and drug development professionals.

Anticancer Activity

Quinoline derivatives represent a prominent class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[1][11] Their modes of action include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, disrupting cell migration, and targeting key enzymes like topoisomerases and protein kinases.[1][12][13][14]

Mechanism of Action

A primary mechanism for many quinoline-based anticancer compounds is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.[1][14] By intercalating into DNA or binding to the enzyme-DNA complex, these derivatives prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death.[1] Furthermore, certain derivatives trigger apoptosis through intrinsic pathways, such as by activating p53 transcriptional activity, which in turn upregulates pro-apoptotic proteins like Bax.[15] Other mechanisms include the inhibition of tubulin polymerization, which disrupts the microtubular cytoskeleton essential for cell division, and the inhibition of tyrosine kinases involved in tumor growth signaling pathways.[12][13]

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
10g 7-(Benzyloxy)quinolin-4-amineHCT-116 (Colon)< 1.0[15]
A549 (Lung)< 1.0[15]
MCF-7 (Breast)< 1.0[15]
Compound 8 N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4 µg/mL (MIC)[16]
Compound 15 4-Quinoline substituted aminopyrimidineU251 (Glioma), PC-3 (Prostate), K562 (Leukemia)Not specified, but active[1]
Signaling Pathway: p53-Dependent Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). The diagram below illustrates a simplified pathway where a quinoline derivative activates the p53 tumor suppressor protein, leading to apoptosis.

G cluster_0 Apoptosis Induction Pathway A Quinoline Derivative B p53 Activation A->B C Bax Upregulation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Caspase Activation D->E F Apoptosis E->F

Caption: p53-mediated apoptosis pathway induced by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[16] Quinoline derivatives have long been a source of effective antibacterial and antifungal compounds.[17] The well-known fluoroquinolone antibiotics (e.g., Ciprofloxacin) are a testament to the power of this scaffold in combating bacterial infections.[4]

Mechanism of Action

The primary antibacterial mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, fluoroquinolones cause lethal DNA damage. Other quinoline derivatives may act by disrupting the bacterial cell membrane, inhibiting essential metabolic pathways, or generating reactive oxygen species.[16] Antifungal activity can stem from the inhibition of enzymes crucial for fungal cell wall synthesis or by disrupting membrane integrity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Novel quinoline derivativesS. aureus6.25[18]
N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4[16]
Quinolone-based dihydrotriazinesS. aureus2[18]
Quinolone-based dihydrotriazinesE. coli2[18]
Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial efficacy of new quinoline compounds typically involves a multi-step screening process.

G A Compound Synthesis & Solubilization C Broth Microdilution or Agar Dilution Assay A->C B Microbial Culture (Bacteria/Fungi) B->C D Incubation (24-48h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Further Assays (MBC, Time-Kill, etc.) E->F

Caption: General workflow for antimicrobial susceptibility screening.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimalarial Activity

The quinoline scaffold is historically one of the most important pharmacophores in the fight against malaria, with chloroquine (B1663885), mefloquine, and primaquine (B1584692) being cornerstone drugs for decades.[19] Research continues to focus on developing new quinoline derivatives to combat the widespread resistance of Plasmodium falciparum to existing therapies.[20]

Mechanism of Action

The primary mechanism for 4-aminoquinolines like chloroquine involves the disruption of heme detoxification in the parasite's food vacuole.[20] The parasite digests host hemoglobin, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine accumulates in the acidic food vacuole and caps (B75204) the growing hemozoin polymer, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.[20] Other quinoline antimalarials may have different or additional mechanisms.

Quantitative Data: Antiplasmodial Activity
Compound ClassP. falciparum StrainIC50Reference
Quinoline-ferrocene hybridsChloroquine-resistant0.13 µM[21]
Quinoline-sulfonamide hybridsK1 (CQ-resistant)0.36 µM[21]
Quinoline-sulfonamide hybrids3D7 (CQ-sensitive)0.01 µM[21]
Mefloquine-trioxolane conjugateW2 (CQ-resistant)2.5–3.0 nM[19]
Structure-Activity Relationship (SAR) of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines is highly dependent on their chemical structure. Decades of research have established key SAR principles.

G cluster_0 4-Aminoquinoline (B48711) SAR for Antimalarial Activity Core Quinoline Core C7 C7 Position: Electron-withdrawing group (e.g., -Cl) is ESSENTIAL Core->C7 Substitution C4 C4 Position: Alkylamino side chain is ESSENTIAL for activity and accumulating in food vacuole Core->C4 Substitution SideChain Side Chain: Basic terminal amine and 2-5 carbon linker length are OPTIMAL for potency C4->SideChain Defines

Caption: Key SAR features for 4-aminoquinoline antimalarials.[22]

Anti-inflammatory, Antiviral, and Neuroprotective Activities

Beyond the major areas above, quinoline derivatives have demonstrated significant potential as anti-inflammatory, antiviral, and neuroprotective agents.

  • Anti-inflammatory Activity: Quinoline-based molecules have been developed to target key mediators of inflammation, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α).[23][24][25] The nature and position of substituents on the quinoline ring determine the specific pharmacological target. For example, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid can inhibit COX enzymes.[24]

  • Antiviral Activity: The quinoline scaffold has been explored for activity against a wide range of viruses, including HIV, Zika virus, dengue virus, and coronaviruses.[26][27][28] Chloroquine, for instance, has shown broad-spectrum antiviral activity, thought to be related to its ability to increase endosomal pH, which can interfere with virus entry and replication.[28] Novel derivatives have been synthesized that show potent, dose-dependent inhibition of viruses like Dengue virus serotype 2.[28][29]

  • Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinoline derivatives are being investigated for their multi-target potential.[30] They can act as antioxidants by scavenging free radicals and as inhibitors of key enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[31][32][33] This multi-faceted approach allows them to simultaneously address pathological processes like oxidative stress and neurotransmitter imbalance.[30]

The quinoline scaffold is an enduring and remarkably versatile platform in drug discovery. Its derivatives have yielded clinically essential drugs and continue to be a fertile ground for the development of new therapeutic agents. The broad spectrum of pharmacological activities—spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and neuroprotective effects—highlights the privileged nature of this heterocyclic system. Future research will likely focus on designing novel quinoline hybrids that combine multiple pharmacophores to create dual-action drugs, overcome drug resistance, and improve safety profiles. Advances in synthetic chemistry and a deeper understanding of the molecular targets will undoubtedly continue to fuel the journey of quinoline derivatives from laboratory research to clinical medicine.[6]

References

A Technical Guide to the Natural Sources and Isolation of Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide array of significant biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of these valuable secondary metabolites, encompassing terrestrial plants, microorganisms, and marine life. Detailed experimental protocols for the extraction, isolation, and purification of quinoline alkaloids are presented, with a focus on methodologies applicable to prominent examples such as quinine (B1679958) and camptothecin (B557342). Quantitative data from various isolation procedures are summarized for comparative analysis. Furthermore, this guide illustrates key signaling pathways associated with the mechanisms of action of notable quinoline alkaloids using Graphviz diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are biosynthesized by a wide range of organisms. The primary natural sources can be categorized as follows:

  • Plants: This is the most prolific source of quinoline alkaloids. Several plant families are particularly rich in these compounds:

    • Rubiaceae: The most famous example is the Cinchona genus (e.g., C. officinalis, C. ledgeriana), the bark of which is the source of the antimalarial alkaloids quinine, quinidine, cinchonine, and cinchonidine.[1][2][3][4]

    • Rutaceae: This family is a rich source of furoquinoline alkaloids, such as dictamnine (B190991) and skimmianine, found in genera like Ruta, Zanthoxylum, and Teclea.[5][6][7][8][9][10][11]

    • Nyssaceae (or Cornaceae): The Chinese "happy tree," Camptotheca acuminata, is the primary source of the potent anticancer alkaloid, camptothecin, and its derivatives.[12][13][14][15]

    • Icacinaceae: Nothapodytes nimmoniana is another significant source of camptothecin.[12][13]

    • Loganiaceae: The genus Strychnos is known to produce a variety of indole (B1671886) alkaloids, some of which possess a quinoline moiety.[16][17][18]

    • Asteraceae (Compositae): Certain species within this family have also been reported to contain quinoline alkaloids.[19][20]

  • Microorganisms: Fungi and bacteria are increasingly recognized as sources of novel quinoline alkaloids:

    • Fungi: Species of Penicillium have been shown to produce quinoline and isoquinoline (B145761) alkaloids.[21] Marine-derived fungi, such as Trichoderma longibrachiatum, have also yielded novel quinoline alkaloids.[22][23]

    • Bacteria: Pseudomonas species are known producers of quinoline alkaloids.[19] Marine sediments have yielded Streptomyces species that produce actinoquinolines A and B with anti-inflammatory properties.[24]

    • Cyanobacteria: The marine cyanobacterium Lyngbya majuscula produces a simple quinoline alkaloid.[19]

  • Animals: While less common, some animal species also contain quinoline alkaloids:

    • Insects: The Peruvian fire stick insect (Oreophoetes peruana) exudes a defensive secretion containing quinoline alkaloids.[19]

    • Marine Invertebrates: A diverse array of quinoline and related alkaloids have been isolated from marine organisms such as sponges and ascidians.[25][26][27][28] These include pyrroloquinolines and pyridoacridines, many of which exhibit significant cytotoxicity.[25]

Isolation and Purification of Quinoline Alkaloids

The isolation of quinoline alkaloids from their natural sources typically involves a multi-step process of extraction, separation, and purification. The specific protocol is highly dependent on the source material and the physicochemical properties of the target alkaloid.

General Experimental Workflow

A generalized workflow for the isolation of quinoline alkaloids from plant material is depicted below. This process often begins with the preparation of the plant material, followed by extraction to liberate the alkaloids, and subsequent purification steps to isolate the compound of interest.

G General Workflow for Quinoline Alkaloid Isolation A Plant Material (e.g., Bark, Leaves, Roots) B Drying and Grinding A->B C Extraction with Solvent (e.g., Ethanol (B145695), Methanol (B129727), Chloroform) B->C D Filtration and Concentration C->D E Crude Extract D->E F Acid-Base Extraction (Liquid-Liquid Partitioning) E->F G Crude Alkaloid Fraction F->G H Chromatographic Purification (e.g., Column, HPLC, TLC) G->H I Crystallization H->I J Pure Quinoline Alkaloid I->J

Caption: A generalized workflow for the isolation of quinoline alkaloids from plant sources.

Detailed Experimental Protocols

2.2.1. Acid-Base Extraction (Stas-Otto Method)

This classical method leverages the basicity of alkaloids to separate them from neutral and acidic components of the crude extract.[1][19][29]

  • Principle: Alkaloids exist as salts in the acidic vacuoles of plant cells. Treatment with a base liberates the free alkaloid, which is soluble in organic solvents. Subsequent extraction with an acidic aqueous solution converts the alkaloid back into a salt, rendering it water-soluble and separating it from neutral impurities in the organic phase. Finally, basification of the aqueous phase precipitates the purified alkaloid.

  • Protocol:

    • The powdered plant material is moistened with an alkaline solution (e.g., aqueous sodium carbonate, calcium hydroxide (B78521), or ammonia) to liberate the free base form of the alkaloids.[19][30]

    • The basified material is then extracted with a water-immiscible organic solvent such as chloroform (B151607), ether, or toluene (B28343).[19][30]

    • The organic extract is filtered and concentrated under reduced pressure.

    • The concentrated organic extract is then partitioned with a dilute aqueous acid (e.g., 1-5% sulfuric acid or hydrochloric acid). The protonated alkaloid salts move into the aqueous phase.[19][30]

    • The aqueous phase is separated, and the pH is carefully adjusted with a base (e.g., ammonia (B1221849) or sodium hydroxide) to precipitate the alkaloids.[19]

    • The precipitated crude alkaloids are collected by filtration, washed with water, and dried.

2.2.2. Isolation of Quinine from Cinchona Bark

  • Extraction:

    • Powdered Cinchona bark (50 g) is moistened with ammonia water and allowed to stand for one hour.[30]

    • Hot water is added, and after cooling, milk of lime (calcium hydroxide suspension) is added. The mixture is evaporated to dryness.[30]

    • The dried material is extracted with toluene for 6 hours using a Soxhlet apparatus.[30]

  • Purification:

    • The toluene extract is then extracted with dilute sulfuric acid.[30]

    • The acidic aqueous layer is separated and neutralized, leading to the crystallization of the sulfate (B86663) salts of the alkaloids (quinine, cinchonine, cinchonidine).[30]

    • The crude quinine sulfate is dissolved in water, decolorized with activated charcoal, and recrystallized to achieve higher purity.[30]

2.2.3. Isolation of Camptothecin from Camptotheca acuminata

  • Extraction:

    • Dried and powdered leaves or fruits of C. acuminata are packed into a column.[25]

    • The material is eluted with 60% ethanol (for leaves) or 70% ethanol (for fruits) at room temperature.[25]

  • Purification:

    • The ethanol is removed from the eluent by vacuum evaporation.[25]

    • The pH of the resulting aqueous solution is adjusted to 8.0 to precipitate alkaline-insoluble impurities, which are removed by filtration.[25]

    • The filtrate is then acidified to pH 3.0 and extracted with chloroform.[25]

    • The chloroform extract, containing camptothecin, is concentrated to yield a crude product.

    • Further purification is achieved by crystallization to yield camptothecin with high purity.[25]

2.2.4. Chromatographic Methods

Chromatography is an indispensable tool for the separation and purification of individual quinoline alkaloids from complex mixtures.

  • Column Chromatography: Often used for the initial fractionation of the crude alkaloid extract. Silica gel or alumina (B75360) are common stationary phases, with mobile phases consisting of a gradient of nonpolar to polar organic solvents (e.g., hexane, ethyl acetate (B1210297), methanol).

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical quantification and preparative isolation of quinoline alkaloids.[6][7][15][31][32][33][34][35]

    • Stationary Phase: Reversed-phase columns (e.g., C18) are frequently used.

    • Mobile Phase: Typically a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape.[7][15]

  • High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the sample. It has been successfully applied to the isolation of quinoline alkaloids from Choisya species.[36]

Quantitative Data on Isolation

The yield and purity of isolated quinoline alkaloids can vary significantly depending on the source material and the isolation method employed. The following table summarizes quantitative data from selected studies.

AlkaloidNatural SourceExtraction MethodPurification MethodYieldPurityReference
Camptothecin Camptotheca acuminata (leaves/fruits)Column elution with 60-70% ethanolPrecipitation and solvent partitioning-70% (crude)[25]
Camptothecin Camptotheca acuminata-Crystallization->98%[25]
Camptothecin Nothapodytes pittosporoides (roots)Column elution with 70% ethanolPrecipitation-60% (crude)[25]
Camptothecin Camptotheca acuminata (fruit)Ultrasound-assisted extraction with Triton X-114Cloud point preconcentration0.1157%-[37]
Quinine Cinchona officinalis (bark)Microwave-assisted extraction (65% ethanol, 130°C, 34 min)-3.93 ± 0.11 mg/g-[15]
Quinine Cinchona officinalis (bark)Ultrasound-assisted extraction (61% ethanol, 25°C, 15 min)-2.81 ± 0.04 mg/g-[15]
Berberine Berberis asiatica-RP-HPLC-PDA1.74% ± 0.032-[35]
Palmatine Berberis asiatica-RP-HPLC-PDA1.63% ± 0.028-[35]
Jatrorrhizine Berberis asiatica-RP-HPLC-PDA0.264% ± 0.012-[35]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many quinoline alkaloids are a result of their interaction with specific molecular targets and modulation of cellular signaling pathways.

Camptothecin: Inhibition of Topoisomerase I

Camptothecin and its analogues are potent anticancer agents that specifically target the nuclear enzyme topoisomerase I (Top1).[13][16][38][39]

  • Mechanism: Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin intercalates into the DNA-Top1 complex, stabilizing this "cleavable complex."[13][16] This prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized complex, the single-strand break is converted into a double-strand break, leading to cell cycle arrest and apoptosis.[14][16][39]

G Camptothecin Signaling Pathway cluster_0 Drug-Target Interaction cluster_1 Cellular Process cluster_2 Cellular Response A Camptothecin D Stabilized Top1-DNA Cleavable Complex A->D B Topoisomerase I (Top1) B->D C DNA C->D F Replication Fork Collision D->F E DNA Replication Fork E->F G DNA Double-Strand Break F->G H DNA Damage Response (ATM/ATR, Chk1/Chk2) G->H I Cell Cycle Arrest (G2/M Phase) H->I J Apoptosis H->J

Caption: Mechanism of action of Camptothecin, leading to apoptosis.

Quinine: Disruption of Heme Detoxification in Plasmodium

The antimalarial activity of quinine is primarily attributed to its interference with the detoxification of heme within the malaria parasite, Plasmodium falciparum.[3][5][20][27][40]

  • Mechanism: The parasite digests hemoglobin in the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, possibly by capping the growing hemozoin crystal. This leads to an accumulation of toxic free heme, which damages parasite membranes and proteins, ultimately causing parasite death.[5][27][40]

G Quinine's Mechanism of Action in Plasmodium cluster_0 Parasite Metabolism cluster_1 Detoxification Pathway cluster_2 Drug Intervention and Outcome A Plasmodium parasite in red blood cell B Hemoglobin Digestion A->B C Toxic Free Heme B->C D Heme Polymerization (Detoxification) C->D E Hemozoin (Inert Crystal) D->E G Inhibition of Heme Polymerization D->G F Quinine F->G H Accumulation of Toxic Heme G->H I Parasite Death H->I

Caption: Quinine's interference with heme detoxification in the malaria parasite.

Conclusion

The quinoline alkaloids remain a vital and fascinating class of natural products. Their diverse origins, from the bark of ancient trees to marine microorganisms, underscore the vast chemical diversity of the natural world. The continuous development of advanced isolation and analytical techniques is enabling the discovery of novel quinoline alkaloids and the efficient production of known compounds. A thorough understanding of their mechanisms of action and the intricate signaling pathways they modulate is crucial for the development of new therapeutic agents and for optimizing the use of existing drugs. This guide provides a foundational resource for professionals engaged in the exploration and application of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols: Quinoline Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, imparts unique physicochemical properties that allow for diverse biological activities. Quinoline hydrochloride and its substituted analogs, such as 4,7-dichloroquinoline (B193633), serve as critical intermediates in the synthesis of a wide array of pharmaceuticals, including antimalarials, anti-asthmatics, and anti-tubercular drugs. These intermediates provide a versatile platform for introducing the quinoline moiety, which can be further functionalized to optimize pharmacological profiles.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of quinoline-based intermediates in the synthesis of several key pharmaceuticals: Chloroquine (B1663885), Hydroxychloroquine (B89500), Montelukast (B128269), and Bedaquiline (B32110).

Synthesis of Antimalarials: Chloroquine and Hydroxychloroquine

Chloroquine and its hydroxylated analog, hydroxychloroquine, are classic examples of 4-aminoquinoline (B48711) drugs that have been pivotal in the treatment of malaria and also find use in managing autoimmune diseases.[1][2] The key synthetic step for both molecules involves the condensation of 4,7-dichloroquinoline with a specific alkylamino side chain.[3][4]

Experimental Protocol: Synthesis of Chloroquine

This protocol details the condensation of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane (B108754).

Materials:

  • 4,7-dichloroquinoline

  • 2-amino-5-diethylaminopentane (novaldiamine)

  • Phenol (B47542) (as solvent/catalyst)

  • Toluene

  • 10% Sodium Carbonate solution

  • Isopropanol

  • Sodium sulfite

  • N,N-diisopropylethylamine (DIPEA)

Procedure: [5][6]

  • Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 mol) and phenol (1.0 mol).

  • Heating: Heat the mixture to 70-80°C.

  • Addition of Amine: Slowly add 2-amino-5-diethylaminopentane (2.1 mol) to the heated mixture.

  • Reaction: Maintain the reaction temperature at 130-140°C for 10 hours.

  • Work-up:

    • Cool the reaction mixture and dilute with toluene.

    • Adjust the pH to 8-9 with a 10% sodium carbonate solution.

    • Separate the organic layer, wash with water, and concentrate to obtain crude chloroquine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield high-purity chloroquine.

Experimental Protocol: Synthesis of Hydroxychloroquine

This protocol describes the synthesis of hydroxychloroquine by reacting 4,7-dichloroquinoline with N'-ethyl-N'-β-hydroxyethyl-1,4-pentanediamine.

Materials:

  • 4,7-dichloroquinoline

  • 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

  • Triethylamine (B128534) (TEA)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure: [4][7]

  • Reaction Mixture: In a continuous stirred-tank reactor (CSTR) or a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 mmol), triethylamine (0.5 mmol), and potassium carbonate (0.5 mmol).

  • Solvent: Add ethanol (1.0 mL).

  • Reaction Conditions: Heat the mixture to 125°C under a nitrogen atmosphere for 6 hours.

  • Work-up:

    • After cooling, dilute the mixture with 1 M aqueous sodium hydroxide (B78521) and extract with dichloromethane.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under vacuum to yield hydroxychloroquine. Further purification can be achieved through recrystallization.

Quantitative Data
ProductIntermediateKey ReagentsReported YieldPurityReference
Chloroquine4,7-dichloroquinoline2-amino-5-diethylaminopentane, Phenol~72.64% (as phosphate (B84403) salt)≥99.5%[5][6]
Hydroxychloroquine4,7-dichloroquinoline2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, K₂CO₃/TEA78% (isolated yield)High[4]

Synthesis Workflow: Chloroquine and Hydroxychloroquine

G cluster_start Starting Material cluster_sidechains Side Chains cluster_products Final Products start 4,7-Dichloroquinoline cond1 Reaction start->cond1 Condensation cond2 Reaction start->cond2 Condensation sc1 2-amino-5-diethylaminopentane sc1->cond1 sc2 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol sc2->cond2 prod1 Chloroquine prod2 Hydroxychloroquine cond1->prod1 cond2->prod2

Caption: General synthesis workflow for Chloroquine and Hydroxychloroquine.

Signaling Pathways

Both chloroquine and hydroxychloroquine exert their therapeutic effects through multiple mechanisms. In the context of malaria, they interfere with heme detoxification in the parasite's food vacuole.[8][9] In autoimmune diseases, their immunomodulatory effects are linked to the inhibition of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which reduces the production of pro-inflammatory cytokines.[10][11] They achieve this by accumulating in lysosomes and endosomes, increasing the pH of these acidic organelles.[12]

G HCQ Hydroxychloroquine Lysosome Lysosome/Endosome HCQ->Lysosome Accumulates in pH Increased pH Lysosome->pH TLR TLR7/TLR9 Signaling pH->TLR Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TLR->Cytokines Leads to Inflammation Inflammation TLR->Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway for Hydroxychloroquine's anti-inflammatory action.

Synthesis of Anti-Asthmatic: Montelukast

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma.[13] Its synthesis is a multi-step process that utilizes a substituted quinoline derivative as a key building block. The synthesis involves the construction of a side chain which is then coupled with another fragment.

Experimental Protocol: Key Steps in Montelukast Synthesis

The industrial synthesis of Montelukast is complex. A key intermediate is derived from 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol. The final steps involve coupling this intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate.

A simplified representation of a key coupling step: [14][15]

  • Mesylation: The diol intermediate containing the quinoline moiety is selectively mesylated at the secondary alcohol.

  • Coupling: The resulting mesylate is then reacted with the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid.

  • Hydrolysis and Salt Formation: The resulting ester is hydrolyzed to the carboxylic acid, which is then converted to the sodium salt (Montelukast Sodium).

Quantitative Data

Due to the multi-step nature of the synthesis, yields are often reported for the overall process or for several steps combined.

Intermediate StepKey ReagentsReported YieldReference
Dicyclohexylamine salt formation from mesylateDicyclohexylamine88%[15]

Synthesis Workflow: Montelukast

G cluster_quinoline Quinoline Intermediate cluster_sidechain Side Chain cluster_product Final Product quinoline Substituted Quinoline Diol mesylation Mesylate Intermediate quinoline->mesylation Mesylation sidechain 1-(mercaptomethyl) cyclopropaneacetic acid coupling Coupling Reaction sidechain->coupling Coupling montelukast Montelukast mesylation->coupling coupling->montelukast

Caption: Simplified workflow for the synthesis of Montelukast.

Signaling Pathway

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[16][17] Leukotrienes are inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema. By blocking the CysLT1 receptor, montelukast inhibits the physiological effects of leukotrienes, thereby alleviating asthma symptoms.[18]

G Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Bind to Response Bronchoconstriction, Inflammation, Mucus Secretion CysLT1->Response Activates Montelukast Montelukast Montelukast->CysLT1 Blocks

Caption: Mechanism of action of Montelukast.

Synthesis of Anti-Tuberculosis Agent: Bedaquiline

Bedaquiline is a diarylquinoline antibiotic used for the treatment of multidrug-resistant tuberculosis. Its unique structure is assembled through a key lithiation reaction involving a substituted quinoline.

Experimental Protocol: Diastereoselective Synthesis of Bedaquiline

This protocol describes the lithiation of a 3-benzylquinoline (B13917930) derivative and subsequent reaction with a ketone.

Materials:

  • 3-benzyl-6-bromo-2-methoxyquinoline (Starting Quinoline)

  • 3-(dimethylamino)-1-(1-naphthyl)propan-1-one (Ketone)

  • n-Butyllithium (n-BuLi)

  • (+)-bis[(R)-1-phenylethyl]amine (Chiral Ligand)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Aqueous NaCl

Procedure: [19][20]

  • Formation of Chiral Base: In a reaction vessel under an argon atmosphere, dissolve the chiral ligand hydrochloride salt in THF and cool to -78°C. Add n-BuLi dropwise and stir.

  • Lithiation: Slowly add a solution of the starting quinoline in THF to the chiral base at -20°C and stir for 1 hour.

  • Reaction with Ketone: Cool the mixture to -78°C and add a solution of the ketone in THF dropwise. Stir for 3 hours.

  • Quenching and Extraction: Warm the reaction to room temperature and quench with aqueous NaCl. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify the resulting oil by column chromatography to isolate the desired diastereomer of bedaquiline.

Quantitative Data
Chiral LigandDiastereomeric Ratio (desired:undesired)YieldReference
Lithium diisopropylamide (LDA)50:50~17%[19]
(+)-bis[(R)-1-phenylethyl]amine90:1033%[20]

Synthesis Workflow: Bedaquiline

G quinoline Substituted Quinoline lithiation Lithiation quinoline->lithiation ketone Naphthyl Propanone reaction Condensation ketone->reaction Nucleophilic Addition base Chiral Lithium Amide Base base->lithiation Deprotonation product Bedaquiline lithiation->reaction reaction->product

Caption: Key steps in the asymmetric synthesis of Bedaquiline.

Signaling Pathway

Bedaquiline has a novel mechanism of action, targeting the F1F0-ATP synthase of Mycobacterium tuberculosis.[21][22] Specifically, it binds to the c-subunit of the F0 rotor ring, which inhibits the enzyme's activity.[23] This disruption of ATP synthesis leads to a depletion of cellular energy, ultimately causing bacterial cell death.[24][25]

G Bedaquiline Bedaquiline ATPSynthase Mycobacterial F1F0-ATP Synthase Bedaquiline->ATPSynthase Binds to c-subunit ProtonFlow Proton Flow ATPSynthase->ProtonFlow Inhibits ATPSynthesis ATP Synthesis ProtonFlow->ATPSynthesis Drives CellDeath Bacterial Cell Death ATPSynthesis->CellDeath Depletion leads to

Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.

References

Quinoline hydrochloride applications in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quinoline (B57606) hydrochloride, the salt of the heterocyclic aromatic compound quinoline, serves as a valuable and versatile reagent in organic synthesis. While its parent compound, quinoline, is a well-known structural motif in many pharmaceuticals and functional materials, quinoline hydrochloride offers distinct properties as a mild, organic-soluble acid catalyst and a precursor for various synthetic transformations. These application notes provide an overview of its utility, focusing on specific applications with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Preparation of this compound

A straightforward method for the preparation of this compound involves the reaction of quinoline with hydrochloric acid.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve quinoline (1.0 eq.) in a suitable organic solvent such as diethyl ether or ethanol (B145695).

  • Slowly add a solution of hydrochloric acid (1.0 eq., e.g., 2M in diethyl ether or concentrated aqueous HCl) to the quinoline solution with stirring.

  • A precipitate of this compound will form. If using an aqueous solution of HCl, the salt may remain in solution if a water-miscible solvent like ethanol is used.

  • The solid can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the salt is in solution, the solvent can be removed under reduced pressure to yield the solid product.

  • The resulting this compound should be stored in a desiccator to prevent moisture absorption.

Application in the Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are an important class of compounds exhibiting a wide range of biological activities. The synthesis of BIMs typically involves the electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by a Brønsted or Lewis acid. This compound can serve as an effective and mild acid catalyst for this transformation.

The reaction proceeds through the activation of the aldehyde by the acidic proton of this compound, forming a reactive electrophile that is then attacked by two equivalents of indole (B1671886).

Logical Relationship of the Catalytic Cycle

G A Quinoline Hydrochloride C Activated Aldehyde (Electrophile) A->C Protonation B Aldehyde B->C E Intermediate Adduct C->E Nucleophilic Attack D Indole (Nucleophile) D->E F Bis(indolyl)methane D->F E->F Second Nucleophilic Attack & Dehydration G Water E->G H Quinoline F->H Deprotonation H->A Protonation (Regeneration)

Caption: Catalytic cycle for the synthesis of bis(indolyl)methanes using this compound.

Quantitative Data for the Synthesis of Bis(indolyl)methanes

The following table summarizes the results for the this compound-catalyzed synthesis of various bis(indolyl)methanes from different aromatic aldehydes and indole.

EntryAldehydeCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Benzaldehyde10492
24-Chlorobenzaldehyde103.595
34-Nitrobenzaldehyde (B150856)10398
44-Methoxybenzaldehyde10590
52-Nitrobenzaldehyde104.588

Experimental Protocol for the Synthesis of 3,3'-((4-nitrophenyl)methylene)bis(1H-indole)

  • To a solution of indole (2 mmol, 234 mg) and 4-nitrobenzaldehyde (1 mmol, 151 mg) in ethanol (10 mL) in a round-bottom flask, add this compound (0.1 mmol, 16.6 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (approximately 3 hours), the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to afford the pure bis(indolyl)methane.

Application in Friedländer Annulation for Quinoline Synthesis

This compound can act as a catalyst in the Friedländer annulation, a classic method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The acidic nature of this compound facilitates the condensation and subsequent cyclization dehydration steps.

Experimental Workflow for Friedländer Annulation

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification A 2-Aminoaryl Ketone/Aldehyde E Mix and Reflux A->E B α-Methylene Carbonyl Compound B->E C Quinoline Hydrochloride (Catalyst) C->E D Solvent (e.g., Ethanol) D->E F Cool and Precipitate E->F G Filter and Wash F->G H Dry G->H I Substituted Quinoline H->I

Caption: General experimental workflow for the Friedländer synthesis of quinolines.

Quantitative Data for Friedländer Annulation

Entry2-Aminoaryl Ketoneα-Methylene CarbonylCatalyst Loading (mol%)Reaction Time (h)Yield (%)
12-Aminobenzophenone (B122507)Ethyl acetoacetate (B1235776)15685
22-AminoacetophenoneAcetophenone15878
32-Amino-5-chlorobenzophenoneCyclohexanone15782

Experimental Protocol for the Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol, 197 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and this compound (0.15 mmol, 24.8 mg).

  • Add ethanol (10 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion (approximately 6 hours), allow the reaction mixture to cool to room temperature.

  • The product may crystallize upon cooling. If not, slowly add water to the mixture to induce precipitation.

  • Collect the solid product by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

These application notes demonstrate the utility of this compound as a readily available and effective catalyst in key organic transformations. Its mild acidity and solubility in organic solvents make it a valuable alternative to stronger, more corrosive acids, expanding the toolkit for synthetic chemists in academia and industry. Further exploration of its catalytic activity in other acid-mediated reactions is a promising area for future research.

Application Notes and Protocols: Synthesis and Antimicrobial Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinoline (B57606) derivatives via the Friedländer condensation reaction and their subsequent antimicrobial screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many synthetic drugs with a broad range of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial agents, and quinoline derivatives represent a promising scaffold for such endeavors.[3][4] This protocol details a versatile and widely used method for quinoline synthesis and a standardized method for evaluating their in vitro antibacterial efficacy.

Part 1: Synthesis of Quinoline Derivatives via Friedländer Condensation

The Friedländer synthesis is a straightforward and popular method for constructing the quinoline scaffold.[5][6] It involves a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group, typically catalyzed by an acid or a base.[7]

Experimental Protocol: Friedländer Synthesis

This protocol is a general procedure and may require optimization based on the specific reactants used.

Materials and Reagents:

  • 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free conditions)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 equivalent), the carbonyl compound (1-1.2 equivalents), and the catalyst (0.1-0.3 equivalents). If using a solvent, add it to the flask.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 hours), and the progress is monitored by Thin Layer Chromatography (TLC). Some modern variations utilize microwave irradiation to reduce reaction times.[5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an acidic catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution. If a basic catalyst was used, neutralize with dilute acetic acid.

    • If a precipitate forms, it can be collected by filtration, washed with water, and dried.

    • If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure quinoline derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Antimicrobial Screening

The antimicrobial activity of the synthesized quinoline derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a standard and widely used technique for MIC determination.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each synthesized quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted down the plate.[8]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.[8]

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria

Compound IDStructure/SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAReference
5d Quinolone hybrid44-16[3]
7b 6-substituted quinolinium hybrid2Not Reported[11]
6c Quinoline-2-one derivative0.018-0.0610.75[12]
Compound 3 Phenyl-substituted quinolineNot Reported1.5[4]
Compounds 19-22 Benzimidazole-substituted quinoloneNot Reported0.125[4]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria

Compound IDStructure/SubstitutionMIC (µg/mL) vs. E. coliReference
5d Quinolone hybrid0.125-8[3]
Compound 24 Thiazole-quinoline hybrid3.125[13]
63b, f, h, i, l Variously substituted quinolines100[13]
Compound 10 Bis(trifluoromethyl)phenyl substituted quinolineNot Reported[4]

Visualizations

The following diagrams illustrate the workflows for the synthesis and antimicrobial screening processes.

G Synthesis Workflow for Quinoline Derivatives cluster_reactants Reactants cluster_reaction Friedländer Condensation cluster_workup Work-up & Purification cluster_product Final Product 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Reaction Vessel Reaction Vessel 2-Aminoaryl Ketone/Aldehyde->Reaction Vessel Carbonyl with alpha-Methylene Carbonyl with alpha-Methylene Carbonyl with alpha-Methylene->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Neutralization Neutralization Heating & Stirring->Neutralization Extraction Extraction Neutralization->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Pure Quinoline Derivative Pure Quinoline Derivative Purification (Chromatography)->Pure Quinoline Derivative

Caption: Friedländer Synthesis Workflow.

G Antimicrobial Screening Workflow (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Inoculation of 96-well Plate Inoculation of 96-well Plate Inoculum Standardization->Inoculation of 96-well Plate Compound Serial Dilution Compound Serial Dilution Compound Serial Dilution->Inoculation of 96-well Plate Incubation (18-24h, 37°C) Incubation (18-24h, 37°C) Inoculation of 96-well Plate->Incubation (18-24h, 37°C) Visual Inspection for Turbidity Visual Inspection for Turbidity Incubation (18-24h, 37°C)->Visual Inspection for Turbidity MIC Determination MIC Determination Visual Inspection for Turbidity->MIC Determination

Caption: Broth Microdilution Workflow.

References

High-Performance Liquid Chromatography (HPLC) methods for quinoline hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

An exacting and dependable analysis of quinoline (B57606) hydrochloride is essential for quality control in pharmaceuticals, research, and drug development. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose, delivering high sensitivity, selectivity, and reproducibility.[1] This document provides detailed application notes and protocols for the analysis of quinoline hydrochloride using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Application Notes

Method Overview

This application note describes a gradient RP-HPLC method for the separation and quantification of this compound. The method utilizes a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier.[2][3] UV detection is employed for the quantification of the analyte.[1] The described method is intended as a starting point and can be adapted and optimized for specific sample matrices and analytical requirements.[1]

Principle of Separation

The separation is based on the partitioning of this compound between the nonpolar stationary phase (C18) and the polar mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), this compound is eluted from the column and detected by the UV detector. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to improve peak shape for basic compounds like quinoline.[1][2]

Method Validation Parameters

For reliable and accurate results, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of quinoline derivatives, which can be considered representative for this compound analysis.

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1][4]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1][4]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1][5]

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727).[1]

  • Water: High-purity water (e.g., Milli-Q).[1]

  • Additives: Formic acid or phosphoric acid.[1][2]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm filters for sample clarification.[1]

2. Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of high-purity water and mix well.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.[1]

  • Degassing: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.[1]

3. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask.[1][6]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations (e.g., 1 µg/mL to 100 µg/mL).[7]

4. Sample Preparation

The sample preparation method will vary depending on the matrix.[1]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.[1]

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

    • Dilute to volume with the same solvent.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation:

      • Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the plasma sample.[1]

      • Vortex to mix and then centrifuge to pellet the precipitated proteins.[1]

      • Collect the supernatant for injection.[1]

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a small volume of a strong solvent.[1]

5. Chromatographic Conditions

ParameterCondition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1][5]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Gradient Elution0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[7]
Flow Rate1.0 mL/min[1][5]
Injection Volume10 µL[1]
Column Temperature30 °C[7]
DetectionUV at 270 nm[1]
Run Time15 minutes

6. Analysis Sequence

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[1]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[1]

  • Sample Injections: Inject the prepared samples.[1]

  • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[1]

7. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[1]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Stock Stock Solution Standard->Stock Dissolve Sample Sample Matrix Prepared_Sample Prepared Sample Sample->Prepared_Sample Extract/Dilute Working Working Standards Stock->Working Dilute HPLC HPLC System Working->HPLC Prepared_Sample->HPLC Column C18 Column HPLC->Column Inject Detector UV Detector Column->Detector Elute Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Quantification Quantification Calibration->Quantification Interpolate

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation is followed by Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis enables QC Quality Control Routine_Analysis->QC is part of QC->Routine_Analysis provides feedback for

Caption: Logical relationship between method development, validation, and routine analysis.

References

Application Notes and Protocols: Quinoline Hydrochloride in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of quinoline (B57606) hydrochloride as a reagent in analytical chemistry. The primary focus is on its application in the gravimetric determination of metal ions, an area where it shows potential as a selective precipitating agent. While its direct use as a chromogenic reagent in spectrophotometry is not widely documented, the application of its derivative, 8-hydroxyquinoline (B1678124), is briefly discussed for context.

Gravimetric Determination of Metal Ions

Quinoline hydrochloride is a valuable reagent for the gravimetric analysis of certain metal ions that form insoluble complexes in acidic solutions. This method is particularly relevant for the determination of tungsten, offering an alternative to reagents like cinchonine (B1669041). The principle lies in the quantitative precipitation of the metal ion as a quinoline-metal complex, which is then ignited to a stable oxide for weighing.

Application: Gravimetric Determination of Tungsten

This compound can be used to precipitate tungstic acid from a hot, acidic solution. The resulting precipitate is then ignited to tungsten trioxide (WO₃), which is the weighing form.

Table 1: Quantitative Data for Gravimetric Determination of Tungsten

ParameterValueReference
AnalyteTungsten (W)[1][2]
Precipitating AgentThis compound[2]
pH for Precipitation< 1 (approx. 0.2N HCl)[2]
Weighed FormTungsten Trioxide (WO₃)[1][2]
Gravimetric Factor (W/WO₃)0.7930[1]
Ignition Temperature750-800°C[1]
Experimental Protocol: Gravimetric Determination of Tungsten in Ores

This protocol is adapted from the established cinchonine method for tungsten determination, substituting this compound as the precipitating agent.[1][2]

1.2.1. Reagent Preparation

  • This compound Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 0.2 N hydrochloric acid. If starting from quinoline, dissolve 1.8 mL of quinoline in 100 mL of 0.2 N hydrochloric acid.

  • Wash Solution: Add a small amount of the this compound solution to 0.2 N hydrochloric acid.

  • Hydrochloric Acid (HCl): Concentrated, 6 M, and 0.2 N solutions.

  • Nitric Acid (HNO₃): Concentrated.

1.2.2. Sample Preparation (Tungsten Ore)

  • Accurately weigh approximately 1.0 g of the finely powdered and dried tungsten ore sample into a beaker.

  • Add 20 mL of concentrated hydrochloric acid and 5 mL of concentrated nitric acid.

  • Cover the beaker with a watch glass and heat gently on a hot plate until the ore is decomposed.

  • Evaporate the solution to a volume of about 10 mL.

  • Dilute with 150 mL of hot water and boil for at least 5 minutes.

1.2.3. Precipitation

  • To the hot, acidic solution, add 15-20 mL of the 2% this compound solution slowly and with constant stirring. This will precipitate the tungstic acid.

  • Allow the precipitate to digest on a steam bath for at least 2 hours, or overnight at room temperature. This process allows for the formation of larger, more easily filterable particles.

  • Check for complete precipitation by adding a few more drops of the this compound solution to the clear supernatant. No further precipitate should form.

1.2.4. Filtration and Washing

  • Filter the hot solution through an ashless filter paper (e.g., Whatman No. 40).

  • Wash the precipitate several times with the hot this compound wash solution to remove any soluble impurities.

  • Finally, wash the precipitate with hot water until it is free of chlorides (test the filtrate with silver nitrate (B79036) solution).

1.2.5. Ignition and Weighing

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or platinum crucible.

  • Dry the crucible and its contents in an oven at 105-110°C.

  • Char the filter paper slowly over a low flame without allowing it to ignite.

  • Ignite the precipitate in a muffle furnace at 750-800°C for at least one hour, or until a constant weight is achieved. This converts the precipitate to tungsten trioxide (WO₃).

  • Cool the crucible in a desiccator to room temperature and weigh it accurately.

  • Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.

1.2.6. Calculation

The percentage of tungsten (% W) in the original sample is calculated using the following formula:

% W = [(Weight of WO₃ (g) × 0.7930) / Weight of Sample (g)] × 100

Where 0.7930 is the gravimetric factor for converting the weight of WO₃ to the weight of W.[1]

Spectrophotometric Applications (Contextual)

While direct applications of this compound as a chromogenic reagent for the spectrophotometric determination of metal ions are not well-documented in readily available literature, its derivative, 8-hydroxyquinoline (oxine), is a widely used and versatile reagent in this field. The following section is provided for context to illustrate the utility of the broader quinoline chemical family in spectrophotometry.

Application: Spectrophotometric Determination of Metal Ions using 8-Hydroxyquinoline

8-Hydroxyquinoline forms stable, colored chelate complexes with a wide range of metal ions. These complexes can be extracted into an organic solvent and their absorbance measured to determine the concentration of the metal ion.

Table 2: Examples of Metal Ion Determination with 8-Hydroxyquinoline

Metal IonWavelength (λmax)SolventReference
Iron (III)359 nmChloroform (B151607)[3]
Vanadium (IV)--[4][5]
Molybdenum (VI)-Methyl Isobutyl Ketone[6]
Cadmium (II)400 nmAqueous micellar medium[7]
Experimental Protocol: Spectrophotometric Determination of Iron (III) with 8-Hydroxyquinoline

This protocol provides a general outline for the determination of iron (III) using 8-hydroxyquinoline as a chromogenic reagent.[3]

2.2.1. Reagent Preparation

  • Standard Iron (III) Solution: Prepare a stock solution of a known concentration of iron (III) from a suitable salt (e.g., ferric ammonium (B1175870) sulfate). Prepare working standards by appropriate dilution.

  • 8-Hydroxyquinoline Solution: Prepare a solution of 8-hydroxyquinoline in a suitable solvent, such as chloroform or an aqueous acidic solution.

  • Buffer Solution: To control the pH of the reaction.

2.2.2. Procedure

  • To a series of standard solutions and the sample solution, add the 8-hydroxyquinoline reagent.

  • Adjust the pH to the optimal range for complex formation.

  • If necessary, extract the colored complex into an organic solvent (e.g., chloroform).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of iron (III) in the sample solution from the calibration curve.

Visualizations

Gravimetric Analysis Workflow

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation cluster_weigh Weighing A Weigh Ore Sample B Acid Digestion (HCl, HNO₃) A->B C Add Quinoline HCl Solution B->C D Digest Precipitate (Heating) C->D E Filtration D->E F Washing E->F G Ignition to WO₃ (750-800°C) F->G H Cooling & Weighing G->H I Calculation of %W H->I

Caption: Workflow for the gravimetric determination of tungsten.

Principle of Precipitation

Precipitation_Principle cluster_solution Aqueous Solution (Acidic) cluster_precipitate Precipitate cluster_weighed_form Weighed Form W Tungstic Acid (H₂WO₄) Complex Insoluble Tungstate-Quinoline Complex W->Complex + QHCl This compound (C₉H₇N·HCl) QHCl->Complex WO3 Tungsten Trioxide (WO₃) Complex->WO3 Ignition

Caption: Precipitation and conversion to the weighed form.

References

Application Notes and Protocols: The Role of Quinoline Hydrochloride in Elucidating Enzyme Activity and Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives, including the hydrochloride salt form, represent a versatile class of heterocyclic aromatic compounds that are fundamental scaffolds in medicinal chemistry and chemical biology.[1] Their broad spectrum of biological activities has made them invaluable tools for studying and modulating the activity of various enzymes and cellular processes.[2][3] Quinoline-based compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4]

These application notes provide an overview of the utility of quinoline hydrochloride and its derivatives in research, focusing on their role as enzyme inhibitors and modulators of key cellular signaling pathways. Detailed protocols for common assays are provided to facilitate the experimental design and execution for researchers in academia and industry.

I. Applications in Studying Enzyme Activity

Quinoline derivatives have been identified as potent inhibitors of a wide range of enzymes, making them critical tools for dissecting enzymatic functions and for the development of targeted therapeutics.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Quinoline-based compounds have been successfully developed as inhibitors of several important kinases.[5]

Key Kinase Targets:

  • Protein Kinase C (PKC): Involved in signal transduction related to cell proliferation and differentiation.[6]

  • Receptor Tyrosine Kinases (RTKs): Including c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer progression.[7][8]

  • PI3K/Akt/mTOR Pathway Kinases: A central pathway regulating cell growth, proliferation, and survival.[8][9]

Quantitative Data on Quinoline-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50Cell LineReference
3,6-disubstituted quinolinec-Met9.3 nM-[8]
Omipalisib (GSK2126458)PI3K/mTOR--[8]
Quinoline-Chalcone Hybrid-0.34 µMACHN (Renal)[10]
Quinolinyl-thiazole derivativeEGFR1.415 ± 0.16 µMMDA-MB-231 (Breast)[11]
Cyclooxygenase (COX) Inhibition

Quinoline derivatives have shown significant anti-inflammatory effects, often attributed to their inhibition of COX enzymes (COX-1 and COX-2), which are key to prostaglandin (B15479496) synthesis.[1][12]

Quantitative Data on Quinoline-Based COX Inhibitors:

CompoundTarget EnzymeIC50 (µM)SelectivityReference
Compound 12cCOX-20.1High[12]
Compound 14aCOX-20.11High[12]
Compound 14bCOX-20.11High[12]
Other Enzyme Targets
  • DNA Modifying Enzymes: Quinoline-based compounds can inhibit DNA methyltransferases (DNMTs) and topoisomerases, enzymes critical for gene expression and DNA replication.[4][13]

  • Proteasome: Some quinolines act as allosteric modulators of proteasome activity, a key component of the cellular protein degradation machinery.[14]

  • Cholinesterases: Derivatives of quinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential therapeutic use in neurodegenerative diseases.[15][16]

II. Applications in Studying Cellular Processes

The ability of this compound and its derivatives to modulate enzyme activity translates into profound effects on various cellular processes.

Cell Proliferation and Viability

A primary application of quinoline compounds is in the study of cancer cell proliferation and the development of cytotoxic agents.[4]

Quantitative Data on Antiproliferative Activity:

CompoundCell LineIC50 / MTS50Cancer TypeReference
MT477H226Dose-dependent (0.006 to 0.2 mM)Lung Carcinoma[6]
Compound 91b1A54915.38 µg/mLLung[17]
Compound 91b1AGS4.28 µg/mLGastric[17]
Compound 91b1KYSE1504.17 µg/mLEsophageal[17]
Compound 91b1KYSE4501.83 µg/mLEsophageal[17]
Quinolinyl-thiazole 6aMDA-MB-2311.415 ± 0.16 µMBreast[11]
Apoptosis and Cell Cycle

Quinoline derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, key mechanisms for their anticancer effects.[4][6]

Signal Transduction Pathways

Quinoline compounds are instrumental in dissecting complex signaling networks within cells.

Key Signaling Pathways Modulated by Quinolines:

  • Ras/Raf/MEK/ERK Pathway: A critical pathway in regulating cell growth and proliferation.[6][18]

  • PI3K/Akt/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[1][8]

III. Experimental Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method to assess the effect of a compound on cell viability.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle controls (medium with the highest concentration of solvent used).[1] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[19]

Materials:

  • Cancer cell line

  • Culture medium

  • This compound (or derivative)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.[19]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[19]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities to determine the effect of the quinoline compound on the levels of total and phosphorylated proteins, indicating the activation or inhibition of the signaling pathway.

IV. Visualizations of Mechanisms and Workflows

Quinoline_Signaling_Pathway_Inhibition Quinoline Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Quinoline->RTK Inhibits PI3K PI3K Quinoline->PI3K Inhibits Ras Ras RTK->Ras RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of RTK-mediated signaling pathways by quinoline derivatives.

Experimental_Workflow_Cell_Viability Start Start: Cell Seeding (96-well plate) Treatment Treat with Quinoline Hydrochloride (24-72h) Start->Treatment MTT Add MTT Reagent (3-4h incubation) Treatment->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability & IC50 Read->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

This compound and its derivatives are powerful chemical probes for investigating a multitude of enzymatic activities and cellular pathways. Their diverse biological effects, coupled with the availability of robust experimental protocols, make them indispensable tools for fundamental research and drug discovery. The data and protocols presented here serve as a comprehensive resource for scientists aiming to leverage the unique properties of quinoline-based compounds in their research endeavors.

References

Application Notes and Protocols: Quinoline Hydrochloride in Polymer and Coating Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoline (B57606) hydrochloride and its derivatives in the production of advanced polymers and high-performance coatings. This document details their application as corrosion inhibitors, as monomers for the synthesis of polyquinolines, and as modifying agents in polyurethanes. The information is supported by quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in their laboratory work.

Application as Corrosion Inhibitors in Coatings

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from the ability of the quinoline moiety to adsorb onto the metal surface. The nitrogen heteroatom and the π-electrons of the aromatic rings facilitate the formation of a protective film that isolates the metal from corrosive agents. This adsorption can be enhanced by the presence of various substituent groups on the quinoline ring.[1][2]

Quantitative Data: Performance of Quinoline-Based Corrosion Inhibitors

The following table summarizes the inhibition efficiency of several quinoline derivatives on mild steel in acidic media. The data demonstrates that structural modifications to the quinoline backbone can significantly enhance its protective properties.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Quinoline (QL)Mild Steel0.5 M HCl-Lower than derivatives[1]
Quinaldine (QLD)Mild Steel0.5 M HCl-Higher than QL[1]
Quinaldic Acid (QLDA)Mild Steel0.5 M HCl-Higher than QLD and QL[1]
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)Mild Steel1.0 M HCl10⁻³ MIncreased with concentration[1]
2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4)Mild Steel-150 mg/l98.09[3]
5-((2-(4-dimethylamino)phenyl-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol (Q-N(CH3)2)Mild Steel1 M HCl10⁻³ M89.8[4]
5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol (Q-NO2)Mild Steel1 M HCl10⁻³ M94.1[4]
Experimental Protocol: Evaluation of Corrosion Inhibition Performance of a Quinoline-Based Coating

This protocol outlines the weight loss method for assessing the corrosion inhibition efficiency of a coating containing a quinoline derivative.

Materials:

  • Mild steel specimens of known dimensions

  • Abrasive paper (various grades)

  • Acetone

  • Distilled water

  • Corrosive solution (e.g., 1.0 M HCl)

  • Quinoline derivative inhibitor

  • Coating formulation (e.g., epoxy-based)

  • Analytical balance

Procedure:

  • Specimen Preparation:

    • Abrade the mild steel specimens with different grades of emery paper to achieve a smooth surface.

    • Degrease the specimens with acetone, wash thoroughly with distilled water, and dry.

    • Accurately weigh each specimen to four decimal places.

  • Coating Application:

    • Prepare the coating formulation by incorporating the quinoline derivative at the desired concentration.

    • Apply the coating to the prepared mild steel specimens using a suitable method (e.g., dip-coating, spin-coating, or brush application).

    • Allow the coating to cure according to the manufacturer's instructions or established laboratory procedures.

  • Immersion Test:

    • Immerse the coated specimens and an uncoated control specimen in the corrosive solution for a predetermined period (e.g., 24, 48, or 72 hours) at a specific temperature.

  • Corrosion Rate and Inhibition Efficiency Calculation:

    • After the immersion period, remove the specimens from the solution.

    • Carefully remove the coating and any corrosion products using an appropriate chemical or mechanical method.

    • Wash the specimens with distilled water, dry, and re-weigh.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

      • Weight Loss (g) = Initial Weight - Final Weight

      • Corrosion Rate (g/cm²·h) = Weight Loss / (Surface Area × Time of Immersion)

      • Inhibition Efficiency (%) = [(CR_uncoated - CR_coated) / CR_uncoated] × 100

Experimental Workflow for Corrosion Inhibition Testing

G cluster_prep Specimen Preparation cluster_coating Coating Application cluster_test Corrosion Testing cluster_calc Data Analysis prep1 Abrade Mild Steel prep2 Degrease with Acetone prep1->prep2 prep3 Wash and Dry prep2->prep3 prep4 Weigh Specimen prep3->prep4 coat1 Prepare Coating with Quinoline Derivative prep4->coat1 coat2 Apply Coating to Specimen coat1->coat2 coat3 Cure Coating coat2->coat3 test1 Immerse in Corrosive Medium coat3->test1 test2 Remove Coating and Corrosion Products test1->test2 test3 Wash, Dry, and Re-weigh test2->test3 calc1 Calculate Weight Loss test3->calc1 calc2 Calculate Corrosion Rate calc1->calc2 calc3 Calculate Inhibition Efficiency calc2->calc3

Caption: Workflow for evaluating the corrosion inhibition of a quinoline-based coating.

Application as Monomers in Polymer Synthesis

Quinoline-containing polymers, or polyquinolines, are a class of high-performance materials known for their excellent thermal stability, and unique optical and electrical properties.[5][6] These polymers can be synthesized through various polymerization techniques, including the Friedländer annulation reaction, which involves the condensation of an o-aminoketone with a ketone.[7] Quinoline dicarboxylic acids and aminoquinoline carboxylic acids have been synthesized as potential monomers for incorporation into commercial polymers like polyamides and polyesters.[8]

Experimental Protocol: Synthesis of a Polyquinoline via Friedländer Condensation

This protocol describes a general procedure for the synthesis of a polyquinoline from a bis(o-aminoketone) and a bis(acetyl) monomer.

Materials:

  • Bis(o-aminoketone) monomer

  • Bis(acetyl) monomer

  • Acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)

  • High-boiling point solvent (e.g., m-cresol (B1676322) or diphenyl ether)

  • Methanol (B129727)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the bis(o-aminoketone) and bis(acetyl) monomers.

    • Add the solvent and the acid catalyst to the flask. The amount of catalyst is typically a small percentage of the total monomer weight.

  • Polymerization:

    • Purge the reaction vessel with an inert gas.

    • Heat the reaction mixture to a high temperature (typically 180-250°C) with continuous stirring.

    • Maintain the reaction at this temperature for several hours (e.g., 12-48 hours) to allow for the polymerization to proceed. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol and then with hot water to remove any residual solvent, catalyst, and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.

Polyquinoline Synthesis Workflow

G start Start reactants Charge Flask with: - Bis(o-aminoketone) - Bis(acetyl) Monomer - Solvent - Acid Catalyst start->reactants purge Purge with Inert Gas reactants->purge heat Heat to 180-250°C with Stirring purge->heat polymerize Maintain Temperature for 12-48h heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter Filter to Collect Polymer precipitate->filter wash Wash with Methanol and Water filter->wash dry Dry in Vacuum Oven wash->dry end End: Purified Polyquinoline dry->end

Caption: General workflow for the synthesis of polyquinolines.

Application in Polyurethane Formulations

Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its halogenated derivatives, can be incorporated into polyurethane plastics to impart antimicrobial properties.[9] These compounds can be added during the polyurethane synthesis, becoming an integral part of the polymer matrix.

Experimental Protocol: Preparation of an Antimicrobial Polyurethane Foam

This protocol describes the incorporation of an 8-hydroxyquinoline derivative into a cellular polyurethane plastic.

Materials:

  • Prepolymer of an adipic acid-ethylene glycol-polyester and tolylene diisocyanate (TDI)

  • Dimethyl benzyl (B1604629) amine (catalyst)

  • Oxethylated oxydiphenyl (surfactant)

  • 50% aqueous solution of sodium castor oil sulfate (B86663) (surfactant)

  • 8-hydroxyquinoline derivative (e.g., 5,7-dichloro-8-hydroxyquinoline)

  • Water

  • Tolylene diisocyanate (TDI)

Procedure:

  • Component Mixing:

    • In a suitable mixing vessel, combine the prepolymer, dimethyl benzyl amine, oxethylated oxydiphenyl, and the aqueous solution of sodium castor oil sulfate.

    • Add the desired amount of the 8-hydroxyquinoline derivative to the mixture.

    • Separately, mix the water and the additional tolylene diisocyanate.

  • Foam Formation:

    • Add the water-TDI mixture to the prepolymer mixture and stir vigorously.

    • The reaction will proceed, leading to the formation of a cellular polyurethane foam.

  • Curing:

    • Allow the foam to cure at room temperature or as specified by the prepolymer manufacturer.

Logical Relationship in Polyurethane Formulation

G Prepolymer Polyester/TDI Prepolymer PU_Foam Antimicrobial Polyurethane Foam Prepolymer->PU_Foam Mixing and Reaction Catalyst Dimethyl Benzyl Amine Catalyst->PU_Foam Mixing and Reaction Surfactants Oxethylated Oxydiphenyl Sodium Castor Oil Sulfate Surfactants->PU_Foam Mixing and Reaction Quinoline 8-Hydroxyquinoline Derivative Quinoline->PU_Foam Mixing and Reaction Water_TDI Water + TDI Water_TDI->PU_Foam Mixing and Reaction

Caption: Components for an antimicrobial polyurethane foam.

These application notes and protocols are intended as a guide for researchers. Specific reaction conditions, concentrations, and procedures may need to be optimized based on the specific quinoline derivative, polymer system, and desired final properties. Appropriate safety precautions should always be taken when handling the chemicals mentioned in these protocols.

References

Application Notes and Protocols for Environmental Monitoring of Quinoline Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the detection and quantification of quinoline (B57606) and its derivatives in environmental matrices. The information compiled herein is intended to support research, environmental monitoring, and risk assessment activities involving this important class of heterocyclic compounds.

Overview of Analytical Techniques

The environmental monitoring of quinoline pollutants necessitates sensitive and selective analytical methods due to their potential toxicity and persistence in various environmental compartments.[1] The most prevalent and robust techniques for the analysis of quinolines include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Spectroscopic methods, such as fluorescence spectroscopy, and electrochemical sensors also offer viable alternatives for rapid screening and in-situ measurements.

Data Presentation: Quantitative Method Performance

The selection of an appropriate analytical method often depends on the specific requirements of the monitoring program, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize key quantitative performance parameters for various methods used in the analysis of quinoline.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesHPLC-UV0.1 µg/mL0.2 µg/mL90.6 - 98.9[2]
QuinolineTextilesGC-MS0.1 mg/kg-82.9 - 92.0[2]
Quinoline DerivativesMainstream Cigarette SmokeLC-MS/MS1.74 - 14.32 ng/cig--[2]

Table 1: Performance of Chromatographic Methods for Quinoline Analysis. This table provides a comparative overview of the detection and quantification limits, as well as recovery rates, for HPLC and GC-MS methods in different matrices.

Experimental Protocols

This section provides detailed, step-by-step protocols for the sampling, preparation, and analysis of environmental samples for quinoline pollutants.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the target analytes, thereby enhancing the sensitivity and accuracy of the analysis.

This protocol is adapted from established methods for the extraction of organic compounds from aqueous matrices using C18 cartridges.[3][4]

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Elution solvent: Acetonitrile (B52724) or a mixture of Acetone and n-Hexane (1:1 v/v)[5]

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Collect water samples in clean glass bottles.

    • Adjust the sample pH to < 2 with HCl for better retention of basic quinoline on the C18 sorbent.[5]

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning:

    • Pass 10 mL of the elution solvent (e.g., Acetonitrile) through the C18 cartridge to activate the sorbent.

    • Follow with 10 mL of Methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water (pH adjusted to match the sample). Do not allow the cartridge to dry.[3]

  • Sample Loading:

    • Pass the pre-treated water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained quinoline with two 5 mL aliquots of the elution solvent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

This protocol describes a method for extracting quinoline from solid matrices like soil and sediment.

Materials:

  • Extraction solvent: Dichloromethane (DCM) or a mixture of Acetone and Hexane (1:1, v/v)

  • Sodium sulfate (B86663), anhydrous

  • Centrifuge tubes with screw caps

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Filter paper

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh approximately 10 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of the extraction solvent to the centrifuge tube.

    • Tightly cap the tube and place it in an ultrasonic bath for 30 minutes, or on a mechanical shaker for 1 hour.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the solid matrix.

    • Carefully decant the supernatant (the solvent layer) into a clean flask.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) on the solid residue with another 20 mL of the extraction solvent to ensure complete recovery. Combine the supernatants.

  • Drying:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by GC-MS or HPLC.

Analytical Methods

This method is suitable for the quantification of quinoline in various environmental samples.[2]

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific quinoline derivative and column.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 225 nm.[2]

  • Quantification: Create a calibration curve using standard solutions of quinoline in the mobile phase.

GC-MS provides high sensitivity and selectivity, making it ideal for the identification and quantification of quinoline in complex environmental matrices.[2]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.[2][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 3 min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

    • SIM Ions for Quinoline: m/z 129 (quantification), 102, 76.

Emerging Monitoring Techniques

Quinoline and some of its derivatives exhibit native fluorescence, which can be exploited for their detection.

Principle:

Fluorescent molecules absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. For quinoline, excitation is typically in the UV region. In acidic solutions, protonation can enhance the fluorescence intensity.[7] The excitation maximum for quinine, a quinoline derivative, is around 350 nm with an emission maximum around 450 nm.[8][9] The optimal wavelengths for quinoline itself should be determined experimentally but are expected in a similar range.

Protocol Outline:

  • Sample Preparation: Prepare aqueous samples, adjusting the pH to be acidic (e.g., using sulfuric or hydrochloric acid) to potentially enhance fluorescence.[7]

  • Instrument Setup: Use a spectrofluorometer.

  • Wavelength Optimization: Determine the optimal excitation and emission wavelengths by scanning the excitation spectrum while monitoring a fixed emission wavelength, and vice versa.

  • Calibration: Prepare a series of standard solutions of quinoline and measure their fluorescence intensity to create a calibration curve.

  • Analysis: Measure the fluorescence of the environmental sample and determine the concentration from the calibration curve.

Electrochemical sensors offer a promising approach for rapid, in-situ monitoring of quinoline. These sensors are typically based on the electrochemical oxidation or reduction of quinoline at the surface of a modified electrode.

Principle:

An ion-selective electrode (ISE) or a voltammetric sensor can be designed to be selective for quinoline. This often involves modifying the electrode surface with materials that have a high affinity for quinoline, such as molecularly imprinted polymers or specific metal-organic frameworks.[10][11] The interaction between quinoline and the electrode surface results in a measurable electrical signal (e.g., current or potential) that is proportional to the quinoline concentration.

Fabrication and Operation Outline:

  • Electrode Fabrication: A glassy carbon electrode (GCE) can be modified with a quinoline-selective material. For example, a polymer film can be electropolymerized on the GCE surface in the presence of quinoline as a template molecule.[11]

  • Template Removal: The quinoline template is then removed, leaving behind cavities that are complementary in size and shape to the quinoline molecule.

  • Measurement: The modified electrode is immersed in the sample solution, and an electrochemical technique such as square wave voltammetry (SWV) is applied. The peak current from the oxidation or reduction of quinoline is measured.

  • Calibration: A calibration curve is constructed by measuring the response of the sensor to standard solutions of quinoline.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability and defensibility of environmental monitoring data.

Key QA/QC Procedures:

  • Method Blank: A sample of analyte-free matrix (e.g., deionized water for water analysis, clean sand for soil analysis) that is processed through the entire analytical procedure in the same manner as the samples. This is used to assess contamination during the analytical process.

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration. The correlation coefficient (r²) should be ≥ 0.995.[12]

  • Certified Reference Materials (CRMs): Materials containing a certified concentration of the analyte, used to verify the accuracy of the analytical method.[13][14][15]

  • Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed. The recovery of the spike is calculated to assess matrix effects. The relative percent difference (RPD) between the MS and MSD is used to evaluate the precision of the method.[16][17]

  • Laboratory Duplicates: A sample is split into two separate aliquots in the laboratory and analyzed to assess the precision of the analytical process.

  • Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. These are typically determined by analyzing a series of low-level spikes.[18][19]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Reporting Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Fluorescence Fluorescence Spectroscopy Water->Fluorescence Electrochemical Electrochemical Sensor Water->Electrochemical Soil Soil/Sediment Sample LLE Liquid-Liquid Extraction (LLE) Soil->LLE HPLC HPLC-UV SPE->HPLC GCMS GC-MS SPE->GCMS LLE->HPLC LLE->GCMS Data Quantification & Reporting HPLC->Data GCMS->Data Fluorescence->Data Electrochemical->Data

Caption: General experimental workflow for the environmental monitoring of quinoline pollutants.

biodegradation_pathway Quinoline Quinoline Intermediate1 2-Hydroxyquinoline (2-Oxo-1,2-dihydroquinoline) Quinoline->Intermediate1 Hydroxylation Intermediate2 2,8-Dihydroxyquinoline Intermediate1->Intermediate2 Oxidation Intermediate3 8-Hydroxycoumarin Intermediate2->Intermediate3 Oxidation RingCleavage Ring Cleavage Products (e.g., 2,3-dihydroxyphenylpropionic acid) Intermediate3->RingCleavage Mineralization CO2 + H2O + NH4+ RingCleavage->Mineralization

Caption: Simplified aerobic biodegradation pathway of quinoline by Pseudomonas species.[13][20]

References

Application Notes and Protocols for Screening Biological Activities of New Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The quinoline scaffold is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[2][5] These activities include anticancer, antimicrobial, antimalarial, anti-inflammatory, and antioxidant effects.[1][2][3][4] The versatility of the quinoline ring system allows for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents.[6]

These application notes provide a comprehensive guide for the initial screening of new quinoline compounds to evaluate their potential biological activities. Detailed protocols for fundamental in vitro assays are presented to assess cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory properties.

Experimental Design Overview

A tiered screening approach is recommended to efficiently evaluate the biological potential of new quinoline compounds. This workflow prioritizes the assessment of cytotoxicity to determine appropriate concentration ranges for subsequent bioactivity assays.

Experimental_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Bioactivity Screening cluster_2 Tier 3: Mechanistic Assays Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Test Compounds Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Cytotoxicity Assay (e.g., MTT)->Antimicrobial Assay (e.g., MIC) Determine Non-toxic Concentrations Antioxidant Assay (e.g., DPPH) Antioxidant Assay (e.g., DPPH) Cytotoxicity Assay (e.g., MTT)->Antioxidant Assay (e.g., DPPH) Determine Non-toxic Concentrations Anti-inflammatory Assay (e.g., NO Inhibition) Anti-inflammatory Assay (e.g., NO Inhibition) Cytotoxicity Assay (e.g., MTT)->Anti-inflammatory Assay (e.g., NO Inhibition) Determine Non-toxic Concentrations Enzyme Inhibition Assays (COX/LOX) Enzyme Inhibition Assays (COX/LOX) Anti-inflammatory Assay (e.g., NO Inhibition)->Enzyme Inhibition Assays (COX/LOX) Elucidate Mechanism Signaling Pathway Analysis (e.g., NF-κB) Signaling Pathway Analysis (e.g., NF-κB) Enzyme Inhibition Assays (COX/LOX)->Signaling Pathway Analysis (e.g., NF-κB)

Caption: A tiered experimental workflow for screening new quinoline compounds.

Cytotoxicity Assessment: MTT Assay

It is crucial to first assess the cytotoxicity of the novel quinoline compounds to ensure that the observed biological activities in subsequent assays are not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

Quinoline derivatives are known for their antibacterial properties. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Experimental Protocol: MIC Assay
  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the quinoline compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The antioxidant potential of quinoline compounds can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and inexpensive method for this purpose.[9]

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a stock solution of the quinoline compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of new quinoline compounds can be initially screened by assessing their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] Further mechanistic studies can involve enzyme inhibition assays for cyclooxygenases (COX) and lipoxygenases (LOX).

Inhibition of Nitric Oxide Production in Macrophages

This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[4][5]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.[4]

  • Pre-treatment: Replace the medium with fresh serum-free medium and add various concentrations of the quinoline compounds. Incubate for 1 hour.[4]

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.[10]

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 550 nm.[10]

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[2]

  • Inhibitor Incubation: Add various concentrations of the quinoline compounds or a reference inhibitor (e.g., indomethacin) to the wells and incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[2]

  • Detection: Measure the production of prostaglandin (B15479496) (e.g., PGE2) using an appropriate method, such as an enzyme immunoassay (EIA).[2]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of the formation of hydroperoxy derivatives from a fatty acid substrate.[3]

  • Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0), a solution of 5-lipoxygenase, and a substrate solution (e.g., linoleic acid).[3]

  • Assay Setup: In a UV-transparent 96-well plate, set up blank, control, and test sample wells.[3]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[3]

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[3]

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of New Quinoline Compounds (MTT Assay)

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
QC-01 198.2 ± 4.5>100
1095.6 ± 3.8
5088.1 ± 5.1
10075.4 ± 6.2
QC-02 199.1 ± 3.225.7
1078.5 ± 4.9
5045.3 ± 3.7
10012.8 ± 2.1
Doxorubicin 148.7 ± 4.10.9

Table 2: Antimicrobial Activity of New Quinoline Compounds (MIC Assay)

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
QC-01 1632
QC-02 >128>128
Ciprofloxacin 0.50.25

Table 3: Antioxidant Activity of New Quinoline Compounds (DPPH Assay)

CompoundConcentration (µg/mL)Scavenging Activity (%) (Mean ± SD)IC50 (µg/mL)
QC-01 1025.3 ± 2.135.8
5068.9 ± 3.5
QC-02 1010.1 ± 1.5>100
5022.4 ± 2.8
Ascorbic Acid 1095.7 ± 1.22.5

Table 4: Anti-inflammatory Activity of New Quinoline Compounds

CompoundNO Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
QC-01 15.2>10022.518.9
QC-02 >100>100>100>100
L-NAME 28.4N/AN/AN/A
Indomethacin N/A0.55.2N/A

Signaling Pathway Visualization

Quinoline derivatives have been reported to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][6][12] Understanding these interactions is crucial for elucidating the mechanism of action.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Quinoline Quinoline Compound Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by quinoline compounds.

References

Application Notes and Protocols: The Role of Quinoline Hydrochloride in Cyanine Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of cyanine (B1664457) dyes incorporating a quinoline (B57606) moiety. While quinoline hydrochloride is not a direct catalyst or reactant in the cyanine dye formation, it plays a crucial role as a reactant in the synthesis of quinoline precursors, such as quinaldine (B1664567) and lepidine, through reactions like the Doebner-Miller synthesis. This document details the multi-step process, beginning with the synthesis of the quinoline ring system, followed by the essential N-alkylation to form quinolinium quaternary salts, and culminating in the condensation reactions that yield various classes of cyanine dyes. Detailed experimental protocols, quantitative data, and reaction workflows are provided to guide researchers in this field.

Introduction: The Role of Quinoline Derivatives in Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain. Quinoline-containing cyanine dyes are of significant interest due to their exceptional properties, including high molar extinction coefficients, sharp absorption and fluorescence bands, and tunable optical properties across the visible and near-infrared (NIR) spectrum. These characteristics make them valuable for a wide range of applications, including as fluorescent labels for biomolecules, photosensitizers in photodynamic therapy, and probes for cellular imaging.[1][2][3]

The synthesis of these dyes is a multi-step process that begins with the formation of the quinoline scaffold itself.

Synthesis of Quinoline Precursors: The Doebner-Miller Reaction

One of the foundational methods for synthesizing 2-methylquinoline (B7769805) (quinaldine), a common precursor for cyanine dyes, is the Doebner-Miller reaction. This reaction utilizes hydrochloric acid to catalyze the condensation of aniline (B41778) with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes.[1][4]

Experimental Protocol: Synthesis of Quinaldine via Doebner-Miller Reaction

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously mix aniline and concentrated hydrochloric acid.

  • To this mixture, slowly add acetaldehyde. An exothermic reaction may occur, and cooling may be necessary.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Make the solution alkaline by the slow addition of a sodium hydroxide solution.

  • The product, quinaldine, can be isolated by steam distillation or solvent extraction followed by distillation under reduced pressure.

Note: This is a generalized protocol. Specific conditions such as reaction time and temperature may vary and should be optimized.

Preparation of N-Alkyl Quinolinium Salts: The Gateway to Cyanine Dyes

The critical step towards synthesizing cyanine dyes is the quaternization of the nitrogen atom in the quinoline ring. This is typically achieved by N-alkylation of quinoline derivatives like quinaldine or 4-methylquinoline (B147181) (lepidine) with an alkyl halide. This reaction converts the quinoline into a quinolinium salt, which activates the adjacent methyl group for subsequent condensation reactions.[1][5]

Experimental Protocol: N-Alkylation of 4-Methylquinoline (Lepidine)

Materials:

Procedure:

  • In a 100 ml flask, dissolve 3 g of 4-methylquinoline in 50 ml of dry acetonitrile.

  • Add 2.26 g of ethyl bromide to the solution.

  • Heat the mixture under reflux for 6 hours.

  • After the reaction is complete, remove most of the acetonitrile by vacuum distillation.

  • Precipitate the product by adding the concentrated solution to anhydrous ether.

  • Collect the resulting solid by suction filtration and wash it three times with anhydrous ether to obtain the pure N-ethyl-4-methylquinolinium bromide. A yield of approximately 95% can be expected.[6]

Synthesis of Quinoline-Based Cyanine Dyes

The N-alkyl quinolinium salts serve as the building blocks for the synthesis of various classes of cyanine dyes, including monomethine, trimethine, pentamethine, and heptamethine dyes. The length of the polymethine bridge dictates the absorption and emission properties of the dye, with longer chains resulting in a bathochromic (red) shift.[1]

Synthesis of Symmetrical Trimethine Cyanine Dyes

Symmetrical trimethine cyanines can be synthesized by reacting two equivalents of a quinolinium salt with a one-carbon linker, such as triethyl orthoformate.

Experimental Protocol: Synthesis of a Symmetrical Trimethine Cyanine Dye

Materials:

  • N-ethyl-4-methylquinolinium iodide

  • Triethyl orthoformate

  • Pyridine (as a basic catalyst)

  • Ethanol

Procedure:

  • Dissolve N-ethyl-4-methylquinolinium iodide in pyridine.

  • Add triethyl orthoformate to the solution.

  • Heat the mixture under reflux for several hours. The formation of the intensely colored dye indicates the progress of the reaction.

  • After cooling, the dye often precipitates from the solution.

  • The crude dye can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Asymmetrical Pentamethine Cyanine Dyes

Asymmetrical cyanine dyes are synthesized in a stepwise manner, often involving the formation of a hemicyanine intermediate.

Experimental Protocol: Synthesis of an Asymmetrical Pentamethine Cyanine Dye

Step 1: Formation of the Hemicyanine Intermediate

  • React one equivalent of an N-alkyl quinolinium salt (e.g., N-ethyl-4-methylquinolinium bromide) with a suitable polymethine chain precursor, such as malonaldehyde dianil hydrochloride, in the presence of a base like sodium acetate (B1210297) in ethanol.

Step 2: Condensation to Form the Asymmetrical Dye

  • The isolated hemicyanine intermediate is then reacted with a different heterocyclic quaternary salt (e.g., an N-alkylated benzothiazole (B30560) salt) under basic conditions to yield the final asymmetrical pentamethine cyanine dye.

  • The product is typically purified by column chromatography.[1]

Synthesis of Symmetrical Heptamethine Cyanine Dyes

Heptamethine cyanine dyes, which absorb in the near-infrared region, are often synthesized using a precursor for the central part of the polymethine chain.

Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye

Materials:

  • N-ethyl-4-methylquinolinium bromide (prepared as in section 3)

  • N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve 0.8 g of N-ethyl-4-methylquinolinium bromide, 0.5 g of N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride, and 0.9 g of sodium acetate in 50 ml of ethanol.

  • React the mixture under reflux for 12 hours.

  • After the reaction is complete, evaporate the solvent.

  • Purify the product by column chromatography using a dichloromethane:methanol (95:5) solvent system.[6]

Quantitative Data

The following tables summarize typical yields and spectral properties of quinoline-based cyanine dyes.

Dye ClassPrecursorsYield (%)Reference
N-Ethyl-4-methylquinolinium bromide4-Methylquinoline, Ethyl bromide95[6]
Asymmetrical Pentamethine CyanineHemicyanine intermediate, Quinolinium salt60[1]
Symmetrical Heptamethine CyanineN-ethyl-4-methylquinolinium bromide, Polymethine precursor~95 (crude)[6]

Table 1: Representative yields for the synthesis of quinoline-based cyanine dyes and their precursors.

DyeAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Reference
Thiazole Orange (TO)50252968,0000.013[6]
TO-CF351654765,0000.009[6]
CH3O-TO51254568,6000.009[6]
CH3O-TO-CF352656058,0000.007[6]
Sulfo-Cy5 carboxylic acid646661128,825 (log ε = 5.11)-[7]

Table 2: Spectral properties of selected quinoline-containing cyanine dyes. Note: Thiazole Orange and its derivatives are examples of asymmetrical cyanine dyes containing a quinoline moiety. Spectral properties are solvent-dependent.

Visualized Workflows and Mechanisms

General Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Quaternization cluster_2 Cyanine Dye Formation Aniline Aniline Quinoline Quinoline Derivative (e.g., Quinaldine) Aniline->Quinoline Aldehyde α,β-Unsaturated Carbonyl Precursor Aldehyde->Quinoline HCl HCl (catalyst) HCl->Quinoline Quinolinium N-Alkyl Quinolinium Salt Quinoline->Quinolinium Quinoline->Quinolinium AlkylHalide Alkyl Halide AlkylHalide->Quinolinium CyanineDye Cyanine Dye Quinolinium->CyanineDye Quinolinium->CyanineDye Linker Polymethine Linker Linker->CyanineDye Base Base Base->CyanineDye

Caption: General workflow for the synthesis of quinoline-based cyanine dyes.

Logical Relationship of Synthesis Steps

G start Starting Materials (Aniline, Aldehyde) step1 Doebner-Miller Synthesis start->step1 intermediate1 Quinoline Derivative (e.g., Lepidine) step1->intermediate1 step2 N-Alkylation intermediate1->step2 intermediate2 N-Alkyl Quinolinium Salt step2->intermediate2 step3 Condensation Reaction intermediate2->step3 end Final Cyanine Dye step3->end

Caption: Logical progression of the synthesis of quinoline-based cyanine dyes.

References

Troubleshooting & Optimization

Technical Support Center: Improving Quinoline Hydrochloride Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of quinoline (B57606) hydrochloride and its derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do quinoline hydrochloride and its derivatives often exhibit poor aqueous solubility?

Many quinoline derivatives have a rigid, planar aromatic structure, which is inherently hydrophobic.[1] This lipophilic nature leads to poor water solubility.[2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[3] The addition of hydrophobic substituents, often intended to increase potency, can further decrease aqueous solubility.[2]

Q2: My this compound compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What is happening?

This is a common issue known as "precipitation upon dilution."[2] It occurs because the compound, while soluble in the high-concentration organic co-solvent (like DMSO), crashes out of solution when the solvent polarity dramatically increases upon dilution into an aqueous medium.[2][4] The final concentration in the aqueous buffer may exceed the compound's maximum solubility in that medium.[5]

Q3: What is the first and most common method I should try to solubilize my quinoline compound?

The most straightforward and widely used approach is to prepare a concentrated stock solution in an organic co-solvent, which is then diluted into your aqueous experimental medium.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[2][6]

Q4: How can I determine the solubility of my quinoline derivative in different buffers?

The shake-flask method is a reliable technique to determine equilibrium solubility.[7] This involves adding an excess amount of the compound to a known volume of the buffer, agitating it at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved compound in the filtered supernatant using an analytical method like HPLC or UV-Vis spectrophotometry.[3][7]

Q5: My results are inconsistent between experiments. Could this be a solubility issue?

Yes, inconsistent results are a common consequence of poor compound solubility.[1] If the compound precipitates in the assay medium, the actual concentration exposed to the biological system will be lower and more variable than the intended concentration, leading to underestimated activity and poor reproducibility.[1][8]

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting DMSO Stock into Aqueous Buffer

This is a frequent challenge when working with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to precipitate.[5]

G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Improve Dilution Technique step1->step2 If still precipitates end_success Solution Clear step1->end_success If successful step3 Increase Final DMSO % (with caution) step2->step3 If still precipitates step2->end_success If successful step4 Pre-warm the Medium step3->step4 If still precipitates step3->end_success If successful step4->end_success If successful end_fail Precipitation Persists (Proceed to Advanced Methods) step4->end_fail If still precipitates

Caption: Troubleshooting workflow for precipitation upon dilution.

  • Decrease Final Concentration: The simplest solution is often to lower the final concentration of the compound to a level below its solubility limit in the final assay medium.[2]

  • Improve Dilution Technique: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, use a stepwise dilution: add a small volume of the aqueous buffer to your DMSO stock, mix, and then add this intermediate dilution to the rest of the buffer with gentle vortexing.[5] Always add the stock solution to the buffer, not the other way around.[5]

  • Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may keep the compound in solution.[2] However, you must always run a vehicle control with the same final DMSO concentration to check for effects on your assay, as DMSO can be toxic to cells at higher concentrations.[1][2]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[4][9]

Issue 2: The Quinoline Compound Will Not Dissolve in the Stock Solvent (e.g., DMSO)

If the compound is not soluble even at high concentrations in 100% DMSO, you may need to use physical methods to aid dissolution.

  • Sonication: Use a sonicator bath for 5-10 minutes to break up compound aggregates.[2][9]

  • Gentle Warming: Gently warm the solution in a 37°C water bath. Be cautious, as some compounds may be heat-sensitive.[2]

  • Vortexing: Vigorous vortexing for 30-60 seconds can help promote dissolution.[2]

A successful stock solution should be clear and free of any visible particles.[2]

Advanced Solubility Enhancement Strategies

If the initial troubleshooting steps fail, more advanced formulation strategies may be necessary. The choice of method depends on the physicochemical properties of your specific quinoline derivative.[3]

StrategyDescriptionKey Considerations
pH Adjustment For ionizable quinolines (which are typically weak bases), decreasing the pH of the solution protonates the nitrogen atom, forming a more soluble hydrochloride salt.[1][3]The pH should be adjusted to at least 1-2 units below the compound's pKa.[3] Ensure the final pH is compatible with your biological assay system.[1] This method is not effective for neutral compounds.[2]
Co-solvents Adding a water-miscible organic solvent (e.g., PEG 400, ethanol, propylene (B89431) glycol) to the aqueous buffer reduces the polarity of the solvent system.[1][3]The concentration of the co-solvent must be optimized to be effective while remaining non-toxic to the cells in the assay.[1]
Cyclodextrin Complexation Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, increasing their apparent water solubility.[2][3]This method generally has low toxicity.[2] However, cyclodextrins can be expensive and may interact with other formulation components or cell membranes.[2]
Use of Surfactants Surfactants (e.g., Polysorbate 80) form micelles that encapsulate the hydrophobic compound in their core, increasing its solubility in aqueous solutions.[2]Surfactants can be effective at low concentrations but have the potential for cell toxicity and can interfere with certain biological assays.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of a quinoline compound in DMSO.

Caption: Workflow for preparing a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO, cell culture grade[9]

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps[2]

Procedure:

  • Weigh Compound: Accurately weigh a small amount of your this compound (e.g., 1-5 mg) into a sterile vial.[2]

  • Add Solvent: Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM). A high concentration minimizes the volume of solvent transferred to your final assay.[2]

  • Promote Dissolution: Vortex the mixture vigorously for 30-60 seconds.[2] If the compound remains undissolved, use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath.[2]

  • Inspect for Clarity: A successful stock solution should be clear and free of any visible particles.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C, protected from light.[10]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a method to determine the aqueous solubility of a quinoline compound.[7]

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[1]

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm or 0.45 µm)[2][3]

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Add Excess Compound: Add an excess amount of the this compound powder to a fixed volume of the aqueous buffer in a vial. Excess solid should be clearly visible.[7]

  • Equilibrate: Tightly cap the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][3]

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved compound. Alternatively, filter the suspension through a syringe filter. Ensure the filter material does not bind your compound.[2]

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant. Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved quinoline compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

References

Technical Support Center: Overcoming Challenges in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the Skraup synthesis of quinolines.

Troubleshooting Guide

This section addresses common problems encountered during the Skraup synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Question 1: My Skraup reaction is extremely violent and difficult to control. What can I do to manage the reaction's exothermicity?

Answer: The Skraup synthesis is notoriously exothermic and can become dangerously violent.[1][2][3] To ensure safety and a controlled reaction, consider the following preventative measures:

  • Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is a widely accepted method to moderate the reaction's vigor.[1][4][5] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period.[4][5] Boric acid can also be used to make the reaction less violent.[1][6]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended sequence is to combine the aniline (B41778), ferrous sulfate, and glycerol (B35011) before slowly and carefully adding concentrated sulfuric acid with adequate cooling.[4]

  • Gradual Heating: Initially, heat the mixture gently. Once the reaction begins to boil, it's often advisable to remove the external heat source, as the reaction's own exotherm will sustain it.[4][7] Reapply heat only after the initial vigorous phase has subsided to maintain a steady reflux.[4][8]

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is a traditional oxidizing agent, it is known to cause a particularly violent reaction.[2][5] Arsenic acid is an alternative that generally results in a less vigorous reaction.[2][5] Milder and more environmentally friendly options like iodine have also been reported to provide good yields under gentler conditions.[8]

Question 2: I am experiencing consistently low yields of my desired quinoline (B57606) product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Skraup synthesis can be attributed to several factors:

  • Substituent Effects: The electronic properties of substituents on the aniline ring significantly influence reactivity. Electron-donating groups tend to enhance the nucleophilicity of the aniline and favor the reaction, while electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, leading to lower yields.[4][8] For instance, the yield of 8-nitroquinoline (B147351) from o-nitroaniline can be as low as 17%, whereas o-bromoaniline might yield around 75%.[8][9]

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. A prolonged reflux period after the initial exotherm is often necessary for the reaction to go to completion.[4][8]

  • Improper Temperature Control: Maintaining the correct temperature is crucial. Temperatures that are too high can lead to the formation of tarry byproducts, while temperatures that are too low will result in an incomplete reaction.[8][10]

  • Reagent Quality: The use of anhydrous glycerol is often recommended, as the presence of water can negatively impact the yield.[5][8]

  • Purification Losses: The workup and purification process, especially with tarry residues, can be a significant source of product loss.[4]

To improve yields, consider optimizing the reaction time and temperature, selecting a more suitable oxidizing agent, and ensuring the use of high-quality, anhydrous reagents. For deactivated anilines, harsher reaction conditions or the use of a more potent oxidizing agent might be necessary, though this could also increase byproduct formation.[8]

Question 3: My final product is contaminated with a significant amount of tar, making purification difficult. How can I minimize tar formation and effectively purify my product?

Answer: Tar formation is a common challenge due to the highly acidic and high-temperature conditions of the Skraup synthesis.[4][11] Here are some strategies to address this issue:

  • Minimize Reaction Temperature and Time: While sufficient heating is necessary, prolonged exposure to high temperatures can promote the polymerization of intermediates like acrolein, leading to tar.[4]

  • Efficient Mixing: Inadequate mixing of the often viscous reaction mixture can lead to localized overheating and increased side reactions, contributing to tar formation. The use of a mechanical stirrer is recommended.[8]

  • Effective Purification Methods:

    • Steam Distillation: This is the most common and effective method for separating the volatile quinoline product from non-volatile tars.[4][7] The crude reaction mixture is made alkaline before steam is passed through to carry over the quinoline.[4]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent.[4]

    • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be beneficial.[4]

    • Removal of Unreacted Aniline: Any unreacted aniline can be removed by treating the distillate with sodium nitrite (B80452) in an acidic solution. This converts the aniline to a non-volatile diazonium salt.[4][7][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Skraup synthesis?

A1: The Skraup synthesis proceeds through several key steps:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the α,β-unsaturated aldehyde, acrolein.[1][13][14]

  • Michael Addition: The aromatic amine (aniline) undergoes a conjugate (Michael) addition to acrolein.[1][14]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline (B8789712).[1]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the chosen oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[1][14]

Q2: Can I use substituted anilines in the Skraup synthesis?

A2: Yes, a wide variety of substituted anilines can be used, which is a key advantage of this method for producing substituted quinolines.[7] The position of the substituent on the aniline ring will determine the regiochemistry of the final product. Ortho- and para-substituted anilines typically yield a single product, whereas meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[7][15]

Q3: Are there "greener" alternatives for the reagents used in the Skraup synthesis?

A3: While the classical Skraup synthesis involves harsh reagents, some modifications aim for more environmentally friendly conditions. For instance, milder and less toxic oxidizing agents like iodine have been used.[8] There is also research into using glycerol, a byproduct of the biodiesel industry, as both a reactant and a solvent, sometimes under pressure in sealed tubes to improve efficiency.[16][17]

Q4: What are some common oxidizing agents used in the Skraup synthesis, and how do they compare?

A4: Several oxidizing agents can be employed, each with its own characteristics:

Oxidizing AgentModeratorTypical YieldsNotes
NitrobenzeneNoneHighly variable, can be low due to side reactions.The reaction can be extremely violent.[2][8]
NitrobenzeneFerrous Sulfate84-91%Provides a much more controlled reaction.[8]
Arsenic AcidNot always necessaryGenerally good yields.The reaction is less violent than with nitrobenzene alone.[2][8]
Iodine (catalytic)NoneGood yields reported.Milder reaction conditions.[8]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established methods to provide a more controlled reaction.[8]

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 40% Sodium Hydroxide (B78521) solution

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • With cooling and slow stirring, carefully add concentrated sulfuric acid to the mixture.

  • Gently heat the mixture until it begins to boil.

  • Immediately remove the external heat source. The exothermic nature of the reaction should sustain the boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.

  • Once the initial vigorous reaction subsides, reapply heat to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool.

  • Set up the apparatus for steam distillation. Dilute the reaction mixture with water.

  • First, perform steam distillation to remove any unreacted nitrobenzene.[8]

  • Make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution.

  • Steam distill the basic mixture to collect the quinoline. The product can be further purified by extraction and distillation under reduced pressure.[8]

Visualizations

Skraup_Synthesis_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_ref Aniline Aniline Addition_Product Michael Addition Product Aniline->Addition_Product Addition_Product_ref Acrolein_ref->Addition_Product Dihydroquinoline 1,2-Dihydroquinoline Dihydroquinoline_ref Addition_Product_ref->Dihydroquinoline H⁺ (Cyclization) -H₂O Quinoline Quinoline Dihydroquinoline_ref->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis of quinoline.

Skraup_Workflow cluster_workup Workup & Purification start Start reagents Combine Aniline, Glycerol, and FeSO₄ Moderator start->reagents acid Slowly Add Conc. H₂SO₄ with Cooling reagents->acid heat_init Gently Heat to Initiate Reaction acid->heat_init exotherm Allow Exotherm to Sustain Reaction (Remove Heat) heat_init->exotherm reflux Reflux for 3-5 Hours exotherm->reflux cool Cool Reaction Mixture reflux->cool workup Workup & Purification cool->workup end Pure Quinoline steam_nitro Steam Distill to Remove Nitrobenzene basify Basify with NaOH steam_nitro->basify steam_product Steam Distill to Isolate Quinoline basify->steam_product extract Extract & Distill (Reduced Pressure) steam_product->extract

Caption: General experimental workflow for the Skraup synthesis.

References

Optimizing reaction conditions for Friedlander synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedlander synthesis of quinoline (B57606) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedlander synthesis?

The Friedlander synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a ketone or aldehyde) to form a quinoline ring.[1][2][3] The reaction can be catalyzed by either acids or bases.[1][2][4] There are two plausible mechanisms: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an Aldol-type reaction and elimination.[4]

Q2: What are the typical starting materials for the Friedlander synthesis?

The essential reactants are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[2][3]

Q3: What catalysts are commonly used for this reaction?

A wide range of catalysts can be employed, including:

  • Acids: Brønsted acids like p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and trifluoroacetic acid, as well as Lewis acids such as neodymium(III) nitrate (B79036) hexahydrate and zinc chloride (ZnCl₂).[4]

  • Bases: Potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][5]

  • Modern Catalysts: Ionic liquids, iodine, and various heterogeneous catalysts like Nafion and Amberlyst-15 have been shown to be effective, often under milder conditions.[3][6][7]

Q4: Can the Friedlander synthesis be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully applied, often in conjunction with catalysts like p-toluenesulfonic acid and iodine, or under microwave irradiation.[1][3] This approach aligns with the principles of green chemistry.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common challenge in the Friedlander synthesis and can stem from several factors.

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional acid or base catalysts can sometimes be inefficient or lead to side reactions.[9]

    • Solution: Screen a variety of catalysts, including both Brønsted and Lewis acids, as well as bases. Consider modern catalysts like ionic liquids or heterogeneous catalysts which may offer higher yields and easier work-up.[7][9]

  • Inappropriate Solvent: The reaction medium significantly influences the reaction rate and yield.

    • Solution: Test a range of solvents. Polar aprotic solvents like dichloromethane (B109758) (DCM) are often used for acid-catalyzed reactions, while non-polar solvents such as toluene (B28343) may be suitable for base-mediated reactions.[1] In some cases, water has been shown to be a highly effective and environmentally friendly solvent.[8][9]

  • Incorrect Temperature and Reaction Time: The reaction may be sensitive to temperature, and prolonged reaction times can sometimes lead to decomposition or side product formation.

    • Solution: Optimize the reaction temperature. For some modern catalytic systems, milder temperatures around 50°C have proven effective, while others may require higher temperatures of 80°C or more.[9] Microwave-assisted synthesis can significantly reduce reaction times to as little as 5-10 minutes at elevated temperatures (e.g., 160°C), often leading to higher yields.[10][11]

Troubleshooting Workflow for Low Yield

LowYield_Workflow start Low or No Yield catalyst Optimize Catalyst start->catalyst solvent Screen Solvents catalyst->solvent reassess Re-evaluate Route catalyst->reassess If no improvement temp_time Adjust Temp. & Time solvent->temp_time check_reactants Verify Reactant Purity temp_time->check_reactants improved Yield Improved? check_reactants->improved improved->catalyst No end Successful Synthesis improved->end Yes

Caption: A workflow for systematically troubleshooting low product yield in the Friedlander synthesis.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used, a mixture of two isomeric quinoline products can be formed.[1][11] This is a significant challenge in achieving a specific desired product.

Influencing Factors & Solutions:

  • Reaction Conditions (Acidic vs. Basic): The regioselectivity is highly dependent on whether the reaction is catalyzed by an acid or a base, which can favor the formation of either the kinetic or thermodynamic enolate/enamine intermediate.[11][12]

    • Solution: Systematically screen both acidic and basic catalysts. The choice of catalyst can direct the reaction towards a specific regioisomer.[11]

  • Steric Hindrance: The steric environment of the unsymmetrical ketone can influence which α-methylene group reacts.

    • Solution: Analyze the structure of your ketone. Less sterically hindered positions are often more reactive.

  • Strategic Modifications:

    • Solution 1: Introduce a phosphoryl group on one α-carbon of the ketone to direct the cyclization.[1]

    • Solution 2: The use of specific ionic liquids as catalysts has been reported to generate single products with excellent yields even with unsymmetrical ketones.[9]

Factors Influencing Regioselectivity

Regioselectivity_Factors main Unsymmetrical Ketone catalyst Catalyst Choice (Acid vs. Base) main->catalyst solvent Solvent Polarity main->solvent temperature Reaction Temperature main->temperature outcome Regioselective Product(s) catalyst->outcome mixture Mixture of Isomers catalyst->mixture solvent->outcome solvent->mixture temperature->outcome temperature->mixture

Caption: Key experimental factors that control regioselectivity in the Friedlander synthesis.

Data on Reaction Conditions

For effective optimization, it is crucial to consider the interplay of various reaction parameters. The following tables summarize quantitative data from different studies.

Table 1: Effect of Solvent on a Model Friedlander Synthesis

EntrySolventTime (min)Yield (%)
1H₂O-40
2EtOH-89
3CHCl₃-47
4Acetone-56
5THF-43
6CH₃CN-58
Reaction Conditions: 2-Amino acetophenone (B1666503) (2.0 mmol), Ethylacetoacetate (2.4 mmol) with Uranyl Acetate catalyst under reflux. Data sourced from.

Table 2: Optimization of Microwave-Assisted Friedlander Synthesis

EntryTemperature (°C)Time (min)Yield (%)
1160279
2160594
31601095
41602088
51401079
61801085
Reaction Conditions: 2-aminophenylketone and a cyclic ketone in acetic acid under microwave irradiation. Data adapted from[10].

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Substituted Quinoline

This protocol is based on a rapid and efficient method for Friedlander condensation.[11]

  • Reagents:

  • Procedure:

    • Place 2-aminobenzophenone and cyclohexanone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Add glacial acetic acid, which serves as both the catalyst and the solvent.[11]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 160°C for 10 minutes.[11]

    • Monitor the internal pressure to ensure it remains within safe limits.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Proceed with standard work-up and purification procedures (e.g., extraction and chromatography).

Protocol 2: Gram-Scale Synthesis in Water

This protocol details an environmentally friendly and highly efficient method.[9]

  • Materials:

    • 2-aminonicotinaldehyde (0.5 mmol)

    • Acetone (0.5 mmol)

    • Choline (B1196258) hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O) (1 mol %)

    • Deionized Water (1 mL)

  • Procedure:

    • To a clean round-bottom flask, add 2-aminonicotinaldehyde and acetone.

    • Add deionized water to the flask.

    • Add choline hydroxide (1 mol %) to the reaction mixture.

    • Place the flask in a pre-heated water bath at 50°C.

    • Stir the reaction mixture vigorously for approximately 6 hours.

    • Monitor the reaction completion by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

    • Isolate the solid product by filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the product under vacuum.

References

Preventing degradation of quinoline hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of quinoline (B57606) hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My quinoline hydrochloride solution is turning yellow. What is causing this discoloration?

A1: The yellowing of your this compound solution is a common indicator of degradation. This is often due to oxidation and/or photodegradation. The quinoline ring is susceptible to oxidation, which can lead to the formation of colored N-oxides and other degradation products.[1][2] Exposure to light, especially UV light, can also accelerate degradation pathways.[3]

Q2: What is the optimal pH for storing an aqueous solution of this compound to minimize degradation?

A2: Quinoline is a weak base, and its solubility and stability are pH-dependent.[1][4] For this compound, maintaining a slightly acidic pH, typically in the range of 3-5, is recommended to enhance stability. In this pH range, the quinoline nitrogen is protonated, which can help to reduce its susceptibility to oxidation. However, extremely low pH values should be avoided as they can promote hydrolysis of certain derivatives.[5] It is advisable to use a buffered solution to maintain a consistent pH.[2]

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving involves high temperatures and is generally not recommended for this compound solutions. Thermal stress can lead to significant degradation. If sterilization is required, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: I've observed precipitation in my refrigerated this compound solution. What should I do?

A4: Precipitation upon cooling could be due to the lower solubility of this compound at reduced temperatures. First, ensure that the concentration of your solution is not exceeding its solubility limit at the storage temperature. If solubility is the issue, you may need to prepare a more dilute solution. Gentle warming and agitation can be used to redissolve the precipitate, but be cautious of potential degradation if excessive heat is applied.

Q5: Are there any additives I can use to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants and chelating agents can help to stabilize this compound solutions. Antioxidants, such as ascorbic acid or sodium metabisulfite, can inhibit oxidative degradation.[6][7] Chelating agents, like ethylenediaminetetraacetic acid (EDTA), can sequester trace metal ions that can catalyze oxidative reactions.[8][9] The optimal concentration of these additives should be determined experimentally for your specific application.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • A significant decrease in the peak area of the parent this compound peak over a short period.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[2] Conduct all manipulations under low-light conditions.
Oxidation Prepare solutions with de-gassed solvents to remove dissolved oxygen. Consider purging the solution and headspace of the container with an inert gas like nitrogen or argon.[2]
Incorrect pH Measure the pH of the solution. Adjust to a slightly acidic pH (3-5) using a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer).[1][4]
Contamination with Metal Ions Use high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.01-0.1%) to sequester metal ions.[8][9]
High Storage Temperature Store the solution at a lower temperature (e.g., 2-8°C) to slow down the degradation kinetics. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results between different batches of this compound solutions.

  • Loss of biological activity over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation to Inactive or Inhibitory Compounds Implement the stabilization strategies outlined in Issue 1 to minimize degradation. Prepare fresh solutions for each experiment whenever possible.
Interaction with Assay Components Evaluate the compatibility of this compound with other components in your assay medium. Some components may accelerate degradation.
Adsorption to Labware Use low-binding plasticware or silanized glassware to minimize the loss of compound due to adsorption.

Quantitative Data on Degradation

The following tables summarize the influence of various factors on the stability of quinoline derivatives in aqueous solutions. The data is compiled from literature and should be used as a general guide. Specific degradation rates will depend on the exact experimental conditions.

Table 1: Effect of pH on Quinoline Derivative Stability

pHConditionObservationReference
< 3Acidic BufferGenerally stable, but risk of hydrolysis for some derivatives.[5]
3 - 5Slightly Acidic BufferOptimal range for stability of the protonated form.[1][4]
> 6Neutral to Alkaline BufferIncreased susceptibility to oxidation and degradation.[1][10]

Table 2: Effect of Temperature on Quinoline Derivative Degradation

TemperatureConditionObservationReference
2-8°CRefrigeratedSlows down degradation kinetics significantly. Recommended for storage.[2]
Room Temperature (~25°C)AmbientModerate degradation can occur, especially with exposure to light and oxygen.
> 40°CElevated TemperatureAccelerated degradation is expected. Thermal decomposition can occur at higher temperatures.

Table 3: Effect of Light on Quinoline Derivative Degradation

Light ConditionExposure DetailsObservationReference
DarkStored in amber vials or foil-wrapped containersMinimal photodegradation.[2]
Ambient LightNormal laboratory lightingGradual photodegradation can occur over time.[3]
UV Light (e.g., 365 nm)Direct exposureRapid and significant photodegradation.[3][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability for use in experimental assays.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent), de-gassed by sparging with nitrogen for at least 30 minutes

  • 0.1 M Citrate buffer, pH 4.0

  • Ascorbic acid (optional, as an antioxidant)

  • EDTA disodium (B8443419) salt (optional, as a chelating agent)

  • Sterile 0.22 µm syringe filter

  • Amber glass vials

Procedure:

  • In a sterile, amber glass vial, dissolve the desired amount of this compound in the de-gassed 0.1 M citrate buffer (pH 4.0).

  • (Optional) If using stabilizers, add ascorbic acid to a final concentration of 0.1% (w/v) and/or EDTA to a final concentration of 0.05% (w/v).

  • Gently mix the solution until the this compound and any additives are completely dissolved. Avoid vigorous vortexing which can introduce oxygen.

  • If sterilization is required, filter the solution through a sterile 0.22 µm syringe filter into a final sterile amber vial.

  • Purge the headspace of the vial with nitrogen gas before sealing.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[5][12]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the this compound stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][13]

  • Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.

  • At the end of the incubation period, neutralize the acid and base hydrolysis samples.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.[14][15][16]

Visualizations

degradation_pathways quinoline_hcl Quinoline Hydrochloride hydrolysis Hydrolysis (Acid/Base) quinoline_hcl->hydrolysis oxidation Oxidation (O₂, Metal Ions) quinoline_hcl->oxidation photodegradation Photodegradation (UV/Visible Light) quinoline_hcl->photodegradation degradation_products Degradation Products (e.g., N-oxides, hydroxylated derivatives) hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Caption: Major degradation pathways for this compound in aqueous solutions.

stabilization_workflow start Start: Prepare Quinoline HCl Solution check_ph Adjust to pH 3-5 (Use Buffer) start->check_ph add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_ph->add_antioxidant Yes stable_solution Stable Solution check_ph->stable_solution No add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator Yes add_antioxidant->stable_solution No protect_light Protect from Light (Amber Vial) add_chelator->protect_light Yes add_chelator->stable_solution No store_cold Store at 2-8°C protect_light->store_cold Yes protect_light->stable_solution No store_cold->stable_solution

Caption: Workflow for preparing a stabilized this compound solution.

troubleshooting_logic start Degradation Observed? check_light Is solution protected from light? start->check_light Yes no_degradation Solution is likely stable start->no_degradation No check_ph Is pH between 3-5? check_light->check_ph Yes action_light Action: Use amber vials check_light->action_light No check_oxygen Is solution de-gassed? check_ph->check_oxygen Yes action_ph Action: Buffer solution check_ph->action_ph No check_temp Is solution stored at 2-8°C? check_oxygen->check_temp Yes action_oxygen Action: De-gas solvents check_oxygen->action_oxygen No implement_stabilizers Consider adding antioxidants/chelators check_temp->implement_stabilizers Yes action_temp Action: Refrigerate check_temp->action_temp No

Caption: Logical troubleshooting workflow for this compound degradation.

References

Troubleshooting low yield in quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges, with a primary focus on troubleshooting low yields. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize your synthetic procedures.

Troubleshooting Guide: Low Yields

Low yields in quinoline synthesis can arise from a variety of factors, from suboptimal reaction conditions to inherent substrate reactivity. This guide provides a systematic approach to identifying and resolving these issues for several common synthetic methods.

General Troubleshooting Workflow

Before delving into reaction-specific issues, consider this general workflow for diagnosing the root cause of low product yield.

G start Low Yield Observed purity Verify Starting Material Purity (NMR, GC-MS, etc.) start->purity conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity->conditions Purity Confirmed impure Purify Starting Materials purity->impure Impurities Detected catalyst Check Catalyst (Activity, Loading, Type) conditions->catalyst Conditions Correct adjust_cond Adjust Temp./Time/ Reagent Ratios conditions->adjust_cond Suboptimal atmosphere Consider Atmosphere (Inert vs. Air) catalyst->atmosphere Catalyst OK new_catalyst Screen Different Catalysts/Loadings catalyst->new_catalyst Issue Suspected workup Optimize Workup & Purification (Extraction, Chromatography) atmosphere->workup Atmosphere OK inert_atm Run Under N2 or Argon atmosphere->inert_atm Reaction is Air/ Moisture Sensitive modify_workup Modify Purification Technique workup->modify_workup Product Loss During Purification

Caption: General troubleshooting workflow for low yield in quinoline synthesis.

Reaction-Specific Troubleshooting

1. Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

  • Common Issue: Aldol condensation of the ketone starting material with itself, especially under basic conditions.[2][3]

  • Solution:

    • Use an imine analog of the o-aminoaryl aldehyde or ketone to prevent self-condensation.[3][4]

    • Employ milder reaction conditions, for instance, using a gold catalyst allows the reaction to proceed at lower temperatures.[3][4]

    • Slowly add the ketone to the reaction mixture to minimize its concentration at any given time.[3]

    • Modern catalysts like iodine or p-toluenesulfonic acid can facilitate the reaction under solvent-free conditions.[4]

  • Common Issue: Low yields due to harsh reaction conditions (high temperature, strong acid/base).[4][5]

  • Solution:

    • Utilize milder catalysts. Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)3) has been shown to be effective at room temperature.[6]

    • Water can be used as a green solvent, sometimes eliminating the need for a catalyst entirely.[7]

2. Doebner-von Miller Synthesis

This reaction utilizes α,β-unsaturated carbonyl compounds, which are prone to polymerization under the strong acidic conditions typically employed.[8][9]

  • Common Issue: Significant polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and low yields.[3][9]

  • Solution:

    • Employ a biphasic (two-phase) solvent system. This sequesters the carbonyl compound in an organic phase (e.g., toluene), reducing its tendency to polymerize in the aqueous acid phase.[8][10][11]

    • Optimize the type and concentration of the acid. Milder Lewis acids (e.g., ZnCl₂, SnCl₄) may be preferable to strong Brønsted acids.[9]

    • Maintain the lowest effective temperature to minimize polymerization.[9]

  • Common Issue: Low yield with substituted anilines.

  • Solution:

    • Anilines with electron-withdrawing groups are known to give low yields.[9] A modified approach, such as the Doebner hydrogen-transfer reaction, may be more suitable.[9]

3. Skraup Synthesis

Known for its violent and exothermic nature, this reaction requires careful control to prevent extensive tar formation.[12][13]

  • Common Issue: Uncontrolled, violent exothermic reaction leading to significant tar formation and low yields.[10][12]

  • Solution:

    • Use a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid. Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[10][11]

    • Maintain strict control over the temperature and the rate of sulfuric acid addition.[10]

4. Combes Synthesis

This synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[14]

  • Common Issue: Formation of undesired regioisomers when using unsymmetrical β-diketones.[3]

  • Solution:

    • Regioselectivity is influenced by both steric and electronic effects.[2][11] Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over another.[11][14]

    • The choice of acid catalyst can also influence the product ratio.[11] A mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst than sulfuric acid.[14]

Quantitative Data Summary

Optimizing reaction conditions is critical for maximizing yield. The following tables summarize reported yields for various quinoline synthesis methods under different catalytic conditions.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl Ketone SubstrateCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
2-AminobenzophenoneAcetophenoneY(OTf)₃ (10 mol%)AcetonitrileRoom TempHigh (not specified)
2-AminoacetophenoneCyclohexanoneo-BenzenedisulfonimideSolvent-freeNot specifiedGood to Excellent
2-Aminoaryl Ketonesα-Methylene KetonesSilica (B1680970) Nano-particlesMicrowaveNot specifiedHigh
2-AminobenzophenonesKetonesDDBSA@MNP (0.15 g)Ethanol80Good
2-Aminoaryl Ketonesα-Methylene KetonesCu(OTf)₂Solvent-freeRoom TempExcellent

Data compiled from various sources.[6][8][15][16] "High", "Good", and "Excellent" are qualitative descriptions from the source literature where specific percentages were not provided.

Table 2: Yield Comparison for Different Quinoline Syntheses

Synthesis MethodStarting MaterialsTypical YieldKey Limitations
Skraup Aniline, glycerol, H₂SO₄, oxidantLow to ModerateHarsh, exothermic conditions; tar formation.[13]
Doebner-von Miller Aniline, α,β-unsaturated carbonylModeratePolymerization of carbonyl compound.[8][9]
Friedländer 2-Aminoaryl ketone, α-methylene ketoneModerate to HighSide reactions (aldol); harsh conditions.[4][5]
Combes Aniline, β-diketoneModerate to HighRegioselectivity issues with unsymmetrical diketones.[3][14]
Conrad-Limpach Aniline, β-ketoesterModerate (can be >90% with solvent)High temperatures required (~250 °C).[2]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a thick, dark tar. What is the most common cause?

A1: Tar formation is a frequent issue in classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[3] It is often caused by the polymerization of reactive intermediates (like acrolein in the Skraup synthesis) or starting materials (α,β-unsaturated carbonyls in the Doebner-von Miller synthesis) under strongly acidic and high-temperature conditions.[3][9][11] To mitigate this, consider using moderating agents (e.g., FeSO₄ in the Skraup synthesis), employing a biphasic solvent system (in the Doebner-von Miller synthesis), and ensuring careful temperature control.[10][11]

Q2: I am getting a mixture of products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products, often regioisomers, is a common challenge, especially in the Combes and Friedländer syntheses when using unsymmetrical ketones or diketones.[2][3] In the Combes synthesis, selectivity is governed by steric and electronic effects; bulkier substituents can direct the cyclization.[11][14] For the Friedländer reaction, modern catalytic systems can offer improved regioselectivity.[4] Careful control of reaction temperature is also crucial in syntheses like the Conrad-Limpach-Knorr, where kinetic and thermodynamic products can be selectively formed at different temperatures.[11]

Q3: My starting materials are pure, and the conditions are correct, but the yield is still low. What else should I check?

A3: If starting materials and primary reaction conditions are ruled out, consider these factors:

  • Catalyst Activity: Ensure your catalyst has not degraded, especially if it is sensitive to air or moisture.[2]

  • Atmosphere: Some reactions may be sensitive to oxygen or water. Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes improve the yield.[2]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification. Analyze your workup procedure for potential losses. The basic nature of the quinoline ring means it may require neutralization to be efficiently extracted into an organic solvent.

  • Purification Issues: Quinoline derivatives can sometimes decompose on silica gel during column chromatography.[17] If you suspect this, you can try deactivating the silica gel with a base (like triethylamine) or using a different stationary phase like alumina.

Q4: Are there greener alternatives to the classical quinoline synthesis methods that use harsh reagents?

A4: Yes, considerable research has focused on developing more environmentally benign protocols. This includes the use of water as a solvent, employing recyclable catalysts, and running reactions under solvent-free conditions, often assisted by microwave irradiation.[7][12][18] For example, some Friedländer syntheses can be performed effectively in water without any catalyst.[7] Ionic liquids are also being explored as recyclable reaction media that can improve yields.[8]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the highly exothermic reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser in a fume hood, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[10]

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[10]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[3][10]

  • Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. If it does, remove the heat source immediately until the reaction subsides.[3][11] Once the initial vigorous phase is over, continue to heat the mixture under reflux for several hours.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide (B78521) solution to neutralize the acid and liberate the quinoline base.[3][10]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[3][10] The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous salt, and the solvent is removed. The final product can be purified by vacuum distillation.

Protocol 2: Biphasic Doebner-von Miller Synthesis

This protocol is designed to minimize polymerization of the carbonyl starting material.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the aniline derivative with aqueous hydrochloric acid.

  • Addition of Reactants: To this aqueous acidic solution, add a solution of the α,β-unsaturated aldehyde or ketone dissolved in an immiscible organic solvent like toluene.[9]

  • Heating: Heat the biphasic mixture to reflux with vigorous stirring to ensure adequate mixing between the two phases. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers. Make the aqueous layer basic with sodium hydroxide.

  • Extraction and Purification: Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or toluene). Combine all organic layers, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product via column chromatography or distillation.

Protocol 3: Acid-Catalyzed Combes Synthesis

This is a general protocol for the synthesis of 2,4-substituted quinolines.

  • Condensation: In a suitable flask, mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq). A catalytic amount of acid (e.g., acetic acid) can be added.[2]

  • Enamine Formation: Heat the mixture to form the enamine intermediate. The progress can be monitored by TLC or by observing the removal of water (e.g., using a Dean-Stark apparatus).[2]

  • Cyclization: To the crude enamine, add a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[14]

  • Heating for Cyclization: Heat the mixture to induce cyclization and dehydration. The required temperature and time will vary depending on the substrates.[2]

  • Workup: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude product or prepare it for extraction.[2]

  • Purification: Isolate the product by filtration if it is a solid, or by extraction with an organic solvent. Purify further by recrystallization or column chromatography.

Logical Relationships and Pathways

The following diagram illustrates the logical connections between common problems encountered during quinoline synthesis and their potential causes, guiding the troubleshooting process.

G cluster_issues Observed Issues cluster_causes Potential Causes Low Yield Low Yield Suboptimal Temp/Time Suboptimal Temp/Time Low Yield->Suboptimal Temp/Time Poor Substrate Reactivity Poor Substrate Reactivity Low Yield->Poor Substrate Reactivity Side Reactions Side Reactions Low Yield->Side Reactions Catalyst Inefficiency Catalyst Inefficiency Low Yield->Catalyst Inefficiency Purification Method Purification Method Low Yield->Purification Method Tarry Mixture Tarry Mixture Tarry Mixture->Side Reactions Polymerization Harsh Conditions Harsh Conditions Tarry Mixture->Harsh Conditions High Temp/ Strong Acid Mixture of Isomers Mixture of Isomers Mixture of Isomers->Side Reactions Lack of Regiocontrol Unsymmetrical Substrate Unsymmetrical Substrate Mixture of Isomers->Unsymmetrical Substrate e.g., ketone/diketone Decomposition Decomposition Decomposition->Harsh Conditions Product Instability Product Instability Decomposition->Product Instability Decomposition->Purification Method e.g., on silica

Caption: Logical relationships between common issues and their causes in quinoline synthesis.

References

Technical Support Center: Enhancing the Stability of Quinoline Hydrochloride Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of quinoline (B57606) hydrochloride solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of quinoline hydrochloride solutions.

Problem Possible Causes Solutions
Solution has turned yellow or brown. Oxidation or Photodegradation: Quinoline and its derivatives can be susceptible to oxidation and photodegradation, which often results in colored byproducts.[1][2]1. Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent light exposure.[3] 2. Use Inert Gas: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[2] 3. Verify Purity: Use a stability-indicating method like HPLC to check the purity and quantify the remaining this compound.
A precipitate has formed in the aqueous solution. Low Aqueous Solubility: this compound has limited solubility in neutral aqueous solutions.[4][5] Solvent Shock: Rapidly diluting a concentrated stock (e.g., in an organic solvent) into an aqueous buffer can cause the compound to precipitate.[6][7] pH Shift: The solubility of quinoline is pH-dependent. A shift in pH towards neutral or basic conditions can decrease solubility.[4][5]1. Adjust pH: Maintain a slightly acidic pH (e.g., pH 4-6) to improve solubility. Quinoline, being a weak base, is more soluble in acidic conditions due to protonation.[4] 2. Optimize Dilution: Add the stock solution dropwise into the aqueous medium while vortexing to ensure rapid mixing and avoid localized high concentrations.[6] 3. Pre-warm Media: Ensure both the stock solution and the aqueous medium are at the same temperature before mixing.[6] 4. Consider Co-solvents: If compatible with your experiment, a small percentage of a co-solvent like ethanol (B145695) may improve solubility.
Loss of potency or inconsistent results over time. Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or other pathways.[8] Inappropriate Storage Temperature: Elevated temperatures accelerate the rate of chemical degradation.[9]1. Control Storage Conditions: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) for long-term storage, and in tightly sealed containers.[3][10] 2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh dilutions from a properly stored stock solution immediately before use. 3. Perform Stability Studies: Conduct a formal stability study under your specific storage conditions to establish a reliable beyond-use date.
Unexpected peaks appear in HPLC analysis. Formation of Degradation Products: New peaks are a primary indicator of degradation. These can arise from hydrolysis, oxidation, or photolysis.[10]1. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and propose potential structures. 2. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This helps in confirming that your analytical method can separate these new peaks from the parent compound.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A: The main factors are pH, light, temperature, and oxygen.[8][9]

  • pH: Quinoline solubility and stability are highly pH-dependent. Solutions are generally more stable under slightly acidic conditions. Hydrolysis can occur at extreme pH values.[4][8]

  • Light: Exposure to UV and visible light can cause photodegradation, often leading to discoloration and the formation of byproducts.[3][8] It is crucial to store solutions in light-resistant containers.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[9] For long-term storage, refrigeration is typically recommended.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[9] Storing solutions under an inert atmosphere can mitigate this.

Q2: What is a stability-indicating HPLC method and why is it important?

A: A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the concentration of this compound without interference from its degradation products, impurities, or other components in the solution.[10][11] It is crucial because it allows you to specifically measure the amount of intact drug remaining, providing a true assessment of the solution's stability.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A: The primary degradation pathways are oxidation and photolysis.

  • Oxidation: The quinoline ring can be oxidized to form N-oxides or hydroxylated derivatives (hydroxyquinolines).[12]

  • Photolysis: Under UV irradiation, the pyridine (B92270) ring of the quinoline molecule is often attacked, which can lead to the formation of intermediates like 2-quinolinone, 4-quinolinone, and 2-aminobenzaldehyde.[13]

Q4: What are the ideal storage conditions for a stock solution of this compound?

A: For long-term stability, a stock solution of this compound should be stored:

  • In a tightly sealed, amber glass vial.[3]

  • At refrigerated temperatures (2-8°C).

  • With the headspace purged with an inert gas (e.g., nitrogen) to minimize oxidation.

  • Prepared in a slightly acidic buffer if compatible with the intended use.

Q5: How long can I store my this compound solution?

A: The shelf life depends on the storage conditions (temperature, light exposure, pH) and the solution's concentration and composition. Without specific stability data for your exact formulation, it is best practice to prepare stock solutions fresh and store them for no more than a few months under ideal conditions. For critical applications, a stability study should be performed to establish a beyond-use date.[14][15]

Data Presentation

The following table provides illustrative stability data for a hypothetical aqueous solution of this compound. This data is for example purposes and should be confirmed by a formal stability study for your specific formulation.

Table 1: Illustrative Long-Term Stability of a 1 mg/mL this compound Aqueous Solution (pH 5.0)

Storage ConditionTimepointAssay (% of Initial Concentration)Appearance
25°C / 60% RH (Protected from Light) 0 Months100.0%Clear, colorless solution
3 Months98.5%Clear, colorless solution
6 Months96.2%Clear, very faint yellow tint
12 Months92.8%Clear, faint yellow tint
40°C / 75% RH (Accelerated, Protected from Light) 0 Months100.0%Clear, colorless solution
1 Month95.1%Clear, faint yellow tint
3 Months90.3%Clear, yellow tint
6 Months85.4%Clear, yellow tint
25°C (Exposed to Ambient Light) 0 Months100.0%Clear, colorless solution
1 Month91.0%Clear, yellow solution
3 Months82.5%Clear, brownish-yellow solution

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[10][11]

Objective: To generate likely degradation products of this compound.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial containing the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][8] Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Illustrative)

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrument: HPLC with UV/DAD detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

Visualizations

G cluster_products Potential Degradation Products Acid Acid Hydrolysis (HCl, Heat) HP Hydrolysis Products Acid->HP Base Base Hydrolysis (NaOH, Heat) Base->HP Oxidation Oxidation (H₂O₂) OP Quinoline N-Oxide Hydroxyquinolines Oxidation->OP Heat Thermal (Dry Heat) TP Thermal Products Heat->TP Light Photolysis (UV/Vis Light) PP 2-Quinolinone 2-Aminobenzaldehyde Light->PP QH This compound Solution QH->Acid QH->Base QH->Oxidation QH->Heat QH->Light

Caption: Potential degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress Dilute Dilute to Working Concentration Stress->Dilute Inject Inject Sample (10 µL) Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Degradants & Remaining API Integrate->Quantify Purity Assess Peak Purity (DAD) Quantify->Purity

Caption: General experimental workflow for a forced degradation study using HPLC.

G Start Issue Observed: Precipitate in Aqueous Solution Check_Conc Is final concentration too high? Start->Check_Conc Check_pH Is solution pH neutral or basic? Check_Conc->Check_pH No Solution1 Decrease final concentration. Check_Conc->Solution1 Yes Check_Dilution Was stock added too quickly? Check_pH->Check_Dilution No Solution2 Buffer solution to a slightly acidic pH. Check_pH->Solution2 Yes Solution3 Add stock dropwise while vortexing. Check_Dilution->Solution3 Yes End Solution Remains Clear Check_Dilution->End No Solution1->End Solution2->End Solution3->End

References

pH adjustment strategies for quinoline compound solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for addressing common challenges related to the solubility and stability of quinoline (B57606) compounds, with a specific focus on pH adjustment strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My quinoline compound precipitates out of solution when I adjust the pH of my aqueous medium.

  • Possible Cause: Insufficient pH modification to achieve complete ionization.

    • Solution: Quinolines are typically weak bases.[1] To solubilize them, the pH of the solution should be adjusted to at least 1-2 units below the compound's pKa to ensure sufficient protonation into a more soluble salt form.[1] Always verify the final pH of your solution with a calibrated pH meter after adding the compound.[1]

  • Possible Cause: The buffer system has insufficient capacity.

    • Solution: The buffer may not be strong enough to maintain the target pH after the addition of your quinoline compound. Try increasing the buffer concentration and re-verifying the final pH.[1]

  • Possible Cause: "Salting out" effect.

    • Solution: High concentrations of salts, including from the buffer itself, can decrease the solubility of your compound.[1] If you suspect this is the case, try using the minimum effective buffer concentration required to maintain the desired pH.[1]

  • Possible Cause: The formed salt has limited intrinsic solubility.

    • Solution: Even in its salt form, the compound may have a maximum solubility limit. If you have reached this limit, you may need to consider other solubility enhancement techniques in conjunction with or as an alternative to pH adjustment, such as using co-solvents, cyclodextrins, or surfactants.[1][2]

Issue 2: I am observing chemical degradation of my quinoline compound after pH adjustment.

  • Possible Cause: The compound is susceptible to acid or base hydrolysis.

    • Solution: The chemical stability of your quinoline derivative may be compromised at certain pH values. The chloroethyl side chain and the quinoline aromatic ring are two primary sites susceptible to degradation.[3] It is crucial to perform a forced degradation study to understand your compound's stability profile across a range of pH conditions (e.g., acidic, neutral, and basic).[3][4]

  • Possible Cause: Oxidation is occurring at the adjusted pH.

    • Solution: Changes in pH can alter the redox potential of a solution, potentially accelerating oxidative degradation. Include an oxidative stress condition (e.g., using hydrogen peroxide) in your forced degradation studies to assess this possibility.[3] If the compound is sensitive to oxidation, consider de-gassing your buffers or adding antioxidants, if compatible with your experimental system.

  • Possible Cause: Photodegradation is enhanced at the current pH.

    • Solution: The light sensitivity of a compound can sometimes be pH-dependent. Protect your solutions from light by using amber vials or covering them with foil, especially during long-term experiments or storage.[3][5] Conduct photostability studies as per ICH Q1B guidelines to confirm light sensitivity.[3]

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline compounds poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility of many quinoline derivatives is due to their molecular structure. The core quinoline structure is a bicyclic aromatic system, which is largely hydrophobic (lipophilic).[1][2] This nonpolar nature makes it difficult for polar water molecules to effectively solvate the compound, leading to low solubility in neutral water.[3]

Q2: How does pH adjustment improve the solubility of quinoline compounds?

A2: Quinoline is a weak base due to the nitrogen atom in its heterocyclic ring.[6][7] In acidic conditions (lower pH), this nitrogen atom can become protonated, forming a cationic salt. This ionization increases the polarity of the molecule, making it significantly more soluble in water.[1][3] Therefore, decreasing the pH is a primary strategy for solubilizing ionizable quinoline compounds.[2]

Q3: What is the relationship between a quinoline's pKa and its pH-dependent solubility?

A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a basic compound like quinoline, its solubility in water will increase significantly as the pH of the solution drops below its pKa.[7][8] A general rule of thumb is to adjust the pH to be at least one to two units below the pKa to ensure that over 90-99% of the compound is in its more soluble, ionized (protonated) form.[1]

Q4: How does pH affect the chemical stability of quinoline compounds?

A4: The stability of quinoline derivatives can be highly dependent on pH. Extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation.[3] The specific degradation pathways and rates are dependent on the compound's unique structure and substituents. For example, functional groups like esters or amides on the quinoline scaffold are often susceptible to acid or base hydrolysis. It is essential to experimentally determine the pH range where a specific derivative exhibits maximum stability for the development of liquid formulations.[3][4]

Q5: What other methods can be used if pH adjustment is not sufficient or not compatible with my experiment?

A5: If pH adjustment is not a viable option (e.g., due to cellular toxicity or assay incompatibility) or if it doesn't provide adequate solubility, several other techniques can be employed:

  • Co-solvency: Using a water-miscible organic solvent like DMSO to first dissolve the compound in a stock solution is a common approach.[2]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][7]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic quinoline molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][2]

  • Solid Dispersion: Dispersing the quinoline compound within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[1]

Quantitative Data Summary

The following tables provide illustrative data on how pH can affect the solubility and stability of a hypothetical quinoline compound.

Table 1: pH-Dependent Aqueous Solubility of a Representative Quinoline Derivative (Compound Q-X)

pH ValueSolubility (µg/mL)Form
2.01550Primarily Ionized (Salt)
4.0850Mostly Ionized
6.050Mix of Ionized/Neutral
7.4< 5Primarily Neutral
8.0< 2Primarily Neutral
10.0< 1Neutral

Table 2: pH-Dependent Stability of Compound Q-X in Aqueous Buffer at 40°C

pH ValueAssay (%) Remaining after 7 daysMajor Degradation Pathway
2.088.5%Acid Hydrolysis
4.097.2%Minimal Degradation
7.499.1%Stable
10.092.3%Base Hydrolysis
12.075.4%Base Hydrolysis

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol outlines the shake-flask method, a standard approach for determining equilibrium solubility.[1][3]

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering the desired pH range (e.g., pH 2 to 10) at a constant ionic strength.[1]

  • Sample Preparation: Add an excess amount of the finely powdered quinoline compound to a known volume of each buffer solution in separate, sealed vials. An excess of solid material should be visible.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][3]

  • Sample Collection: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[2][3]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding 0.22 µm or 0.45 µm syringe filter to remove any remaining undissolved particles.[1][3]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][3]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer solution.[1]

Protocol 2: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes during titration.[9]

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Dissolve an accurately weighed amount of the quinoline compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

  • Initial pH Adjustment: For a basic quinoline, acidify the sample solution with a standardized acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2) to ensure the compound is fully protonated.[9]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[9]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue until the pH has passed the equivalence point (e.g., pH 12).[9]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the inflection point of the resulting sigmoid curve. Alternatively, the pKa corresponds to the pH at the half-equivalence point.

Protocol 3: Assessing pH-Dependent Chemical Stability (Forced Degradation)

This protocol helps identify potential degradation pathways under various pH conditions.[3][4]

  • Stock Solution Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Sample Preparation: Dilute the stock solution into separate solutions containing 0.1 M HCl (acid hydrolysis), water or a neutral buffer (e.g., pH 7.0), and 0.1 M NaOH (base hydrolysis). Prepare a control sample in the same solvent system, stored under protection from degradation (e.g., at 4°C in the dark).[3]

  • Incubation: Incubate the stress samples and a control at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve a modest level of degradation (typically 5-20%).[3]

  • Sample Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., add an equivalent amount of base to the acid sample and vice versa).[3]

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all degradation products.[3][10]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the formation of any degradation products. This will reveal the pH conditions under which the compound is least stable.

Visualizations

Troubleshooting_Precipitation Start Compound Precipitates After pH Adjustment Check_pKa Is pH 1-2 units below compound pKa? Start->Check_pKa Adjust_pH Lower pH Further & Verify with Meter Check_pKa->Adjust_pH No Check_Buffer Is buffer capacity sufficient? Check_pKa->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Salt Is salt concentration (buffer) high? Check_Buffer->Check_Salt Yes Increase_Buffer->Check_Salt Lower_Salt Use Minimum Effective Buffer Concentration Check_Salt->Lower_Salt Yes Consider_Other Consider Other Methods: - Co-solvents - Cyclodextrins - Surfactants Check_Salt->Consider_Other No (Intrinsic solubility limit likely reached) Lower_Salt->Consider_Other

Caption: Troubleshooting workflow for quinoline precipitation issues.

Solubility_Profile_Workflow A 1. Prepare Buffers (Range of pH values) B 2. Add Excess Compound to each buffer A->B C 3. Equilibrate (e.g., 24-48h at 25°C) B->C D 4. Centrifuge or Settle to separate solids C->D E 5. Filter Supernatant (e.g., 0.22 µm filter) D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Plot Solubility vs. pH F->G

Caption: Experimental workflow for pH-solubility profile determination.

Solubility_Strategy_Decision Start Poor Aqueous Solubility Is_Ionizable Is the compound ionizable? Start->Is_Ionizable pH_Adjust Use pH Adjustment or Salt Formation Is_Ionizable->pH_Adjust Yes Other_Methods Explore Other Strategies: - Co-solvents (DMSO) - Cyclodextrins - Surfactants - Solid Dispersions Is_Ionizable->Other_Methods No (Neutral) Is_pH_Compatible Is required pH compatible with assay? pH_Adjust->Is_pH_Compatible Success Problem Solved Is_pH_Compatible->Success Yes Is_pH_Compatible->Other_Methods No

Caption: Decision flowchart for selecting a solubility enhancement strategy.

References

Managing hygroscopic properties of quinoline during handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of quinoline (B57606) during handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is quinoline and why is its hygroscopic nature a concern?

A: Quinoline is a colorless, hygroscopic liquid organic compound with a distinct odor.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere; it can absorb as much as 22% water.[2] This moisture absorption is a significant concern as it can lead to changes in the physical and chemical properties of quinoline, potentially impacting experimental results, reaction yields, and the stability of formulations.[3] Furthermore, exposure to moisture and light can cause quinoline to darken, turning yellow and then brown over time, which indicates potential degradation.[1][4]

Q2: How should I properly store my quinoline to prevent moisture absorption?

A: To minimize moisture absorption, quinoline should be stored in a tightly sealed, airtight container.[5] The storage area should be cool, dry, and well-ventilated, and protected from light.[6] It is also advisable to store hygroscopic materials in a desiccator.[6]

Q3: I opened my bottle of quinoline and it has a yellow or brownish tint. Can I still use it?

A: A yellow to brown discoloration is a sign of quinoline deterioration, often due to oxidation and exposure to light and moisture.[4] This change in color indicates that the chemical composition of the quinoline has likely been altered.[4] For applications sensitive to impurities, it is highly recommended to purify the discolored quinoline before use. For less sensitive applications, the suitability of the material should be assessed on a case-by-case basis.

Q4: What are the consequences of using "wet" quinoline in my experiments?

A: Using quinoline with a high water content can have several negative consequences. The absorbed water can act as an unwanted reactant or catalyst in sensitive chemical reactions, leading to the formation of byproducts and reduced yields. In quantitative applications, the presence of water will alter the concentration of the quinoline solution. For drug development, excess moisture can affect the stability, dissolution rate, and bioavailability of the final product.

Q5: How can I determine the water content in my quinoline sample?

A: The most accurate and widely used method for determining the water content in organic liquids like quinoline is the Karl Fischer titration.[7] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.[8]

Q6: My quinoline has absorbed moisture. How can I dry it?

A: There are several laboratory methods to dry quinoline that has absorbed water. A common and straightforward method is to treat it with an anhydrous inorganic salt, such as sodium sulfate (B86663).[3][9] For a higher degree of purity, vacuum distillation can be employed to separate the quinoline from the less volatile water and other impurities.[7][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Quinoline has turned yellow or brown. Exposure to light and/or air (oxygen), leading to oxidation.[4]Purify the quinoline by vacuum distillation.[7][10] Store the purified product in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Inconsistent results in a moisture-sensitive reaction. Water contamination in the quinoline.Determine the water content using Karl Fischer titration. If the water content is above the acceptable limit for your reaction, dry the quinoline using an appropriate method (e.g., treatment with anhydrous sodium sulfate or vacuum distillation).
Difficulty in achieving a low water content with drying agents. Insufficient amount of drying agent or insufficient contact time. The drying agent may be old and has already absorbed atmospheric moisture.Add the anhydrous drying agent portion-wise until it no longer clumps together and remains free-flowing.[11] Allow sufficient time for the drying agent to work (e.g., at least 15-30 minutes with swirling).[12] Use a fresh, unopened container of anhydrous drying agent.
Precipitate forms when preparing a solution of quinoline. The absorbed water may be affecting the solubility of quinoline or a solute in a non-aqueous solvent.Ensure the quinoline and the solvent are dry before preparing the solution.

Quantitative Data on Hygroscopicity

SolventRelative Humidity (%)Time (hours)Water Content (M)
Acetonitrile 301~0.015
305~0.040
701~0.035
705~0.100
Dichloromethane 301~0.005
305~0.015
701~0.010
705~0.030
N,N-Dimethylformamide 301~0.020
305~0.060
701~0.050
705~0.150
Dimethyl sulfoxide 301~0.030
305~0.100
701~0.080
705~0.250
Data adapted from a study on moisture uptake in common electrochemical solvents and is for illustrative purposes only.[1][13]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in quinoline. Due to the basic nature of quinoline, modifications to the standard procedure are necessary to avoid side reactions.[6][14]

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (one-component or two-component system)

  • Anhydrous Methanol (B129727) (or a suitable methanol-free KF solvent)

  • Benzoic acid or salicylic (B10762653) acid (for buffering)

  • Gastight syringe

Procedure:

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol (or methanol-free solvent) to the titration vessel.

  • Buffering: Add a sufficient amount of benzoic or salicylic acid to the solvent to buffer the solution and prevent a pH shift into the alkaline range upon addition of the basic quinoline sample.[14]

  • Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Draw a known volume of the quinoline sample into a gastight syringe and weigh it accurately.

  • Sample Injection: Inject the quinoline sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample.

Protocol 2: Drying Quinoline with Anhydrous Sodium Sulfate

This protocol describes a common laboratory method for drying quinoline that has been exposed to moisture.

Materials:

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask with a stopper

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Filtration apparatus (e.g., funnel, filter paper, receiving flask)

Procedure:

  • Transfer: Place the "wet" quinoline into a clean, dry Erlenmeyer flask.

  • Initial Addition of Drying Agent: Add a small portion of anhydrous sodium sulfate to the quinoline.[3]

  • Swirling/Stirring: Swirl or stir the mixture. The sodium sulfate will initially clump together as it absorbs water.[15]

  • Incremental Addition: Continue adding small portions of anhydrous sodium sulfate, with swirling or stirring after each addition, until the newly added crystals no longer clump and remain free-flowing.[11] This indicates that the water has been absorbed.

  • Contact Time: Allow the mixture to stand for at least 15-30 minutes, with occasional swirling, to ensure complete drying.[12]

  • Separation: Separate the dried quinoline from the sodium sulfate by either decanting the liquid into a clean, dry container or by gravity filtration.

  • Rinsing: Rinse the sodium sulfate with a small amount of fresh, dry solvent (if the quinoline was in a solution) to recover any adsorbed product, and combine the rinsing with the dried liquid.

Protocol 3: Purification of Quinoline by Vacuum Distillation

This protocol outlines the purification of quinoline by vacuum distillation to remove water and other non-volatile impurities.

Materials:

  • Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask, and vacuum source)

  • Heating mantle

  • Stir bar

  • Vacuum grease

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a stir bar in the distillation flask for smooth boiling.[16]

  • Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[16]

  • Sample Charging: Charge the distillation flask with the quinoline to be purified. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum source and begin to reduce the pressure.[17]

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: Collect the quinoline fraction that distills at the expected boiling point at the given pressure. The boiling point of quinoline is approximately 110-114°C at 14 mmHg.[10]

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air to the system.

  • Storage: Transfer the purified quinoline to a clean, dry, amber glass bottle and store under an inert atmosphere.

Visualizations

troubleshooting_workflow start Observe Issue with Quinoline discoloration Discoloration (Yellow/Brown) start->discoloration inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_storage Check Storage Conditions (Light/Air Exposure) discoloration->check_storage suspect_moisture Suspect Moisture Contamination inconsistent_results->suspect_moisture purify Purify by Vacuum Distillation check_storage->purify karl_fischer Perform Karl Fischer Titration suspect_moisture->karl_fischer dry_quinoline Dry Quinoline (e.g., with Na2SO4) karl_fischer->dry_quinoline High Water Content end Use in Experiment karl_fischer->end Acceptable Water Content dry_quinoline->end purify->end

Troubleshooting Workflow for Common Quinoline Issues.

storage_logic cluster_conditions Environmental Conditions cluster_storage Storage Practices cluster_outcome Quinoline Stability Atmosphere Atmosphere (Air/Moisture) Improper_Storage Improper Storage: - Loose Cap - Clear Bottle on Benchtop Atmosphere->Improper_Storage Light Light Light->Improper_Storage Temperature High Temperature Temperature->Improper_Storage Proper_Storage Proper Storage: - Airtight Container - Dark & Cool Place - Inert Atmosphere Stable Stable Quinoline (Colorless, Low H2O) Proper_Storage->Stable Degraded Degraded Quinoline (Discolored, High H2O) Improper_Storage->Degraded

Logical Relationship Between Storage and Quinoline Stability.

References

Minimizing impurities in the synthesis of quinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in minimizing byproduct formation and optimizing your quinoline synthesis reactions to obtain high-purity quinoline hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinoline and its subsequent conversion to this compound.

Q1: My reaction mixture has formed a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?

A1: Tar formation is a very common issue, particularly in classical methods like the Skraup and Doebner-von Miller syntheses.[1][2] It is primarily caused by the acid-catalyzed polymerization of intermediates, such as acrolein (formed from glycerol (B35011) dehydration in the Skraup reaction) or other α,β-unsaturated carbonyl compounds.[1][2][3]

Troubleshooting Steps:

  • Control Temperature: Overheating is a major contributor to polymerization. Maintain strict temperature control and ensure efficient stirring to distribute heat evenly.[1] The Skraup reaction is notoriously exothermic; be prepared to apply external cooling once the reaction initiates.[1][4][5]

  • Use a Moderator: For the Skraup synthesis, adding a moderator like ferrous sulfate (B86663) (FeSO₄) or boric acid can help control the violent exothermic reaction.[5][6][7]

  • Slow Reagent Addition: Add reagents, especially the acid catalyst or the α,β-unsaturated carbonyl compound, slowly and carefully to manage the reaction rate and temperature.[1][2]

  • Purification from Tar: If tar has already formed, the desired quinoline product can often be separated because it is steam-volatile, while the polymeric tar is not. Steam distillation of the basified reaction mixture is a highly effective purification technique.[1][4][6]

Q2: The yield of my desired quinoline product is very low. What are the likely causes?

A2: Low yields can stem from several factors, including side reactions, incomplete reactions, or suboptimal workup procedures.[8][9]

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the starting materials, such as the aniline (B41778) or glycerol, can interfere with the reaction and lead to byproducts.[8][9] Ensure all reagents are of high purity and, if necessary, purify them before use.

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[9][10] If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.

  • Check Stoichiometry: An incorrect ratio of reactants can lead to a host of side reactions and reduce the yield of the target compound.[8]

  • Prevent Polymerization: As mentioned in Q1, polymerization is a major pathway that consumes starting materials and reduces the yield of the desired quinoline.[1]

  • Efficient Extraction: During workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent to recover all the product.[2][9] After basifying the mixture, quinoline can be extracted with solvents like toluene, dichloromethane, or diethyl ether.[6][11]

Q3: I've obtained a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common problem when using unsymmetrical reactants, especially in the Combes synthesis with an unsymmetrical β-diketone or the Friedländer synthesis with an unsymmetrical ketone.[11][12]

Troubleshooting Steps:

  • Reactant Choice: The most straightforward solution is to use symmetrical reactants if the target molecule allows.

  • Substituent Effects: In some cases, the electronic properties of substituents on the aniline can direct the cyclization. For instance, in certain modified Combes reactions, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoro-substituted anilines favor the 4-substituted isomer.[12][13]

  • Catalyst and Condition Tuning: The choice of acid catalyst and reaction conditions can sometimes influence the isomeric ratio. Experimenting with different catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) may improve selectivity.[11][13]

Q4: How do I effectively purify the crude quinoline base before converting it to the hydrochloride salt?

A4: Purification is critical for obtaining high-purity this compound. A multi-step approach is often most effective.

Recommended Purification Strategy:

  • Steam Distillation: For reactions that produce non-volatile tars (like Skraup), steam distillation is the best first step to isolate the volatile quinoline from the polymeric goo.[1][10]

  • Salt Formation & Recrystallization: Convert the crude quinoline base into a salt, such as the hydrochloride, picrate, or phosphate.[6][14] These crystalline salts can often be purified to a high degree by recrystallization from a suitable solvent. The pure quinoline base can then be regenerated by treatment with a base.[6][14]

  • Vacuum Distillation: For liquid quinolines, vacuum distillation, sometimes over zinc dust to prevent oxidation, is an effective method.[6]

  • Column Chromatography: While effective, chromatography on standard silica (B1680970) gel can sometimes be problematic due to the basicity of the quinoline nitrogen causing decomposition or strong adsorption.[6] Using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) can mitigate this issue.[6]

Comparison of Common Quinoline Synthesis Methods

The choice of synthesis method can significantly impact the impurity profile and overall yield. The table below summarizes key characteristics of major quinoline synthesis routes.

Synthesis MethodTypical ReactantsCommon Impurities/Side ReactionsGeneral Yield & PurityKey Advantages & Disadvantages
Skraup Synthesis [7]Aniline, glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene)Extensive tar and polymer formation, unreacted starting materialsVariable; can be low if not controlled. Purity after steam distillation is good.Adv: Synthesizes the unsubstituted quinoline core.[3] Disadv: Highly exothermic and potentially violent, harsh conditions, significant byproduct formation.[1][7][15]
Doebner-von Miller [16]Aniline, α,β-unsaturated aldehyde or ketone, acid catalystPolymerization of the carbonyl compound, tar formationModerate to good; cleaner than Skraup.[11]Adv: More versatile than Skraup, allows for substituted quinolines.[3][11] Disadv: Still prone to polymerization, acidic conditions.[2][3]
Combes Synthesis [13]Aniline, β-diketone, strong acid catalyst (e.g., H₂SO₄)Mixture of regioisomers if unsymmetrical diketone is used, incomplete cyclizationGood to highAdv: Good for preparing 2,4-disubstituted quinolines.[13] Disadv: Strongly acidic conditions required, potential for isomeric mixtures.[11][13]
Friedländer Synthesis [17]2-aminoaryl aldehyde or ketone, compound with α-methylene groupAldol self-condensation of the ketone reactant, mixture of regioisomersGood to excellentAdv: Milder conditions possible (acid or base catalysis), convergent.[12][17] Disadv: Requires pre-functionalized aniline, potential for side reactions.[12][18]

Key Experimental Protocol: Purification and Hydrochloride Salt Formation

This protocol outlines a general procedure for purifying a crude quinoline base obtained from a synthesis reaction (e.g., Skraup) and converting it to the final hydrochloride salt.

Objective: To purify crude quinoline and isolate it as this compound.

Materials:

  • Crude quinoline reaction mixture

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 30-40%)

  • Organic solvent for extraction (e.g., Dichloromethane or Toluene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), either as dry gas or a solution in a compatible solvent (e.g., isopropanol (B130326) or diethyl ether)

  • Cold solvent for washing (e.g., cold diethyl ether)

Procedure:

  • Basification and Steam Distillation (for tar-forming reactions): a. After the initial reaction is complete, allow the mixture to cool.[4] b. Carefully make the mixture strongly alkaline by adding NaOH solution. This neutralizes the acid catalyst and liberates the free quinoline base.[1][4] c. Set up for steam distillation. Pass steam rapidly through the mixture.[4] d. Collect the milky distillate, which contains water and the volatile quinoline product, leaving non-volatile tars behind in the distillation flask.[6]

  • Extraction of Quinoline Base: a. Separate the oily quinoline layer from the aqueous layer of the distillate. b. Extract the aqueous layer several times with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[4][11] c. Combine all the organic layers.

  • Drying and Solvent Removal: a. Dry the combined organic solution over an anhydrous drying agent like Na₂SO₄.[4][6] b. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude quinoline base.

  • Formation and Recrystallization of this compound: a. Dissolve the purified quinoline base in a suitable solvent such as diethyl ether or isopropanol.[8] b. Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent dropwise with stirring.[8] c. The this compound salt will precipitate out of the solution, often as a white or off-white solid. d. Collect the solid precipitate by filtration. e. Wash the filtered solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.[8] f. For further purification, recrystallize the this compound salt from a suitable solvent system (e.g., ethanol/ether). g. Dry the final pure this compound product under vacuum.[8]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical pathways relevant to minimizing impurities in quinoline synthesis.

TroubleshootingWorkflow start Problem Detected: Low Yield / High Impurity cause1 Significant Tar / Polymer (Common in Skraup, DVM) start->cause1 cause2 Isomeric Mixture Obtained (Common in Combes, Friedländer) start->cause2 cause3 Incomplete Reaction / Unreacted Starting Materials start->cause3 cause4 Purity of Starting Materials Compromised start->cause4 sol1a Employ Steam Distillation for Purification cause1->sol1a Solution sol1b Strictly Control Temperature (Use cooling if needed) cause1->sol1b Prevention sol1c Add Moderator (e.g., FeSO4 for Skraup) cause1->sol1c Prevention sol1d Slow Reagent Addition cause1->sol1d Prevention sol2a Use Symmetrical Reactants (e.g., symmetrical β-diketone) cause2->sol2a Strategy sol2b Optimize Catalyst and Reaction Conditions cause2->sol2b Optimization sol3a Monitor Reaction by TLC cause3->sol3a Action sol4a Purify Reagents Before Synthesis cause4->sol4a Action sol3b Increase Reaction Time or Temperature Cautiously sol3a->sol3b

Caption: Troubleshooting workflow for common issues in quinoline synthesis.

SkraupPathway cluster_main Main Skraup Synthesis Pathway cluster_side Impurity Formation Pathways glycerol Glycerol + H2SO4 acrolein Acrolein Intermediate glycerol->acrolein Dehydration michael Michael Addition Product acrolein->michael polymer Polymeric Tars acrolein->polymer Acid-catalyzed Polymerization aniline Aniline aniline->michael dihydro 1,2-Dihydroquinoline michael->dihydro Cyclization & Dehydration side_products Other Side Products michael->side_products Uncontrolled Reactions quinoline Quinoline Product dihydro->quinoline Oxidation dihydro->side_products Over-oxidation or Decomposition

Caption: Skraup synthesis pathway showing points of impurity formation.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Structure-Activity Relationship (SAR) studies. Our aim is to help you navigate common experimental challenges and optimize your workflow for successful lead compound development.

Frequently Asked Questions (FAQs)

Q1: My SAR data is "flat," showing little to no change in activity despite significant structural modifications. What are the potential causes and how can I troubleshoot this?

A flat SAR, where modifications to a lead compound do not result in significant changes in biological activity, can be a frustrating roadblock. Several factors could be at play:

  • Incorrect Binding Hypothesis: The initial assumption about how the compound interacts with the target may be flawed. The parts of the molecule being modified might not be critical for binding or activity.

  • "Activity Cliff" Proximity: Your lead compound may be on the edge of an "activity cliff," where even minor changes to the core structure lead to a dramatic loss of activity.[1] The modifications you are making might be pushing the compound off this cliff.

  • Assay Interference: The compounds might be interfering with the assay itself (e.g., aggregation, fluorescence quenching), masking any real changes in activity.

  • Limited Chemical Space: The modifications explored may not be diverse enough to produce a discernible activity trend.

Troubleshooting Steps:

  • Re-evaluate the Binding Model: Use computational tools like molecular docking to explore alternative binding poses.[2]

  • Explore Drastic Scaffolding Changes: Instead of minor decorations, consider more significant changes to the core structure, a technique known as "scaffold hopping."[3]

  • Run Assay Controls: Test for compound interference by running appropriate controls, such as assays without the target enzyme or protein.

  • Expand Chemical Diversity: Synthesize analogs with a wider range of electronic and steric properties.

Q2: I am observing inconsistent or contradictory results between my in vitro and in vivo SAR studies. How can I reconcile these differences?

Discrepancies between in vitro and in vivo data are common and often point to complexities in the biological system not captured by a simplified in vitro model.[4][5]

  • Pharmacokinetic Properties (ADME): The compound may have poor absorption, distribution, metabolism, or excretion properties in vivo, preventing it from reaching the target at a sufficient concentration.[1]

  • Off-Target Effects: The compound might interact with other targets in vivo, leading to unexpected toxicity or a different pharmacological effect.[6]

  • Metabolic Instability: The compound could be rapidly metabolized in vivo into inactive or even toxic byproducts.

Troubleshooting Steps:

  • Conduct ADME Studies: Profile the pharmacokinetic properties of your lead compounds early in the discovery process.

  • Perform Off-Target Screening: Screen your compounds against a panel of related targets to identify potential off-target interactions.

  • Investigate Metabolite Activity: Synthesize and test potential metabolites to see if they retain activity or have different effects.

  • Refine the In Vitro Model: If possible, use more complex in vitro models, such as cell-based assays or 3D organoids, that better mimic the in vivo environment.

Q3: What are "activity cliffs" and how should I interpret them in my SAR data?

Activity cliffs are pairs of structurally very similar compounds that exhibit a large difference in biological activity.[7] They represent discontinuities in the SAR landscape and are highly informative.[8]

  • Interpretation: The small structural change that defines the activity cliff is likely interacting with a critical "hotspot" in the binding site. This could be a key hydrogen bond, a steric constraint, or a crucial hydrophobic interaction.

  • Exploitation: Activity cliffs can guide lead optimization by highlighting which molecular features are essential for potency and which should be avoided.[1] Systematically exploring the chemical space around an activity cliff can lead to significant improvements in activity.[9]

Troubleshooting Guides

Troubleshooting Inconsistent Biological Assay Results

High variability in biological assays can undermine the reliability of your SAR data. Here’s a guide to common issues and solutions.

ProblemPotential CauseTroubleshooting Steps
High well-to-well variability in plate-based assays Pipetting errors, uneven temperature distribution, "edge effects" due to evaporation.Ensure proper pipette calibration and technique. Use an incubator with uniform temperature distribution. Avoid using the outer wells of the plate or fill them with a mock solution to maintain humidity.[10]
Weak or no signal in an enzyme inhibition assay Inactive enzyme, incorrect buffer conditions (pH, ionic strength), substrate concentration too high or too low.Verify enzyme activity with a positive control inhibitor. Optimize buffer conditions for the specific enzyme. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km for competitive inhibitor studies.[11]
Inconsistent results in cell-based assays Variation in cell number, cell health, or passage number. Contamination (e.g., mycoplasma).Standardize cell seeding density and ensure a consistent passage number for all experiments. Regularly test for mycoplasma contamination.[12]
Experimental Workflow: A Systematic Approach

A well-defined workflow is crucial for generating reliable SAR data.

experimental_workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Iteration start Define Lead Compound design Design Analogs start->design synthesis Synthesize Analogs design->synthesis invitro In Vitro Assays (e.g., Enzyme Inhibition) synthesis->invitro cell_based Cell-Based Assays (e.g., Viability) invitro->cell_based invivo In Vivo Studies (if applicable) cell_based->invivo sar_analysis SAR Analysis invivo->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar iteration Iterate Design sar_analysis->iteration qsar->iteration iteration->design Refine end Optimized Lead iteration->end Finalize

A typical workflow for SAR studies, from design to optimized lead.

Data Presentation

Effective SAR studies rely on the clear presentation of quantitative data. The following table provides a hypothetical example for a series of kinase inhibitors targeting the PI3K/Akt pathway.

Compound IDR1-SubstituentR2-SubstituentMolecular FormulaIC50 (nM) for PI3KαCell Viability (µM) in PC-3 cells
1 (Lead) -H-OCH3C20H21N5O215010.5
2 -F-OCH3C20H20FN5O2755.2
3 -Cl-OCH3C20H20ClN5O2502.1
4 -H-OHC19H19N5O230025.0
5 -H-NH2C19H20N6O1208.7

Signaling Pathway Visualization

Understanding the biological context of your target is crucial. The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer, and its inhibition is a major goal of many SAR studies.[3][11][13]

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Inhibition of Apoptosis akt->apoptosis mtorc2 mTORC2 mtorc2->akt Phosphorylates cell_growth Cell Growth & Proliferation mtorc1->cell_growth

Simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[3][14]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compounds (inhibitors)

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required, e.g., ATP, NADH)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitors in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance for a colorimetric product).[14]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.[15]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of compounds on cell viability, a common secondary assay in SAR studies.[4][5][8][16]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50 or IC50).

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating quinoline-related drug resistance mechanisms in Plasmodium falciparum.

Section 1: Frequently Asked Questions (FAQs) on Core Mechanisms

This section addresses fundamental concepts regarding the mechanism of action of quinoline (B57606) antimalarials and the primary molecular drivers of resistance.

Q1: How do 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) (CQ) work, and how does resistance develop?

A1: Chloroquine, a weak base, diffuses into the parasite's acidic digestive vacuole (DV).[1] Inside the acidic environment (pH ~5.2), it becomes protonated and "trapped".[2] CQ then interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into hemozoin crystals.[3][4] The buildup of free heme is lethal to the parasite.[1]

Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[5] These mutations enable the transporter to actively efflux the protonated chloroquine out of the DV, reducing its concentration at the site of action and allowing heme detoxification to proceed.[2][6] The K76T mutation in PfCRT is a central determinant of CQ resistance.[5]

Quinoline_Action_Resistance cluster_RBC Infected Red Blood Cell cluster_parasite Parasite Cytosol (pH ~7.4) cluster_dv Digestive Vacuole (DV) (pH ~5.2) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic) Heme->Hz Polymerization PfCRT_S PfCRT (Sensitive) PfCRT_R PfCRT (Resistant) CQ_cyto CQ PfCRT_R->CQ_cyto Efflux CQ_dv CQH+ (Trapped) CQ_cyto->CQ_dv Diffusion & Protonation CQ_dv->Heme Inhibits Polymerization CQ_dv->PfCRT_R Binding

Caption: Mechanism of chloroquine action and PfCRT-mediated resistance.

Q2: What is the role of the P. falciparum multidrug resistance transporter 1 (PfMDR1) in quinoline resistance?

A2: PfMDR1, also known as P-glycoprotein homolog 1 (Pgh1), is an ATP-binding cassette (ABC) transporter located on the parasite's DV membrane.[7][8] It modulates susceptibility to a range of antimalarials. Unlike PfCRT's primary role in CQ resistance, PfMDR1's impact is more complex. Increased pfmdr1 gene copy number is a key determinant of mefloquine (B1676156) resistance.[7][8] Conversely, certain point mutations in pfmdr1 (like N86Y) can be associated with increased sensitivity to drugs like artemether-lumefantrine and mefloquine, while contributing to chloroquine resistance in some genetic backgrounds.[8][9]

Q3: Are there other genes involved in resistance to newer quinoline partner drugs like piperaquine (B10710)?

A3: Yes. While mutations in PfCRT are also a primary driver of piperaquine (PPQ) resistance, another significant mechanism has emerged, particularly in Southeast Asia.[10][11] Amplification of the plasmepsin II and III (pm2/3) genes, which encode hemoglobin-degrading aspartic proteases, has been strongly associated with clinical PPQ failure.[10][12] The exact mechanism by which increased Plasmepsin II/III copy number confers resistance is still under investigation, but it is thought to provide a fitness advantage that helps the parasite withstand the drug pressure.[11]

Section 2: Experimental Troubleshooting Guides

This section provides practical advice for common experimental challenges in a question-and-answer format.

Guide 1: In Vitro Drug Susceptibility Assays

Q: We are observing high variability in our 50% inhibitory concentration (IC50) values for chloroquine against our lab-adapted P. falciparum strain. What are the potential causes and how can we troubleshoot this?

A: High variability in IC50 values is a common issue. The causes can be biological or technical. Follow this troubleshooting workflow:

IC50_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start High IC50 Variability C1 Parasite Culture - Asynchronous stages - High initial parasitemia - Contamination Start->C1 C2 Reagents & Assay - Drug degradation - Reagent variability - Incorrect incubation Start->C2 C3 Data Analysis - Inappropriate curve fit - Outlier inclusion - Background subtraction Start->C3 S1 Synchronize Culture (e.g., Sorbitol lysis) Standardize initial parasitemia (0.5-1% rings) Check for contamination C1->S1 Check S2 Prepare fresh drug stocks Use same reagent lots Calibrate incubators (gas, temp, humidity) C2->S2 Verify S3 Use 4-parameter logistic model Perform outlier analysis Ensure proper controls (0% and 100% inhibition) C3->S3 Review

Caption: Troubleshooting workflow for inconsistent IC50 results.

Data Presentation: Example IC50 Values

This table shows typical IC50 values for sensitive and resistant P. falciparum strains against various quinolines. Significant deviation from expected values for control strains warrants troubleshooting.

P. falciparum StrainPfCRT Genotype (aa 72-76)PfMDR1 Copy NumberChloroquine IC50 (nM)Quinine (B1679958) IC50 (nM)Mefloquine IC50 (nM)Piperaquine IC50 (nM)
NF54 (Sensitive)CVMNK (Wild-Type)110 - 2010 - 305 - 1515 - 30
Dd2 (Resistant)CVIET (Mutant)2150 - 300200 - 40040 - 8050 - 100
Cam3.II (Resistant)CVIET (Mutant)2~90~9030 - 6080 - 150
KH004 (PPQ-Resistant)F145I, M343L, G367C1>200>300~40>200

Note: Values are approximate and can vary between labs and assay conditions. Data compiled from multiple sources for illustrative purposes.[9][10]

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This method measures the proliferation of parasites by quantifying DNA content.

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol lysis.[13]

  • Plate Preparation:

    • Prepare serial dilutions of your quinoline agent in complete medium in a 96-well flat-bottom plate. Include drug-free wells (100% growth control) and wells with uninfected red blood cells (RBCs) (background control).

    • Add synchronized ring-stage parasites to the wells at a final parasitemia of 0.5-1% and a final hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[14]

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • Freeze the plate at -80°C for at least 2 hours to lyse the cells, then thaw.

    • Add 100 µL of lysis buffer to each well.

  • Reading: Incubate the plate in the dark for 1-2 hours. Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Normalize the data to the drug-free control (100% growth).

    • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Guide 2: Validating Resistance Mutations with CRISPR/Cas9

Q: We have identified a novel SNP in pfcrt from a clinical isolate that we suspect confers quinoline resistance. How can we definitively test this hypothesis?

A: The gold standard for validating the function of a putative resistance mutation is to use genome editing to introduce the specific SNP into a drug-sensitive parasite background and then re-assess the drug susceptibility phenotype. CRISPR/Cas9 is the most efficient tool for this in P. falciparum.[15]

CRISPR_Workflow Start Hypothesized Resistance SNP Design 1. Design Components - Guide RNA (sgRNA) - Donor Template (with SNP & silent 'shield' mutations) Start->Design Construct 2. Plasmid Construction - Clone sgRNA into Cas9 vector - Synthesize/clone donor DNA Design->Construct Transfect 3. Transfection - Electroporate ring-stage P. falciparum (sensitive strain) with both plasmids Construct->Transfect Select 4. Drug Selection - Apply pressure (e.g., WR99210) to select for transfected parasites Transfect->Select Validate 5. Validation - Genotype edited locus (PCR/Sanger) - Perform IC50 assays - Compare to parental strain Select->Validate Conclusion Conclusion: SNP role confirmed/ refuted Validate->Conclusion

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Novel Quinoline Derivatives Against Standard Reference Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The persistent rise of multidrug-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents. Quinoline (B57606) derivatives have emerged as a promising class of compounds, demonstrating significant potential in combating a wide range of bacterial infections.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of recently developed quinoline derivatives against established reference antibiotics. The quantitative data, detailed experimental methodologies, and mechanistic insights presented herein are intended to support researchers in the evaluation and advancement of these novel therapeutic candidates.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel quinoline derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3] The following table summarizes the MIC values for representative novel quinoline derivatives compared to standard-of-care antibiotics, Ciprofloxacin and Daptomycin, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[4] The data is compiled from recent peer-reviewed studies.

Compound Organism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Novel Quinoline Derivative 1 Staphylococcus aureus (MRSA)3.12 - 6.25Ciprofloxacin>256
Escherichia coli3.12 - 6.25Ciprofloxacin0.015 - 1
Novel Quinoline Derivative 2 Staphylococcus aureus3.12Daptomycin0.25 - 1
Bacillus cereus3.12Ciprofloxacin0.125 - 0.5
Novel Quinoline Derivative 3 Pseudomonas aeruginosa12.5Ciprofloxacin0.25 - 4
Escherichia coli6.25Ciprofloxacin0.015 - 1

Note: The MIC values for novel quinoline derivatives are representative examples from recent studies.[5][6] Actual values may vary depending on the specific chemical structure of the derivative and the bacterial strain tested.

Detailed Experimental Protocols

The validation of the antimicrobial activity of novel quinoline derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][7]

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Mid-logarithmic phase cultures of the test organisms.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

c. Assay Procedure:

  • Prepare a 2-fold serial dilution of the novel quinoline derivatives and reference drugs in CAMHB directly in the 96-well plate.

  • Add 100 µL of the appropriate antimicrobial dilution to each well.

  • Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum.

  • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[3][4]

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

d. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).[3]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] It is determined as a subsequent step after an MIC test.[8]

a. Assay Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • From the well corresponding to the MIC and at least two more concentrated dilutions, plate a 100 µL aliquot onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).[9]

  • Incubate the agar plates at 37°C for 18-24 hours.

b. Interpretation of Results:

  • The MBC is the lowest concentration that demonstrates a pre-determined reduction (typically ≥99.9%) in CFU/mL when compared to the initial inoculum.[9][10]

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the mechanism of action of quinoline derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Bacterial Inoculum (0.5 McFarland) inoculation Inoculation into 96-well Plate prep_bacteria->inoculation prep_compounds Serial Dilution of Quinoline Derivatives prep_compounds->inoculation incubation_mic Incubation (16-20h, 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate from clear wells onto Agar read_mic->plating Proceed to MBC incubation_mbc Incubation (18-24h, 37°C) plating->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Quinolone_Mechanism cluster_targets Intracellular Targets quinoline Quinoline Derivative cell_wall Bacterial Cell Wall quinoline->cell_wall Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) quinoline->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinoline->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Relaxes Supercoils topoisomerase_iv->dna_replication Decatenates Chromosomes cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of Action of Quinoline Derivatives.

References

A Comparative Guide to the Anticancer Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4] This guide provides an objective comparison of the anticancer activity of different substituted quinolines, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of substituted quinolines is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several classes of substituted quinolines, providing a basis for comparing their efficacy.

Table 1: Anticancer Activity of Quinoline-Chalcone Hybrids

CompoundSubstitutionCancer Cell LineIC50 (µM)
12e2-methyl, chalcone (B49325) moiety at position 4MGC-803 (Gastric)1.38[1][5]
HCT-116 (Colon)5.34[1][5]
MCF-7 (Breast)5.21[1][5]
9i6-methoxy, chalcone moiety with 4-Cl at position 3K-562 (Leukemia)1.91[4]
A549 (Lung)3.91[4]
9j6-methoxy, chalcone moiety with 4-F at position 3K-562 (Leukemia)2.67[4]
A549 (Lung)5.29[4]

Table 2: Anticancer Activity of 2-Substituted Quinolines

CompoundSubstitutionCancer Cell LineIC50 (µM)
122-(3,4-methylenedioxyphenyl)-6-bromoPC3 (Prostate)31.37[6]
132-(3,4-methylenedioxyphenyl)-6-chloroHeLa (Cervical)8.3[6]
112-(3,4-methylenedioxyphenyl)-6-fluoroPC3 (Prostate)34.34[6]
4c2-(pyridin-4-yl)HL-60 (Leukemia)2.41[7]

Table 3: Anticancer Activity of 4-Substituted Quinolines

CompoundSubstitutionCancer Cell LineIC50 (µM)
374-amino, 7-(trifluoromethyl)MCF-7 (Breast)Potent (twice as potent as doxorubicin)[2]
384-amino, 7-(trifluoromethyl)MCF-7 (Breast)Potent (twice as potent as doxorubicin)[2]
394-amino, 7-(trifluoromethyl), 2-methylMCF-7 (Breast)Potent (thrice as potent as doxorubicin)[2]
404-amino, 7-chloroMCF-7 (Breast)Potent (thrice as potent as doxorubicin)[2]

Table 4: Anticancer Activity of 8-Substituted Quinolines

CompoundSubstitutionCancer Cell LineIC50 (µM)
78-[(2-furanylmethyl)amino]-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)T47D (Breast)0.016[8]
9a8-sulfonamideC32 (Amelanotic melanoma)233.9[9]
COLO829 (Melanoma)168.7[9]
MDA-MB-231 (Breast)273.5[9]
U87-MG (Glioblastoma)339.7[9]
A549 (Lung)223.1[9]

Table 5: Anticancer Activity of Quinoline-Isatin and Quinoline-Triazole Hybrids

CompoundSubstitutionCancer Cell LineIC50 (µM)
7g (Isatin Hybrid)Quinoline-2-carbaldehyde, 5,7-disubstituted isatinMCF-7 (Breast)23.54[10]
7h (Isatin Hybrid)Quinoline-2-carbaldehyde, 5,7-disubstituted isatinMCF-7 (Breast)23.66[10]
MDA-MB-231 (Breast)71.40[10]
7i (Isatin Hybrid)Quinoline-2-carbaldehyde, 5,7-disubstituted isatinMCF-7 (Breast)32.50[10]
5a (Triazole Hybrid)4-chloro-phenyl at position 4 of triazoleMCF-7 (Breast)9.25[11]
A-549 (Lung)9.56[11]
HepG2 (Liver)10.56[11]
5d (Triazole Hybrid)4-fluoro-phenyl at position 4 of triazoleMCF-7 (Breast)10.42[11]
A-549 (Lung)12.97[11]
HepG2 (Liver)13.05[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these substituted quinolines are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted quinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for the desired period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC). Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Substituted quinolines exert their anticancer effects by targeting various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms.

experimental_workflow cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Lines treatment Treatment with Substituted Quinolines cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50

Figure 1. A typical experimental workflow for evaluating the anticancer activity of substituted quinolines.

apoptosis_pathway quinoline_chalcone Quinoline-Chalcone Hybrid (e.g., 12e) ros Increased ROS Production quinoline_chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed apoptotic pathway induced by a quinoline-chalcone hybrid (compound 12e).[4]

pi3k_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation quinoline Substituted Quinoline quinoline->pi3k inhibits

Figure 3. Inhibition of the PI3K/Akt/mTOR signaling pathway by certain substituted quinolines.

References

Quinoline Hydrochloride vs. Other Salts: A Comparative Guide for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical properties, bioavailability, and overall therapeutic efficacy of an active pharmaceutical ingredient (API). Quinoline (B57606), a versatile heterocyclic scaffold present in numerous therapeutic agents, is often formulated as a salt to enhance its pharmaceutical properties. This guide provides a comprehensive comparison of quinoline hydrochloride against other common quinoline salts—sulfate (B86663), citrate, and tartrate—supported by representative experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a salt form can significantly alter key physicochemical parameters such as solubility, dissolution rate, and stability. This compound is frequently favored due to its potential for high aqueous solubility, a critical factor for oral absorption.[1]

Table 1: Comparative Physicochemical Data of Quinoline Salts
ParameterThis compoundQuinoline SulfateQuinoline CitrateQuinoline Tartrate
Molecular Formula C₉H₇N·HCl(C₉H₇N)₂·H₂SO₄C₉H₇N·C₆H₈O₇C₉H₇N·C₄H₆O₆
Molecular Weight 165.62 g/mol 356.41 g/mol 321.29 g/mol 279.26 g/mol
Appearance White to off-white crystalline powderWhite to yellowish crystalline powderWhite crystalline powderWhite crystalline powder
Melting Point (°C) 93-94163-165155-158 (decomposes)148-151 (decomposes)
Aqueous Solubility (mg/mL at 25°C) ~150 (Freely soluble)[2]1-5 (Slightly soluble)[3][4]~50~35
Dissolution Rate (in pH 6.8 buffer) FastSlowModerateModerate
Hygroscopicity (at 80% RH) HighLowModerateModerate

Note: The solubility and dissolution data are representative values compiled from literature and chemical principles for comparative purposes.

Key Insights:

  • Solubility: this compound demonstrates significantly higher aqueous solubility compared to the sulfate, citrate, and tartrate salts.[2][3][4] This is a major advantage for developing oral dosage forms where rapid dissolution is required for absorption.

  • Dissolution Rate: The high solubility of the hydrochloride salt translates to a faster dissolution rate. The dissolution of different salt forms is often influenced by the crystal lattice energy and the microenvironment pH at the solid-liquid interface.[5]

  • Hygroscopicity: A potential drawback of the hydrochloride salt is its higher hygroscopicity, which can affect the physical stability of the solid form and may require controlled storage conditions.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are essential for evaluating the properties of different salt forms.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Preparation: Add an excess amount of the quinoline salt to a known volume of the test medium (e.g., purified water, pH 6.8 phosphate (B84403) buffer) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved quinoline in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: The solubility is reported in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G start Start: Excess Quinoline Salt add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter analyze Analyze Concentration by HPLC filter->analyze end End: Determine Solubility analyze->end

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Indicating Assay (Forced Degradation Study)

Forced degradation studies are conducted to identify the degradation pathways and to develop stability-indicating analytical methods.

Protocol:

  • Stress Conditions: Expose solutions of the quinoline salts to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[7]

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Data Evaluation: Quantify the amount of parent drug remaining and identify the major degradation products.

Stability Profile Under Stress Conditions

The chemical stability of the API in its salt form is crucial for ensuring the safety and shelf-life of the final drug product.

Table 2: Representative Stability Data (% Degradation after 24h)
Stress ConditionThis compoundQuinoline SulfateQuinoline CitrateQuinoline Tartrate
0.1 N HCl, 60°C < 2%< 2%< 3%< 3%
0.1 N NaOH, 60°C ~5%~4%~6%~6%
3% H₂O₂, RT ~8%~7%~9%~9%
80°C (Solid) < 1%< 1%< 1.5%< 1.5%
Photolytic (ICH Q1B) ~3%~3%~4%~4%

Note: Data are representative and intended for comparative illustration.

Key Insights:

  • All salts exhibit good stability under acidic and thermal stress.

  • Slightly higher degradation is observed under basic and oxidative conditions. The choice of counter-ion appears to have a minor, but noticeable, impact on the degradation profile, with the hydrochloride and sulfate salts showing slightly better stability in this representative data.

In Vivo Bioavailability and Pharmacokinetics

Ultimately, the goal of salt selection is to optimize the in vivo performance of the drug. Enhanced solubility and dissolution often lead to improved oral bioavailability.

Table 3: Representative Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterThis compoundQuinoline SulfateQuinoline Free Base
Dose (mg/kg) 202020
Cmax (ng/mL) ~1200~750~400
Tmax (h) 1.01.52.0
AUC₀₋₂₄ (ng·h/mL) ~7500~4800~2500
Relative Bioavailability (%) 100~64~33

Note: Data are representative and based on typical outcomes observed for poorly soluble basic drugs and their salts. A study on the quinoline derivative IIIM-290 showed that its hydrochloride salt resulted in a greater than 1.5-fold improvement in plasma exposure in mice compared to the free base.[8]

Key Insights:

  • The hydrochloride salt, with its superior solubility and dissolution, is expected to exhibit the highest oral bioavailability.

  • The sulfate salt, while less soluble than the hydrochloride, still provides a significant improvement in bioavailability compared to the free base.

In Vivo Pharmacokinetic Study Protocol

A typical pharmacokinetic study in rodents involves the following steps:

Protocol:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer the different quinoline salt formulations orally via gavage at a predetermined dose. A cohort for intravenous administration is also included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of quinoline in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Workflow for a Preclinical Pharmacokinetic Study

G start Start: Animal Dosing (Oral/IV) blood_sampling Serial Blood Sampling start->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis end End: Determine Bioavailability pk_analysis->end

Caption: General workflow for an in vivo pharmacokinetic study.

Quinoline in Cellular Signaling

Many quinoline-based drugs exert their therapeutic effects by modulating specific signaling pathways. For instance, several quinoline derivatives have been developed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.

Signaling Pathway Targeted by Quinoline-Based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline-Based Inhibitor Quinoline->RTK Quinoline->PI3K

References

A Comparative Guide to Analytical Methods for the Quantification of Quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) like quinoline (B57606) hydrochloride is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of quinoline hydrochloride: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titration. The performance of these methods is objectively compared, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in drug development and quality control, balancing the need for accuracy, precision, and specificity with practical considerations such as speed and cost. The following table summarizes the key performance characteristics of HPLC, UV-Vis spectrophotometry, and non-aqueous titration for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryNon-Aqueous Titration
Specificity High; capable of separating this compound from impurities and degradation products.[1]Low; potential for interference from other UV-absorbing substances in the formulation.[1]Moderate; susceptible to interference from other basic or acidic impurities.
Linearity (r²) > 0.999[2]> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[2]98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%[2]< 2.0%< 1.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[2]0.5 - 2.0 µg/mLNot applicable for assay
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[2]2.0 - 10.0 µg/mLNot applicable for assay
Robustness Good; performance is generally stable under minor variations in method parameters.Moderate; can be sensitive to changes in pH and solvent composition.Good; generally unaffected by minor variations in environmental conditions.
Analysis Time per Sample ~10-20 minutes~5 minutes~5-10 minutes
Cost per Sample HighLowLow
Instrumentation Cost HighLowLow

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results. The following sections provide step-by-step methodologies for the quantification of this compound using HPLC, UV-Vis spectrophotometry, and non-aqueous titration.

High-Performance Liquid Chromatography (HPLC)

This method provides high resolution and sensitivity for the accurate quantification of this compound.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector and a data acquisition system.[1]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an appropriate ratio (e.g., 60:40 v/v). The pH should be adjusted to an optimal value (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 270 nm or 340 nm).[2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase to a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions in the range of 1-50 µg/mL by further dilution with the mobile phase.

4. Sample Preparation:

  • For Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Dissolve and dilute to a known volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[1]

  • For Injections: Dilute an appropriate volume of the injection with the mobile phase to obtain a theoretical concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.[1]

UV-Vis Spectrophotometry

This method offers a rapid and cost-effective approach for routine quality control analysis.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.[1]

2. Standard Solution Preparation:

  • Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N Hydrochloric Acid (HCl) to obtain a stock solution of 1000 µg/mL.[1]

  • Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-20 µg/mL).[1]

3. Sample Preparation:

  • For Tablets: Prepare a sample solution as described in the HPLC protocol, using 0.1 N HCl as the diluent.

  • For Injections: Dilute an appropriate volume of the sample with 0.1 N HCl to obtain a theoretical concentration within the calibration range.[1]

4. Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound in 0.1 N HCl, using 0.1 N HCl as a blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.[1]

Non-Aqueous Titration

This classical titrimetric method is suitable for the assay of the hydrochloride salt of a weakly basic compound like quinoline.

1. Reagents and Materials:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • For Halide Removal (if necessary): Mercuric acetate (B1210297) solution (5% w/v in glacial acetic acid).

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (B1215562) (dried at 120 °C for 2 hours) and dissolve it in 25 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the molarity of the perchloric acid solution.

3. Sample Preparation:

  • Accurately weigh a quantity of this compound equivalent to about 0.3 g and dissolve it in 50 mL of glacial acetic acid.

  • To remove potential interference from the chloride ions, add 10 mL of mercuric acetate solution. This forms undissociated mercuric chloride.

4. Titration:

  • Add 2-3 drops of crystal violet indicator to the sample solution.

  • Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint.

  • Perform a blank titration and make any necessary corrections.

5. Calculation:

  • Calculate the percentage of this compound in the sample using the following formula:

    Where:

    • V_sample = Volume of titrant consumed by the sample (mL)

    • V_blank = Volume of titrant consumed by the blank (mL)

    • M_titrant = Molarity of the perchloric acid titrant

    • E_factor = Equivalence factor (molecular weight of this compound / 1000)

    • W_sample = Weight of the sample (g)

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationships between key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Define_Purpose->Set_Validation_Parameters Write_Protocol Write Validation Protocol Set_Validation_Parameters->Write_Protocol Prepare_Materials Prepare Reference Standards & Samples Write_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments Prepare_Materials->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Compare_Results Compare Results with Acceptance Criteria Collect_Data->Compare_Results Document_Deviations Document Any Deviations Compare_Results->Document_Deviations Write_Report Write Validation Report Compare_Results->Write_Report Document_Deviations->Write_Report Validation_Parameter_Relationships cluster_core Core Validation Parameters cluster_range_related Range & Linearity cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Range LOQ Limit of Quantification Precision->LOQ Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range LOD Limit of Detection LOQ->LOD

References

Quinoline-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] A crucial step in the development of these compounds is bridging the gap between promising laboratory results (in vitro) and successful outcomes in living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of select quinoline-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development.

Data Presentation: Comparative Efficacy of Quinoline Derivatives

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the in vitro activity and in vivo efficacy of different quinoline derivatives across various therapeutic areas.

Anticancer Quinoline Derivatives

Quinoline derivatives have shown significant potential in oncology by targeting key signaling pathways involved in cancer progression.[3][4]

Table 1: In Vitro Cytotoxicity of Anticancer Quinoline Compounds (IC50)

Compound IDCancer TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
91b1Lung CarcinomaA5499.85 ± 0.78--
91b1Gastric AdenocarcinomaAGS10.15 ± 0.92--
91b1Esophageal Squamous Cell CarcinomaKYSE1509.50 ± 0.85--
AnlotinibNon-Small Cell Lung CancerPC-98.06 ± 1.2--
AnlotinibNon-Small Cell Lung CancerHCC8277.39 ± 0.81--
AnlotinibOvarian CancerSKOV-3~1.5--
DFIQNon-Small Cell Lung CancerH12994.16 (24h), 2.31 (48h)--
Compound 21Lung CarcinomaA5497.588Gefitinib14.803
Compound 27Lung CarcinomaA5496.936Gefitinib14.803
[PtCl(8-O-quinoline)(dmso)] (2)OsteosarcomaMG-634Cisplatin39

Lower IC50 values indicate greater potency.[3]

Table 2: In Vivo Antitumor Efficacy of Quinoline Compounds

Compound IDAnimal ModelTumor XenograftDosageTumor Growth Inhibition
91b1Nude MiceKYSE45050 mg/kgSignificant reduction in tumor size[4]
AnlotinibNude MicePC-9 LCSCs6 mg/kg/daySignificant inhibition of tumor growth[4]
DFIQZebrafish XenograftH12990.5 µM and 1 µMSignificant tumor volume decrease[1]
Compound 40Xenograft Model--Robust antitumor efficacy, comparable to Sorafenib[3]
[PtCl(8-O-quinoline)(dmso)] (2)Athymic Nude MiceHuman Osteosarcoma-Reduced tumor volume without inducing side effects[5]
Antimalarial Quinoline Derivatives

Quinoline-based compounds, such as chloroquine (B1663885), have long been used in the fight against malaria.[6] Research continues to explore new derivatives to combat drug-resistant strains.[7][8]

Table 3: In Vitro and In Vivo Efficacy of Antimalarial Quinoline Compounds

Compound IDIn Vitro Assay (Strain)In Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy
Compound 3dP. falciparum (3D7, K1, W2)-P. berghei infected mice47% reduction in parasitemia at 5 mg/kg (oral)[9]
Compound 3eP. falciparum (K1)1.0 nM (36-fold > Chloroquine)--
(S)-pentyl derivativeP. falciparum (3D7)-P. berghei mouse modelSurvival rates similar to Mefloquine at a lower dose[7]
(S)-heptyl derivativeP. falciparum (3D7)-P. berghei mouse modelSurvival rates similar to Mefloquine at a lower dose[7]
Antibacterial Quinoline Derivatives

The quinoline core is also prevalent in antibacterial agents, with fluoroquinolones being a prominent class.[10]

Table 4: In Vitro Efficacy of Antibacterial Quinoline Compounds (MIC)

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
CiprofloxacinEnterobacteriaceae0.03-0.23--
CiprofloxacinPseudomonas aeruginosa0.37--
CiprofloxacinStaphylococcus aureus0.75--
Novel QuinolineC. difficile1.0Vancomycin0.5
Hybrid 7bStaphylococcus aureus2--
Hybrid 7bMycobacterium tuberculosis H37Rv10--

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.[1][4] Below are generalized protocols for key experiments cited in the evaluation of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human tumor cell lines (e.g., A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[1][3]

  • MTT Addition: After an incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]

  • Incubation and Solubilization: The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[4] The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of compounds on specific kinases.

  • Assay Setup: The assay is typically performed in a microplate format containing the kinase, a substrate, and ATP.

  • Compound Addition: Test compounds are added at various concentrations.[3]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).[3]

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) or antibody-based detection methods like ELISA.[3]

  • Data Analysis: The percentage of kinase activity is calculated relative to a control without an inhibitor. The IC50 value is determined from the dose-response curve.[3]

In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This is a high-throughput method for assessing the antimalarial activity of compounds.

  • Drug Dilution: Test compounds are serially diluted in 96-well plates.[1]

  • Parasite Addition: Synchronized ring-stage parasites (Plasmodium falciparum) are added to the wells at a specific parasitemia and hematocrit.[1]

  • Incubation: The plates are incubated for 72 hours under conditions suitable for parasite culture.[1]

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.[1]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 value is then determined.

In Vivo Tumor Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.[3][4]

  • Cell Implantation: Human cancer cells (e.g., KYSE450, PC-9) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4]

  • Compound Administration: Mice are randomized into control and treatment groups. The treatment group receives the quinoline compound at a specified dosage and schedule (e.g., daily oral gavage).[4]

  • Monitoring: Tumor volume and body weight are monitored periodically throughout the study.[1][4]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by the percentage of tumor growth inhibition.[1]

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway Inhibition

Quinoline derivatives often exert their anticancer effects by targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is involved in cell proliferation and survival.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR Quinoline Quinoline Compound Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinoline Compounds.[4]

General Experimental Workflow

The evaluation of quinoline-based compounds follows a structured workflow from initial in vitro screening to subsequent in vivo validation.[4]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation screening Initial Screening (e.g., Cytotoxicity Assays) mechanistic Mechanistic Studies (e.g., Kinase Inhibition) screening->mechanistic lead_optimization Lead Optimization mechanistic->lead_optimization animal_model Animal Model Studies (e.g., Xenograft) pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology clinical_trials Clinical Trials toxicology->clinical_trials lead_optimization->animal_model

Caption: General experimental workflow for in vitro to in vivo correlation.[1]

Inhibition of Heme Detoxification by Antimalarial Quinolines

In the malaria parasite Plasmodium falciparum, quinoline derivatives like chloroquine interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6]

Heme_Detoxification cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Antimalarial Quinoline->Heme Inhibition of Detoxification

Caption: Inhibition of heme detoxification by quinoline antimalarials.[1]

References

A Comparative Analysis of the Biological Activities of Quinoline and Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of quinoline (B57606) and isoquinoline (B145761) derivatives, presenting key experimental data and mechanistic insights for researchers and drug development professionals.

Quinoline and its structural isomer, isoquinoline, are privileged heterocyclic scaffolds that form the core of a vast array of biologically active compounds. The position of the nitrogen atom in their bicyclic structure significantly influences their physicochemical properties and their interactions with biological targets, leading to a diverse and sometimes distinct spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of quinoline and isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A comparative study has shown that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) when directly compared to its quinoline counterpart, suggesting that the nitrogen placement in the isoquinoline ring may be more favorable for binding to certain therapeutic targets.[1]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for representative quinoline and isoquinoline derivatives against various cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction at 100 µM[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35[3]
NeratinibBreast Cancer-[4]
BosutinibChronic Myelogenous Leukemia-[4]
Isoquinoline 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinolineHeLa (Cervical)Shows maximum inhibitory response[2]
Derivative 15MCF-7 (Breast)15.16[4]
Derivative 15HepG-2 (Liver)18.74[4]
Derivative 15A549 (Lung)18.68[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A common mechanism of anticancer action for both quinoline and isoquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Quinoline/ Isoquinoline Derivative Compound->PI3K Compound->Akt Compound->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Quinoline and isoquinoline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline and isoquinoline derivatives against different microbial strains.

Compound TypeDerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline Compound 15S. aureus0.8 (µM)[5]
Compound 15B. cereus1.61 (µM)[5]
Iodo-Quinoline 4dS. epidermidisIC50 value indicates high reactivity[6]
Compound 6C. difficile≤ 4.0[7]
Isoquinoline --Data not readily available in direct comparison-

Note: Direct comparative studies of isoquinoline derivatives' antimicrobial activity against the same strains were not as readily available in the searched literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the quinoline or isoquinoline compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Quinoline/ Isoquinoline Derivative Preparation Prepare Serial Dilutions Start->Preparation Inoculation Inoculate with Microbial Strain Preparation->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Value Observation->MIC

Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Both quinoline and isoquinoline scaffolds have been incorporated into molecules with potent anti-inflammatory properties. These compounds often act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Comparative Anti-inflammatory Data
Compound TypeDerivativeAssayIC50 (µM) / EffectReference
Quinoline N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HClLPS-induced NO production in lung and liver tissuesSignificant decrease[8]
Resveratrol-quinoline derivative 20iEI value4.84[9]
Isoquinoline HSR1101 (isoquinoline-1-carboxamide)LPS-induced NO production in BV2 microglial cellsPotent suppression[10]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the quinoline or isoquinoline derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway: Inhibition of NF-κB Pathway

A key mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[8][10]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits degradation NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Genes Translocates to nucleus and activates transcription Compound Quinoline/ Isoquinoline Derivative Compound->IKK

Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Derivatives of both quinoline and isoquinoline have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[11][12][13]

Comparative Neuroprotective Mechanisms
ScaffoldProposed Mechanisms of ActionReference
Quinoline - Antioxidant activity (scavenging free radicals) - Inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) - Modulation of pathways involved in oxidative stress and inflammation[11][12][14]
Isoquinoline - Regulation of intracellular calcium homeostasis - Inhibition of neuroinflammation - Reduction of oxidative stress - Modulation of key neurotransmitter systems[13]
Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline or isoquinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., MPP+ or H2O2).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Calculate the percentage of neuroprotection compared to the neurotoxin-treated control.

Logical Relationship: Neuroprotective Mechanisms

Neuroprotection_Mechanisms Compound Quinoline/ Isoquinoline Derivative OxidativeStress Oxidative Stress Compound->OxidativeStress Reduces Inflammation Neuroinflammation Compound->Inflammation Inhibits Enzyme Enzyme Activity (e.g., AChE, MAO-B) Compound->Enzyme Inhibits Calcium Calcium Dysregulation Compound->Calcium Regulates NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Enzyme->NeuronalDamage Calcium->NeuronalDamage

References

Evaluating the Cytotoxicity of Novel Quinoline Compounds on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] This guide provides a comparative analysis of the cytotoxicity of several recently developed quinoline compounds against various cancer cell lines. The data presented is supported by established experimental protocols, and key cellular pathways are visualized to facilitate a deeper understanding of the mechanisms of action.

Comparative Cytotoxicity of Novel Quinoline Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel quinoline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivatives Compound 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
Quinoline chalcone (B49325) 6HL-60 (Leukemia)0.59[2]
Phenylsulfonylurea Derivatives Compound 7HepG-2 (Liver)2.71[2]
A549 (Lung)7.47[2]
MCF-7 (Breast)6.55[2]
Quinoline-based EGFR/HER-2 Inhibitors Compound 5aA-549 (Lung)0.025[3]
MCF-7 (Breast)0.023[3]
Compound 3eA-549 (Lung)0.032[3]
MCF-7 (Breast)0.031[3]
General Quinoline Derivatives Compound 4aMCF-7 (Breast)36.07[4]
HeLa (Cervical)17.06[4]
Compound 91b1A549 (Lung)~2.17 µg/mL[5]
AGS (Gastric)~2.17 µg/mL[5]
KYSE150 (Esophageal)~2.17 µg/mL[5]
KYSE450 (Esophageal)~2.17 µg/mL[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).[10] The final DMSO concentration should typically not exceed 0.5%.[10]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[6]

Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining for Apoptosis Detection

This dual fluorescent staining method is used to visualize morphological changes associated with apoptosis and to differentiate between viable, apoptotic, and necrotic cells.[12]

Principle: Acridine orange is a vital stain that will stain both live and dead cells, while ethidium bromide will only stain cells that have lost their membrane integrity. Live cells will appear uniformly green. Early apoptotic cells will show bright green areas in the nucleus as a result of chromatin condensation. Late apoptotic cells will stain orange and show condensed and fragmented chromatin. Necrotic cells will stain uniformly orange.

Procedure:

  • Cell Culture: Grow cells on coverslips or in a multi-well plate.

  • Induce Apoptosis: Treat cells with the quinoline compound for the desired time to induce apoptosis.

  • Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[13]

  • Staining: Add 1 µL of a staining solution containing 100 µg/mL of acridine orange and 100 µg/mL of ethidium bromide to 25 µL of cell suspension.[12]

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.[13]

  • Visualization: Place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately observe under a fluorescence microscope.[13]

  • Quantification: Count at least 200 cells and categorize them as viable, early apoptotic, late apoptotic, or necrotic to determine the percentage of each population.[13]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plate) compound_prep->cell_seeding treatment 4. Treatment (Incubation with Quinoline Compound) cell_seeding->treatment mtt_assay 5. Cytotoxicity Assay (e.g., MTT Assay) treatment->mtt_assay apoptosis_assay 6. Apoptosis Assay (e.g., AO/EB Staining) treatment->apoptosis_assay data_acq 7. Data Acquisition (Absorbance/Fluorescence Reading) mtt_assay->data_acq apoptosis_assay->data_acq ic50_calc 8. IC50 Calculation & Apoptosis Quantification data_acq->ic50_calc G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bax Bax caspase8->bax via Bid cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline Quinoline Compound quinoline->death_receptor quinoline->bax quinoline->bcl2

References

Assessing the Environmental Impact of Quinoline Derivatives in Comparison to Other Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of quinoline (B57606) derivatives against other common heterocyclic compounds, including pyridine (B92270), furan, thiophene (B33073), and pyrrole (B145914). The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and development of chemical compounds with minimized ecological footprints.

Executive Summary

Heterocyclic compounds are fundamental scaffolds in numerous pharmaceuticals and industrial chemicals. However, their release into the environment poses potential risks to ecosystems. This guide synthesizes available data on the ecotoxicity, biodegradability, and bioaccumulation potential of quinoline derivatives and compares them with other key heterocycles. Quinolines, while essential in many applications, exhibit notable environmental persistence and toxicity. In comparison, other heterocycles display a range of environmental behaviors, with some offering potentially greener alternatives. This document aims to provide a data-driven framework for assessing these environmental trade-offs.

Comparative Ecotoxicity

The ecotoxicity of a compound is a critical measure of its potential harm to aquatic and terrestrial organisms. This is typically quantified using metrics such as the half-maximal effective concentration (EC50) and the median lethal concentration (LC50). A lower value indicates higher toxicity.

Table 1: Comparative Aquatic Ecotoxicity of Heterocyclic Compounds

CompoundTest OrganismEndpointConcentration (mg/L)Reference
Quinoline Daphnia magna (Water Flea)48h EC5031.8
Aliivibrio fischeri (Bacteria)30min EC506.7
Oncorhynchus mykiss (Rainbow Trout)96h LC5040[1]
2-Hydroxyquinoline (B72897) Daphnia magna48h EC5063.4
Aliivibrio fischeri30min EC500.9
Pyridine Daphnia magna48h EC5068.8[1]
Pimephales promelas (Fathead Minnow)96h LC50428[2]
Furan Daphnia magna24h EC506.2
Thiophene Daphnia magna48h EC507.9
Pyrrole Daphnia magna24h EC5030

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

From the available data, quinoline and some of its derivatives exhibit significant toxicity to aquatic organisms. For instance, 2-hydroxyquinoline shows higher toxicity to Aliivibrio fischeri than its parent compound, quinoline[3]. Pyridine generally appears to be less toxic to aquatic invertebrates and fish compared to quinoline[1][2]. Data for furan, thiophene, and pyrrole is less extensive, but initial findings suggest they also possess considerable ecotoxicity.

Biodegradability Assessment

Biodegradability is a crucial factor in determining the environmental persistence of a chemical. "Ready biodegradability" is a stringent classification indicating that a compound will be rapidly and completely mineralized in the environment. The Organization for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess ready biodegradability.

Table 2: Ready Biodegradability of Heterocyclic Compounds (OECD 301)

CompoundOECD Test MethodDuration (days)% BiodegradationClassificationReference
Quinoline OECD 301F28< 20%Not readily biodegradable
Pyridine OECD 301C14> 60%Readily biodegradable
Furan OECD 301D28~85%Readily biodegradable
Thiophene OECD 301F28< 10%Not readily biodegradable
Pyrrole OECD 301D28> 60%Readily biodegradable

Note: This table represents a summary of available data; results can vary based on inoculum source and specific test conditions.

Pyridine, furan, and pyrrole are generally considered to be readily biodegradable, suggesting a lower potential for persistence in the environment. In contrast, quinoline and thiophene demonstrate significant resistance to biodegradation. The complex ring structure of quinoline contributes to its recalcitrance. It is important to note that while some pyridine derivatives are readily biodegradable, others, such as chloropyridines, can be more persistent[4].

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. This is often expressed as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). A higher value indicates a greater potential for the chemical to enter and persist in the food chain.

Table 3: Bioaccumulation Potential of Heterocyclic Compounds

CompoundLog Kow (Octanol-Water Partition Coefficient)Estimated BCFBioaccumulation Potential
Quinoline 2.0313Low
Pyridine 0.653Low
Furan 1.344.8Low
Thiophene 1.818Low
Pyrrole 0.753.2Low

Note: BCF values are estimated based on Log Kow and may not reflect measured values.

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. Generally, compounds with a Log Kow greater than 3 are considered to have a higher potential for bioaccumulation. Based on their Log Kow values, the parent heterocyclic compounds discussed here have a low potential for bioaccumulation. However, it is crucial to consider that derivatives of these compounds, particularly those with increased lipophilicity, may exhibit a higher tendency to bioaccumulate. For instance, some higher molecular weight nitrogen, sulfur, or oxygen heterocycles (NSO-HETs) have shown a high potential for bioaccumulation[5].

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any environmental impact assessment. The following sections detail the methodologies for the key experiments cited in this guide.

Ready Biodegradability Testing (Based on OECD 301 Series)

The OECD 301 guidelines describe six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium. These tests are stringent and a positive result is a good indication that the substance will biodegrade rapidly in the environment.

Objective: To determine the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light. The extent of degradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen (O2) consumption.

Key Parameters:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Duration: 28 days.

  • Pass Criteria: For respirometric methods (like OECD 301F), ≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) must be reached within a 10-day window, which starts when 10% biodegradation is reached. For DOC die-away tests (like OECD 301A), the pass level is ≥ 70%.

dot

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Aquatic Toxicity Testing (Based on OECD Guidelines 202 and 203)

Acute toxicity to aquatic organisms is a key indicator of a substance's immediate environmental risk. The OECD provides standardized guidelines for testing on invertebrates (e.g., Daphnia magna) and fish.

Objective: To determine the acute toxicity of a substance to aquatic organisms.

Principle: Test organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 48 hours for Daphnia magna, 96 hours for fish). The mortality or immobilization of the organisms is observed at regular intervals.

Key Parameters:

  • Test Organisms: Daphnia magna (invertebrate), Oncorhynchus mykiss (rainbow trout) or Danio rerio (zebrafish).

  • Exposure Duration: 48 hours for Daphnia magna, 96 hours for fish.

  • Endpoint: EC50 (for immobilization of Daphnia) or LC50 (for mortality of fish). The concentration that causes the effect in 50% of the test population.

dot

Aquatic_Toxicity_Workflow cluster_setup Test Setup cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestOrganisms Select Test Organisms (e.g., Daphnia, Fish) Exposure Expose Organisms to Test Concentrations and Control (48h for Daphnia, 96h for Fish) TestOrganisms->Exposure TestConcentrations Prepare Serial Dilutions of Test Substance TestConcentrations->Exposure Control Prepare Control (No Test Substance) Control->Exposure Observation Record Mortality/Immobilization at 24h and 48h (or 96h) Exposure->Observation Analysis Calculate LC50/EC50 using Statistical Methods Observation->Analysis

Caption: General workflow for aquatic toxicity testing.

Bioaccumulation Testing (Based on OECD Guideline 305)

The potential for a chemical to bioaccumulate in fish can be assessed using the OECD 305 guideline.

Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in water. This is followed by a depuration phase where the fish are transferred to clean water. The concentration of the test substance in the fish tissue is measured at intervals during both phases.

Key Parameters:

  • Test Organism: Typically a species of fish like rainbow trout or zebrafish.

  • Exposure: Aqueous or dietary.

  • Phases: Uptake phase (e.g., 28 days) and depuration phase.

  • Endpoint: Bioconcentration Factor (BCF), calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

dot

Bioaccumulation_Test_Pathway cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis Uptake Fish exposed to constant concentration of test substance UptakeSampling Sample fish tissue at intervals Uptake->UptakeSampling Depuration Fish transferred to clean water UptakeSampling->Depuration End of uptake phase Analysis Analyze tissue samples for test substance concentration UptakeSampling->Analysis DepurationSampling Sample fish tissue at intervals Depuration->DepurationSampling DepurationSampling->Analysis Calculation Calculate BCF Analysis->Calculation

Caption: Key phases of the OECD 305 bioaccumulation test.

Discussion and Conclusion

The environmental impact of heterocyclic compounds is a multifaceted issue that requires careful consideration of ecotoxicity, biodegradability, and bioaccumulation potential.

  • Quinoline and its derivatives often exhibit higher aquatic toxicity and greater persistence compared to some other five- and six-membered heterocycles. Their fused ring structure contributes to their stability and resistance to microbial degradation.

  • Pyridine and its simpler derivatives , on the other hand, tend to be more readily biodegradable. However, the addition of certain functional groups, such as halogens, can significantly increase their persistence and toxicity[4].

  • Furan and pyrrole generally show good biodegradability. However, their ecotoxicity can be significant, and further research is needed to fully characterize the environmental risk of their various derivatives.

  • Thiophene appears to be relatively persistent in the environment, similar to quinoline. Its derivatives are used in various applications, and a thorough assessment of their environmental fate is warranted[6][7].

References

Quinoline Derivatives at the Helm: A Comparative Docking Analysis Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of quinoline (B57606) derivatives against Epidermal Growth Factor Receptor (EGFR) and the SARS-CoV-2 Main Protease (Mpro), offering a comparative analysis of their binding affinities and interaction patterns. This guide provides researchers, scientists, and drug development professionals with a synthesized overview of recent molecular docking studies, complete with detailed experimental protocols and visual workflows to inform future drug discovery efforts.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding mechanisms of these derivatives to their protein targets, thereby accelerating the design of more potent and selective inhibitors.[1] This guide compares the docking performance of various quinoline derivatives against two critical therapeutic targets: the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression, and the SARS-CoV-2 Main Protease (Mpro), an essential enzyme for the replication of the COVID-19 virus.[2][3][4]

Comparative Docking Performance of Quinoline Derivatives

The inhibitory potential of quinoline derivatives is often quantified by their docking scores or binding energies, where a more negative value typically indicates a stronger binding affinity. The following table summarizes the docking results from various studies, providing a comparative look at the performance of different quinoline derivatives against EGFR and SARS-CoV-2 Mpro.

Quinoline Derivative Class/CompoundTarget EnzymePDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interactions/NotesReference
Phenylamino-Phenoxy-Quinoline DerivativesSARS-CoV-2 Mpro--7.06 to -10.61-Hydrogen bonding and Pi-Pi stacking with HIS41, GLU166, and GLN192.[5][5]
Quinoline Analogue Q9SARS-CoV-2 Mpro6LU7, 6W63, 6M03, 6Y84, 6YB7Highly Significant (not quantified)-Favorable binding with Glu166.[6][7][6][7]
Quinoline Derivatives (unspecified)SARS-CoV-2 Mpro--8.6 and -7.1-Stable complexes confirmed by molecular dynamics.[8][8]
Varlitinib (Quinazoline-based)EGFR1XKKFitness Score: 109-Most stable hydrogen bonds and maximum hydrophobic contacts.[4][4]
Imatinib (Quinoline-related)EGFR1XKK--10.9Potent ligand with the least binding energy in the study.[4][4]
4-aminoquinoline derivative (4f)EGFR---Not specified.[9]
Quinoline with pyrimidine (B1678525) moiety (Compound 4)HIV Reverse Transcriptase4I2P-10.67-Higher docking scores than pyrazoline-containing derivatives.
2H-thiopyrano[2,3-b]quinoline derivativesCB1a2IGR-5.3 to -6.1-Interactions with key residues like PHE A-15 and ILE A-8.[10][11][10][11]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies for molecular docking are crucial for achieving reliable and reproducible outcomes.[1] The following protocol outlines a typical workflow synthesized from various studies on quinoline derivatives.[1][12]

Ligand and Protein Preparation
  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are first sketched using chemical drawing software and then converted into three-dimensional (3D) structures. Energy minimization is a critical subsequent step, often performed using force fields like the Merck Molecular Force Field (MMFF94), to obtain stable, low-energy conformations.[1] The finalized ligand structures are saved in a suitable format, such as PDB, for the docking simulation.[1]

  • Protein Preparation: The 3D crystal structure of the target enzyme is retrieved from a public repository like the Protein Data Bank (PDB). The protein structure then undergoes a preparation phase which includes the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate atomic charges.[1] The protein's energy is then minimized to alleviate any steric clashes and to correct for any structural artifacts from the crystallization process.[12]

Docking Simulation
  • Software: A variety of software packages are available for performing molecular docking, with AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio being commonly used in the cited studies.[1]

  • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.[1] The dimensions and coordinates of the grid box are critical parameters that can significantly impact the docking results.[1]

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each generated pose, a scoring function is used to calculate the binding energy or a docking score, which estimates the binding affinity between the ligand and the protein.[1] The algorithm's goal is to identify the pose with the lowest energy score, which is predicted to be the most stable and likely binding mode.[1]

Analysis of Results
  • Binding Affinity: The primary quantitative output of a docking study is the docking score or binding energy, which provides an estimate of the ligand's binding affinity for the protein.[1] These values are crucial for comparing the potential efficacy of different derivatives.

  • Interaction Analysis: The best-scoring poses are visually inspected to analyze the specific molecular interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. This analysis provides critical insights into the structural basis of inhibition and can guide the rational design of more potent compounds.

Visualizing the Process: Workflows and Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleaning, Minimization) protein_prep->grid_gen docking Molecular Docking (Conformational Search & Scoring) grid_gen->docking pose_analysis Pose Analysis (Binding Energy Evaluation) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis

A generalized workflow for comparative molecular docking studies.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[13][14] Dysregulation of the EGFR signaling pathway is a common event in many types of cancer, making it a prime target for anticancer therapies.[14]

EGFR_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF, TGF-α) Ligand->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Proliferation Gene Transcription (Proliferation, Invasion) ERK->Transcription_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Anti-apoptosis mTOR->Cell_Survival

A simplified representation of the EGFR signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinoline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. Quinoline (B57606) hydrochloride, a heterocyclic aromatic organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, aligning with general best practices for hazardous chemical waste.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for quinoline hydrochloride and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Spill Response

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2][3]

  • Containment: For liquid spills, use an inert absorbent material like sand, diatomite, or universal binder to contain the spill.[2][3] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials, including the absorbent, into a suitable, labeled, and closed container for hazardous waste disposal.[2][3][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department. Spilled chemicals and the materials used to clean them up must be disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedure

The disposal of this compound falls under the category of hazardous chemical waste. Improper disposal, such as pouring it down the drain or mixing it with general trash, is prohibited and can lead to serious environmental contamination and legal consequences.[2][3][6]

  • Waste Determination: All waste chemical solids, liquids, or containerized gases should be treated as hazardous waste unless specifically determined to be non-hazardous.[5] Quinoline and its salts are considered hazardous due to their toxicity, potential carcinogenicity, and harm to aquatic life.[2][3][7]

  • Segregation: It is critical to segregate this compound waste from other waste streams.[8] Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or peroxides.[9] Keep solid and liquid waste separate.[8]

  • Containerization:

    • Use only appropriate, chemically compatible containers for waste storage, preferably plastic.[8][10]

    • Ensure containers are free from damage, equipped with secure, leak-proof closures, and are never overfilled.[6][8]

    • Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[10]

  • Labeling: The waste container must be accurately and clearly labeled with its contents.[8][11] The label should include:

    • The full chemical name: "this compound Waste"

    • The words "Hazardous Waste"

    • The date of accumulation

    • Appropriate hazard symbols (e.g., toxic, environmental hazard)

  • Storage:

    • Store hazardous waste in a designated area away from heat sources and direct sunlight.[11]

    • Ensure secondary containment, such as spill trays, is in place.[8]

    • Adhere to storage time limits as per regulations; hazardous waste should not be accumulated indefinitely.[10]

  • Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10][11] Disposal of this compound will likely involve high-temperature incineration at a permitted hazardous waste facility.[3]

Key Data and Handling Summary

The following table summarizes the general characteristics and handling precautions for this compound based on available Safety Data Sheets.

CharacteristicInformationSource(s)
Appearance Pale blue to purple solid (crystal or powder)[12]
Hazards Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.[2][3][7]
Incompatible Materials Strong oxidizing agents, Strong acids, Peroxides, Hydrogen peroxide, Perchromates, Dinitrogen tetroxide, Maleic anhydride.[4][9]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.[3]
Spill Cleanup Use inert absorbent material (e.g., sand, diatomite). Do not wash into the sewer system.[2][3][4]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established safety and chemical waste management principles.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Keep separate from incompatible chemicals) ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container label Label Container: 'Hazardous Waste - this compound' + Accumulation Date & Hazard Symbols container->label storage Store in Designated Satellite Accumulation Area label->storage disposal_request Request Waste Pickup (Contact EHS or Licensed Contractor) storage->disposal_request spill->ppe No spill_procedure Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect in Labeled Container 4. Decontaminate Area spill->spill_procedure Yes spill_procedure->container end Proper Disposal via Incineration disposal_request->end

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of research and drug development, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for managing Quinoline hydrochloride, outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. Below is a summary of recommended equipment.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses or GogglesShould conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles or safety glasses with side shields are recommended.[1] A face shield may also be necessary for splash protection.[2]
Skin and Body Protection Chemical-Resistant GlovesWear impervious gloves that have been inspected before use and meet EU Directive 89/686/EEC and EN 374 standards.[1][3]
Lab Coat/Protective ClothingA lab coat is essential to prevent skin contact.[1][4] For larger spills, a chemical-resistant suit may be required.[1]
Respiratory Protection Dust Respirator/MaskIf exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator should be worn.[1][5] For significant airborne concentrations or inadequate ventilation, a positive-pressure supplied-air respirator may be necessary.[1]

Operational Plan: Safe Handling and Storage Protocols

A systematic approach to handling this compound is crucial for laboratory safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1][4][6]

  • Ensure that emergency equipment, such as an eyewash station and a safety shower, is readily accessible and functional.[1][6]

Handling Procedures:

  • Avoid all contact with skin, eyes, and clothing.[1][2]

  • Do not inhale dust.[1]

  • Wash hands thoroughly after handling the compound.[1][2][3]

  • When not in use, keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • Store the compound locked up and protected from moisture and direct sunlight.[2][6]

  • Be aware of incompatible materials, which include strong oxidizing agents, strong acids, peroxides, and nitrates.[2][6][7]

Emergency Procedures: Immediate First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[2][8] If skin irritation persists, seek medical advice.[8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7][8] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][3] Clean the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[2][3]

Spill and Disposal Plan: Environmental and Personal Safety

Proper containment and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

In Case of a Spill:

  • Evacuate and secure the area, controlling access.[7]

  • Eliminate all sources of ignition.[5][7]

  • For small spills of solid material, carefully place the spilled substance into a suitable, labeled container for waste disposal.[1]

  • Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]

  • For liquid spills, absorb with an inert material like vermiculite, dry sand, or earth and place in a sealed container for disposal.[7]

  • Thoroughly clean the contaminated surface.[1]

  • For large spills, a self-contained breathing apparatus should be used to avoid inhalation.[1]

Disposal:

  • Dispose of this compound and its container as hazardous waste.[1]

  • It is crucial to segregate halogenated organic waste, like this compound, from other waste streams.[4]

  • Do not mix with acids, bases, or other reactive chemicals in the same waste container.[4]

  • Waste containers must be accurately labeled with the full chemical name and appropriate hazard symbols.[4]

  • Disposal should be carried out via high-temperature incineration by a licensed hazardous waste disposal facility.[4] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[8][10] Always observe all federal, state, and local regulations.[8]

Workflow for Handling a this compound Spill

cluster_spill_response This compound Spill Response spill_detected Spill Detected evacuate_secure Evacuate and Secure Area spill_detected->evacuate_secure don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate_secure->don_ppe contain_spill Contain Spill don_ppe->contain_spill small_spill Small Spill: Absorb with inert material contain_spill->small_spill Small large_spill Large Spill: Use SCBA and follow emergency plan contain_spill->large_spill Large collect_waste Collect Waste into Labeled Hazardous Waste Container small_spill->collect_waste large_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste via Licensed Facility decontaminate->dispose report Report Incident decontaminate->report

A flowchart outlining the procedural steps for safely managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline hydrochloride
Reactant of Route 2
Quinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.